Product packaging for Lynestrenol(Cat. No.:CAS No. 52-76-6)

Lynestrenol

Cat. No.: B1193084
CAS No.: 52-76-6
M. Wt: 284.4 g/mol
InChI Key: YNVGQYHLRCDXFQ-XGXHKTLJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lynestrenol can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
This compound is a steroid. It derives from a hydride of an estrane.
This compound is a progestin and prodrug of [norethisterone].
This compound is a small molecule drug with a maximum clinical trial phase of III.
A synthetic progestational hormone used often in mixtures with estrogens as an oral contraceptive (CONTRACEPTIVES, ORAL).
See also: Norethindrone (related);  Norethynodrel (related);  Desogestrel (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O B1193084 Lynestrenol CAS No. 52-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVGQYHLRCDXFQ-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021478
Record name Lynestrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Solid

CAS No.

52-76-6
Record name Lynestrenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lynestrenol [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lynestrenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12474
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LYNESTRENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name LYNESTRENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lynestrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lynestrenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYNESTRENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2Z8ALG4U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lynestrenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

158-160 °C
Record name Lynestrenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Pharmacological Profile of Lynestrenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lynestrenol is a synthetic progestin of the 19-nortestosterone derivative group, primarily used in oral contraceptives and for the treatment of various gynecological disorders.[1][2][3] It functions as a prodrug, being rapidly and almost completely metabolized in the liver to its active form, norethisterone (also known as norethindrone).[1][4] Consequently, the pharmacological profile of this compound is predominantly that of norethisterone. This guide provides a comprehensive overview of its mechanism of action, receptor binding profile, metabolic pathways, and hormonal activities, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacokinetics: The Prodrug Concept

Upon oral administration, this compound is readily absorbed and undergoes extensive first-pass metabolism in the liver. It is inactive in its parent form as it does not bind to the progesterone receptor. The key metabolic event is its conversion to the potent progestogen, norethisterone.

Metabolism to Norethisterone

The bioactivation of this compound is a two-step process catalyzed by cytochrome P450 (CYP) enzymes in the liver.

  • Hydroxylation: this compound is first hydroxylated at the C3 position to form an intermediate, etynodiol.

  • Oxidation: Etynodiol is then oxidized to yield the active metabolite, norethisterone.

The primary CYP isoenzymes responsible for this conversion are CYP2C19 (accounting for 49.8% of the conversion), CYP2C9 (28.0%), and CYP3A4 (20.4%). The peak plasma levels of norethisterone are typically reached within 2 to 4 hours after oral administration of this compound. Studies have shown that 1 mg of this compound is bioequivalent to approximately 0.7 mg of norethisterone. The elimination half-life of norethisterone is approximately 15 to 17 hours.

G cluster_enzymes CYP450 Enzymes This compound This compound Etynodiol Etynodiol This compound->Etynodiol  Hydroxylation (C3 Position) Norethisterone Norethisterone (Active Metabolite) Etynodiol->Norethisterone  Oxidation CYP2C19 CYP2C19 CYP2C19->this compound CYP2C9 CYP2C9 CYP2C9->this compound CYP3A4 CYP3A4 CYP3A4->this compound G cluster_CNS Central Nervous System cluster_Ovary Ovary cluster_Uterus Uterus & Cervix Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Follicular_Dev Follicular Development Pituitary->Follicular_Dev FSH / LH Ovulation Ovulation Follicular_Dev->Ovulation Endometrium Endometrial Receptivity Cervical_Mucus Cervical Mucus Viscosity Norethisterone Norethisterone (from this compound) Norethisterone->Hypothalamus - Norethisterone->Pituitary - Norethisterone->Endometrium - Norethisterone->Cervical_Mucus + G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., Cytosol) Incubation Incubate Components Receptor->Incubation Radioligand Radioligand (e.g., [3H]Org 2058) Radioligand->Incubation Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubation Separation Separate Bound/ Free Ligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc Affinity_Det Determine Ki / RBA IC50_Calc->Affinity_Det

References

In Vitro Progestogenic Activity of Lynestrenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the progestogenic activity of lynestrenol. It focuses on the critical understanding that this compound is a prodrug, with its biological effects primarily mediated by its active metabolite, norethisterone.[1][2] This document details the experimental protocols for key assays, presents quantitative data from receptor binding and functional studies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: this compound as a Progestin Prodrug

This compound is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[3][4][5] It is used in hormonal contraceptives and for treating various gynecological disorders. A crucial aspect of this compound's pharmacology is that it functions as a prodrug. In vivo, it is rapidly and almost completely metabolized in the liver into its active form, norethisterone (also known as norethindrone). This compound itself has little to no binding affinity for the progesterone receptor (PR). Therefore, all significant progestogenic activity attributed to this compound is due to the action of norethisterone. In vitro studies are essential to quantify the potency and mechanism of this active metabolite.

The conversion of this compound to norethisterone is catalyzed by cytochrome P450 enzymes, primarily CYP2C9, CYP2C19, and CYP3A4. This metabolic activation is a prerequisite for its biological function.

Lynestrenol_Metabolism This compound This compound Metabolism Hepatic Metabolism (CYP2C9, CYP2C19, CYP3A4) This compound->Metabolism First-pass effect Norethisterone Norethisterone (Active Metabolite) Metabolism->Norethisterone Conversion

Caption: Metabolic conversion of this compound to norethisterone.

Mechanism of Action: Progesterone Receptor Signaling

The progestogenic effects of norethisterone are mediated through its interaction with the intracellular progesterone receptor (PR), a ligand-activated transcription factor. The canonical signaling pathway involves the binding of the progestin to PR in the cytoplasm, leading to receptor dimerization, nuclear translocation, and binding to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This action modulates the transcription of genes responsible for the physiological effects of progestins.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Norethisterone PR Progesterone Receptor (PR) Ligand->PR Binds Dimer PR Dimerization PR->Dimer Translocation Nuclear Translocation Dimer->Translocation PRE Binds to PRE on DNA Translocation->PRE Transcription Modulation of Gene Transcription PRE->Transcription

Caption: Canonical progesterone receptor (PR) signaling pathway.

Quantitative In Vitro Assays

To assess the progestogenic activity of this compound's metabolite, norethisterone, several key in vitro assays are employed. These include receptor binding assays to determine affinity for the PR and reporter gene assays to measure functional transcriptional activation.

Competitive binding assays are used to determine the relative binding affinity (RBA) of norethisterone for the human progesterone receptor. These experiments measure the ability of the test compound to displace a radiolabeled progestin from the receptor.

Table 1: Progesterone Receptor Binding Data for Norethisterone

Compound Receptor Source Relative Binding Affinity (RBA) (%) Reference
Progesterone Human Uterine Cytosol 100
Norethisterone Human Uterine Cytosol 150

| Norethisterone | MCF-7 Cell Cytosol | 125 | |

Note: RBA is typically measured relative to progesterone (set at 100%). Values greater than 100 indicate a higher affinity than progesterone.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Cytosol containing progesterone receptors is prepared from human tissues (e.g., endometrium) or PR-expressing cell lines like T47D or MCF-7.

  • Incubation: A constant concentration of a radiolabeled progestin (e.g., [³H]ORG 2058) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (norethisterone).

  • Separation: After reaching equilibrium, bound and free radioligand are separated, often using a dextran-coated charcoal suspension which adsorbs the free radioligand.

  • Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The RBA is then determined by comparing the IC50 of the test compound to that of a reference progestin (e.g., progesterone).

Reporter gene assays provide a functional readout of a compound's ability to act as a PR agonist. These assays use a cell line engineered to express a reporter gene (like luciferase) under the control of PREs.

Table 2: Transcriptional Activation Data for Progestins

Compound Cell Line Reporter System EC50 (nM) Notes
Progesterone T47D PRE-Luciferase ~0.1 - 1 Varies by specific reporter construct and cell clone

| Norethisterone | T47D / HeLa | PRE-Luciferase | ~0.1 - 1 | Potency is comparable to progesterone |

Experimental Protocol: PR-Luciferase Reporter Gene Assay

  • Cell Culture: A suitable human cell line (e.g., T47D, which endogenously expresses PR, or a PR-negative line like HeLa transfected with a PR expression vector) is cultured. For several days prior to the assay, cells are maintained in a hormone-depleted medium (using charcoal-stripped serum) to minimize baseline receptor activation.

  • Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene downstream of a promoter with multiple PREs. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

  • Treatment: Cells are treated with various concentrations of the test compound (norethisterone) or a vehicle control. A reference agonist like progesterone is run in parallel.

  • Incubation: The cells are incubated for 18-24 hours to allow for receptor activation, gene transcription, and reporter protein expression.

  • Lysis and Luminescence Reading: Cells are lysed, and luciferase substrate is added. The resulting luminescence, which is proportional to reporter gene expression, is quantified using a luminometer.

  • Data Analysis: The data are normalized to the control reporter activity. A dose-response curve is generated to calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

Reporter_Assay_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis c1 Culture PR-expressing cells (e.g., T47D) c2 Hormone-deprive cells (charcoal-stripped serum) c1->c2 c3 Seed cells into 96-well plate c2->c3 t1 Transfect with PRE-Luciferase Reporter c3->t1 t2 Treat with Norethisterone (Dose-Response) t1->t2 t3 Incubate (18-24h) t2->t3 a1 Lyse cells & add substrate t3->a1 a2 Measure Luminescence a1->a2 a3 Calculate EC50 a2->a3

Caption: General workflow for a PR reporter gene assay.

Progestins can have varying effects on the proliferation of breast cancer cell lines that express PR, such as T47D cells. Depending on the cellular context and presence of other hormones, progestins can be either stimulatory or inhibitory. These assays provide another layer of functional characterization.

Experimental Protocol: T47D Cell Proliferation Assay

  • Cell Culture and Seeding: T47D cells are cultured and seeded in multi-well plates in a medium containing hormone-depleted serum.

  • Treatment: Cells are treated with the test compound (norethisterone) over a range of concentrations, often in the presence or absence of an estrogen like estradiol to assess interactions.

  • Incubation: Cells are incubated for several days (typically 3-7 days) to allow for changes in cell number.

  • Quantification of Proliferation: Cell proliferation can be measured using various methods:

    • Direct Cell Counting: Using a hemocytometer or automated cell counter.

    • DNA Synthesis Measurement: Assessing the incorporation of labeled nucleotides (e.g., BrdU or [³H]thymidine) into newly synthesized DNA.

    • Metabolic Assays: Using reagents like MTT or WST-1, where the colorimetric change is proportional to the number of viable, metabolically active cells.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the stimulatory or inhibitory effects of the compound.

Summary and Conclusion

The in vitro progestogenic activity of this compound is entirely attributable to its active metabolite, norethisterone. Norethisterone demonstrates high binding affinity for the progesterone receptor, often exceeding that of natural progesterone. Functionally, it is a potent agonist, capable of inducing PR-mediated gene transcription at nanomolar concentrations, as demonstrated in reporter gene assays. Furthermore, its effects on cell proliferation in PR-positive cell lines like T47D confirm its biological activity. The collective data from these in vitro assays provide a robust characterization of this compound's mechanism of action and potency, which is critical for its application in drug development and clinical research.

References

In-Depth Technical Guide: Animal Models for Studying Lynestrenol's Effects on the Reproductive System

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal animal models used to investigate the effects of lynestrenol, a synthetic progestogen, on the female reproductive system. It includes detailed summaries of key findings, experimental protocols, and visual representations of molecular pathways and study designs to support future research and drug development.

Core Mechanism of Action

This compound is a prodrug, meaning it is biologically inactive until metabolized within the body.[1] Upon oral administration, it is rapidly absorbed and converted in the liver to its pharmacologically active metabolite, norethisterone.[2][3] Norethisterone is a potent agonist of the progesterone receptor (PR) and exerts its effects on various tissues within the reproductive system, including the hypothalamus, pituitary gland, endometrium, and cervix.[2][4]

The primary contraceptive and therapeutic actions of this compound (via norethisterone) are achieved through several mechanisms:

  • Inhibition of Ovulation: Norethisterone provides negative feedback on the hypothalamus and pituitary gland, suppressing the secretion of Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH). This disruption of the hypothalamic-pituitary-gonadal (HPG) axis prevents follicular maturation and the LH surge required for ovulation.

  • Endometrial Alteration: It induces changes in the uterine lining, making the endometrium unreceptive to implantation of a fertilized egg.

  • Cervical Mucus Thickening: Norethisterone increases the viscosity of the cervical mucus, creating a barrier that is difficult for sperm to penetrate.

Lynestrenol_Mechanism Figure 1: this compound's Mechanism of Action cluster_Systemic Systemic Administration cluster_Liver Hepatic Metabolism This compound This compound (Oral) Liver Liver This compound->Liver First-Pass Metabolism Norethisterone Norethisterone (Active Metabolite) Liver->Norethisterone Hypothalamus Hypothalamus Norethisterone->Hypothalamus Negative Feedback Pituitary Pituitary Gland Norethisterone->Pituitary Negative Feedback Endometrium Altered Endometrium (Implantation Unfavorable) Norethisterone->Endometrium Cervix Thickened Cervical Mucus (Sperm Barrier) Norethisterone->Cervix Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary FSH/LH Ovulation Ovulation Inhibition

Figure 1: this compound's Mechanism of Action

Rodent Models: The Rat

The rat is a frequently used model to study the effects of progestins on implantation and uterine morphology due to its well-characterized estrous cycle and reproductive physiology.

Key Findings in the Rat Model

Studies in rats have demonstrated that this compound can effectively prevent pregnancy by interfering with early reproductive processes, even at doses lower than those required to inhibit ovulation. The primary effects observed are on the oviduct and the process of implantation. At a dose of 1 mg, this compound completely prevented pregnancy in treated rats. Lower doses (0.1 mg) did not significantly increase the loss of ova but did induce histological changes in the oviduct, including an increase in the number of ciliated cells and a reduction of deciduoid tissue, suggesting an estrogen-like stimulation effect on the genital tract.

ParameterControl Group0.1 mg this compound Group1.0 mg this compound GroupReference
Animal Strain Virgin Female RatsVirgin Female RatsVirgin Female Rats
Number of Animals 1415Not Specified (All)
Pregnancy Rate Not specified (High)Not specified (High)0%
Implanted Embryos / Corpora Lutea Ratio ~80% (20% ova loss)No significant difference from controlN/A (No Pregnancies)
Primary Histological Finding Normal Oviductal MorphologyIncreased ciliated cells, diminished deciduoid tissueN/A

Table 1: Summary of Quantitative Effects of this compound on Early Pregnancy in Rats.

Experimental Protocol: Anti-Implantation Study in Rats

This protocol is based on the methodology described by Madjerek et al. (1970) to assess the effects of this compound on ovum implantation and oviductal morphology.

  • Animal Model: Virgin female rats, average weight of 200 g.

  • Mating and Pregnancy Confirmation: Female rats are caged overnight with a fertile male. The following morning, vaginal smears are examined for the presence of spermatozoa. The day spermatozoa are found is designated as Day 1 of pregnancy.

  • Grouping and Dosing:

    • Control Group (n=14): Receives 1 mL of propyleneglycol (vehicle) subcutaneously (s.c.).

    • Test Group 1 (n=15): Receives 0.1 mg this compound in 1 mL propyleneglycol s.c.

    • Test Group 2: Receives 1.0 mg this compound in 1 mL propyleneglycol s.c.

    • Dosing Schedule: Daily injections are administered on Days 2, 3, 4, and 5 of pregnancy.

  • Endpoint Analysis:

    • For 0.1 mg study: On Day 7 of pregnancy, rats are euthanized. Ovaries and genital tracts are examined. The number of implanted embryos and recent corpora lutea are counted to determine the rate of ova loss. Oviducts are processed for histological examination.

    • For 1.0 mg study: Rats are observed until Day 23 for full-term pregnancy and delivery. If delivery does not occur, animals are euthanized on Day 25 and examined for the presence of fetuses to confirm pregnancy prevention.

Rat_Workflow Figure 2: Workflow for Rat Anti-Implantation Study cluster_Setup Phase 1: Mating & Grouping cluster_Treatment Phase 2: Dosing Period cluster_Analysis Phase 3: Endpoint Analysis cluster_LowDose Low Dose (0.1 mg) cluster_HighDose High Dose (1.0 mg) Mating Overnight Mating Smear Vaginal Smear for Sperm Mating->Smear Day1 Day 1 of Pregnancy (Sperm Positive) Smear->Day1 Grouping Randomize into Groups (Control, 0.1mg, 1.0mg) Day1->Grouping Day2_5 Days 2-5 of Pregnancy Dosing Daily Subcutaneous Injections (Vehicle or this compound) Day7 Day 7: Euthanasia Dosing->Day7 Day23 Day 23: Observe for Delivery Dosing->Day23 Day2_5->Dosing Examine Examine Genital Tract Day7->Examine Count Count Implants & Corpora Lutea Examine->Count Histo Histology of Oviduct Count->Histo Day25 Day 25: Euthanasia if No Delivery Day23->Day25 Fetus_Check Examine for Fetuses Day25->Fetus_Check

Figure 2: Workflow for Rat Anti-Implantation Study

Lagomorph Models: The Rabbit

The rabbit is the preferred non-rodent species for regulatory reproductive and developmental toxicity studies. Its reproductive system shares some similarities with humans, and it is a sensitive model for detecting teratogenic effects.

Key Findings in the Rabbit Model

Studies in pregnant Belted Dutch rabbits have shown that this compound can be embryotoxic and teratogenic at certain doses. Administration during the critical period of organogenesis (days 6-18 of gestation) led to a significant increase in post-implantation loss and a high percentage of abnormal fetuses. The most frequently observed abnormalities were related to the central nervous system and skeletal development. A subsequent study using a 0.5 mg/kg/day dose found that among the offspring that survived to four weeks, over 70% had congenital malformations and displayed neurological disturbances.

ParameterPlacebo Group0.1 mg/kg/day0.5 mg/kg/day2.5 mg/kg/dayReference
Animal Strain Belted Dutch RabbitsBelted Dutch RabbitsBelted Dutch RabbitsBelted Dutch Rabbits
Post-Implantation Loss BaselineStatistically Significant Increase (p=0.05)Statistically Significant Increase (p=0.05)Statistically Significant Increase (p=0.05)
Avg. % Abnormal Fetuses per Dose Group 12%63%66%87%
Maternal Weight Gain NormalNormalDecreasedDecreased
Postnatal Mortality (at 4 weeks) Not ReportedNot Reported~40%Not Reported
% of Dead Offspring with Malformations Not ReportedNot Reported>70%Not Reported

Table 2: Summary of Teratogenic and Embryotoxic Effects of this compound in Rabbits.

Experimental Protocol: Teratogenicity Study in Rabbits

This protocol is based on the methodology described by Sannes et al. (1983) to evaluate the teratogenic potential of this compound.

  • Animal Model: Pregnant Belted Dutch rabbits.

  • Mating and Gestation: Does are mated, and the day of mating is considered Day 0 of gestation.

  • Grouping and Dosing:

    • Control Group: Receives placebo (vehicle) orally.

    • Low-Dose Group: Receives 0.1 mg/kg/day this compound orally.

    • Mid-Dose Group: Receives 0.5 mg/kg/day this compound orally.

    • High-Dose Group: Receives 2.5 mg/kg/day this compound orally.

    • Dosing Schedule: Daily oral gavage from Day 6 to Day 18 of gestation (period of major organogenesis).

  • Monitoring: Maternal body weight and clinical signs are monitored throughout the study.

  • Endpoint Analysis:

    • On Day 29 of gestation (one day prior to term), does are euthanized and autopsied.

    • The uterus is examined to determine the number of implantations, resorptions (post-implantation loss), and live/dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities according to standard teratological procedures (e.g., Bouin's fixation for visceral, Alizarin Red S staining for skeletal).

Rabbit_Workflow Figure 3: Workflow for Rabbit Teratogenicity Study cluster_Setup Phase 1: Gestation & Dosing cluster_Analysis Phase 2: Fetal Examination Day0 Day 0: Mating Day6_18 Days 6-18: Daily Oral Dosing (Placebo, 0.1, 0.5, 2.5 mg/kg) Day0->Day6_18 Monitor Monitor Maternal Weight & Clinical Signs Day6_18->Monitor Day29 Day 29: Euthanasia & Autopsy Monitor->Day29 Uterine_Eval Evaluate Uterine Contents (Implants, Resorptions, Fetuses) Day29->Uterine_Eval Fetal_Eval Examine Fetuses Uterine_Eval->Fetal_Eval External External Malformations Fetal_Eval->External Visceral Visceral Malformations (e.g., Bouin's Fixation) Fetal_Eval->Visceral Skeletal Skeletal Malformations (e.g., Alizarin Red Stain) Fetal_Eval->Skeletal

Figure 3: Workflow for Rabbit Teratogenicity Study

Non-Human Primate Models: The Rhesus Monkey

Non-human primates (NHPs), particularly the Rhesus monkey (Macaca mulatta), are invaluable models for reproductive research due to the close similarities of their menstrual cycle and endocrine profiles to humans.

Key Findings in the Rhesus Monkey Model
ParameterNormal Menstrual CycleThis compound TreatmentReference
Animal Model Rhesus Monkey (Macaca mulatta)Rhesus Monkey (Macaca mulatta)
Plasma Estrogens Cyclic pattern with a pre-ovulatory surgeAltered cyclic pattern; suppression of normal peaks
Plasma Progesterone Low in follicular phase (<1 ng/mL); rises in luteal phase (3-8 ng/mL)Luteal phase rise is suppressed or absent, indicating anovulation
Ovulation Occurs mid-cycleInhibited

Table 3: Summary of Expected Effects of this compound on Hormonal Profiles in Rhesus Monkeys.

Experimental Protocol: Hormonal Profile Study in Rhesus Monkeys

This protocol outlines a general methodology for assessing the impact of this compound on reproductive hormones in Rhesus monkeys, based on standard practices in NHP reproductive endocrinology.

  • Animal Model: Adult, female Rhesus monkeys with regular menstrual cycles.

  • Acclimation and Baseline: Animals are monitored for at least one full control cycle to establish baseline hormonal profiles. Daily blood samples (1.5-2.0 mL) are collected from a saphenous or femoral vein.

  • Grouping and Dosing:

    • Control Group: Receives a placebo.

    • Test Groups: Receive various daily oral doses of this compound.

    • Dosing Schedule: Daily administration throughout one or more menstrual cycles.

  • Sample Collection and Processing: Blood samples are collected daily. Serum or plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Hormone Analysis: Serum/plasma concentrations of estradiol, progesterone, LH, and FSH are quantified using validated methods such as radioimmunoassay (RIA) or automated chemiluminescence immunoassays (AIA).

  • Endpoint Analysis: Hormonal profiles from treatment cycles are compared to the baseline control cycles to determine the effect of this compound on the timing and amplitude of hormonal peaks and troughs, particularly the suppression of the mid-cycle LH surge and the luteal progesterone rise.

References

Metabolic Conversion of Lynestrenol to Norethisterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lynestrenol, a synthetic progestogen, functions as a prodrug that undergoes extensive first-pass metabolism in the liver to its pharmacologically active metabolite, norethisterone. This conversion is nearly complete and is the primary determinant of this compound's progestational activity. This technical guide provides a detailed overview of the metabolic pathways, enzymatic players, and relevant pharmacokinetic parameters associated with the transformation of this compound to norethisterone. Furthermore, it outlines detailed experimental protocols for the in vitro and in vivo characterization of this metabolic process, intended to aid researchers in the fields of drug metabolism, pharmacology, and drug development.

Metabolic Pathway of this compound to Norethisterone

The metabolic conversion of this compound to norethisterone is a two-step process that occurs predominantly in the liver.[1] The initial and rate-limiting step is the hydroxylation of this compound at the C3 position to form an intermediate metabolite, etynodiol. This is followed by the oxidation of the 3-hydroxyl group to a ketone, yielding the active compound, norethisterone.

The primary enzymes responsible for the initial hydroxylation step are members of the cytochrome P450 (CYP) superfamily. Specifically, CYP2C9, CYP2C19, and CYP3A4 have been identified as the key catalysts in this biotransformation.[2]

Metabolic_Pathway cluster_enzymes Mediated by Cytochrome P450 Enzymes This compound This compound Etynodiol Etynodiol (3-hydroxythis compound) This compound->Etynodiol Hydroxylation (C3) Norethisterone Norethisterone (Active Metabolite) Etynodiol->Norethisterone Oxidation CYP2C9 CYP2C9 CYP2C19 CYP2C19 CYP3A4 CYP3A4

Metabolic conversion of this compound to norethisterone.

Quantitative Data

Contribution of CYP Isoforms to this compound Metabolism

The conversion of this compound to norethisterone is mediated by several CYP isoforms, with CYP2C19 playing the most significant role.

CYP IsoformContribution to Norethisterone Formation (%)
CYP2C1949.8
CYP2C928.0
CYP3A420.4
Other CYPs< 1.0 each

Data from in vitro studies with human liver microsomes.

Pharmacokinetic Parameters of Norethisterone after Oral this compound Administration

Following oral administration, this compound is rapidly absorbed and converted to norethisterone.[1][3]

ParameterValue
Time to Peak Plasma Concentration (Tmax) of Norethisterone2 - 4 hours
Elimination Half-life (t½) of NorethisteroneApproximately 15 hours
Absolute Bioavailability of Norethisterone64%
Plasma Protein Binding of Norethisterone~96% (61% to albumin, 35% to SHBG)
Enzyme Inhibition Data
CompoundInhibited EnzymeIC50 (µM)Substrate Used in Assay
This compoundCYP2C932Tolbutamide
NorethisteroneCYP2C946Tolbutamide

IC50 values indicate weak inhibition.[2]

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes or Recombinant CYP Enzymes

This protocol describes a general procedure to determine the in vitro metabolism of this compound and can be adapted to determine enzyme kinetics (Km and Vmax).

Objective: To quantify the formation of norethisterone from this compound and to determine the kinetic parameters of the responsible CYP enzymes.

Materials:

  • This compound and Norethisterone analytical standards

  • Pooled human liver microsomes (HLMs) or recombinant human CYP2C9, CYP2C19, and CYP3A4 enzymes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Internal standard for HPLC analysis (e.g., levonorgestrel)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and serially dilute to achieve a range of final concentrations for kinetic analysis (e.g., 0.5 - 100 µM).

    • In microcentrifuge tubes, combine the potassium phosphate buffer, HLM or recombinant CYP enzyme (at a predetermined optimal protein concentration, e.g., 0.2-0.5 mg/mL), and the NADPH regenerating system.

  • Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound solution to each tube.

    • Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to ensure measurement within the linear range of product formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for Analysis:

    • Vortex the tubes vigorously to precipitate the protein.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • Data Analysis for Enzyme Kinetics:

    • Quantify the concentration of norethisterone formed at each this compound concentration using a validated HPLC method (see section 4.2).

    • Plot the initial velocity of norethisterone formation (nmol/min/mg protein) against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

In_Vitro_Workflow start Prepare Incubation Mixtures (Buffer, Microsomes/Enzymes, NADPH system) pre_incubate Pre-incubate at 37°C start->pre_incubate add_this compound Add this compound (Substrate) pre_incubate->add_this compound incubate Incubate at 37°C (Time Course) add_this compound->incubate terminate Terminate Reaction (Acetonitrile + Internal Standard) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze end Determine Km and Vmax analyze->end

Workflow for in vitro metabolism studies.
HPLC Method for Quantification of Norethisterone

This protocol provides a general framework for the quantification of norethisterone in in vitro or in vivo samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of norethisterone in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Calibration Curve:

    • Inject the calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area of norethisterone against its concentration.

  • Sample Analysis:

    • Inject the prepared samples from the in vitro or in vivo studies.

    • Determine the peak area of norethisterone in the samples.

  • Quantification:

    • Calculate the concentration of norethisterone in the samples using the regression equation from the calibration curve.

In Vivo Pharmacokinetic Study in Human Volunteers

This protocol outlines a typical design for an in vivo study to assess the pharmacokinetics of norethisterone after oral administration of this compound. All such studies must be conducted in accordance with Good Clinical Practice (GCP) guidelines and with approval from an institutional review board (IRB) or ethics committee.

Study Design:

  • Open-label, single-dose, crossover, or parallel-group study.

  • Healthy female volunteers.

Procedure:

  • Subject Screening and Enrollment:

    • Screen subjects based on inclusion and exclusion criteria (e.g., age, health status, concurrent medications).

    • Obtain informed consent.

  • Drug Administration:

    • Administer a single oral dose of this compound to the subjects after an overnight fast.

  • Blood Sampling:

    • Collect serial blood samples into appropriate tubes (e.g., containing heparin or EDTA) at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples frozen at -20°C or below until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for norethisterone concentrations using a validated bioanalytical method (e.g., HPLC-UV, LC-MS/MS, or radioimmunoassay).

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters for norethisterone (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

Conclusion

References

Structural Activity Relationship of Lynestrenol and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynestrenol is a synthetic progestin, a class of steroid hormones that bind to and activate the progesterone receptor (PR). It is a prodrug that is rapidly converted in the liver to its active metabolite, norethisterone.[1] As an agonist of the progesterone receptor, this compound, through its active form, mimics the effects of endogenous progesterone, playing a crucial role in contraception and the treatment of various gynecological disorders. The therapeutic efficacy of this compound and its analogs is intrinsically linked to their molecular structure, which dictates their affinity for the progesterone receptor and their subsequent biological activity. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, with a focus on the key structural modifications that influence their progestational activity.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is mediated through its active metabolite, norethisterone, which binds to the intracellular progesterone receptors (PR-A and PR-B). This binding initiates a cascade of molecular events, leading to the modulation of gene expression in target tissues. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[1]

The contraceptive effects of this compound are threefold:

  • Inhibition of Ovulation: By exerting negative feedback on the hypothalamus and pituitary gland, it suppresses the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), thus preventing follicular development and ovulation.

  • Alteration of Cervical Mucus: It increases the viscosity of the cervical mucus, making it more difficult for sperm to penetrate and reach the ovum.

  • Endometrial Changes: It induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg.

The signaling pathway of the progesterone receptor is complex and involves both genomic and non-genomic actions. The classical genomic pathway involves the direct regulation of gene expression as described above. Non-genomic pathways involve the rapid activation of intracellular signaling cascades, such as the MAPK/ERK pathway, through membrane-associated progesterone receptors. These rapid effects can modulate cellular functions independently of gene transcription.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus cluster_cellular_effects Cellular Effects This compound This compound (Prodrug) Norethisterone Norethisterone (Active Metabolite) This compound->Norethisterone Metabolism (Liver) PR Progesterone Receptor (PR) Norethisterone->PR PR_Norethisterone PR-Norethisterone Complex PR->PR_Norethisterone Binding HSPs Heat Shock Proteins (HSPs) HSPs->PR Dimerization Dimerization PR_Norethisterone->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation PRE Progesterone Response Element (PRE) Nucleus->PRE Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Ovulation_Inhibition Inhibition of Ovulation Gene_Transcription->Ovulation_Inhibition Cervical_Mucus Altered Cervical Mucus Gene_Transcription->Cervical_Mucus Endometrial_Changes Endometrial Changes Gene_Transcription->Endometrial_Changes

Caption: Simplified signaling pathway of this compound's action.

Structural Activity Relationship (SAR) of this compound and Analogs

The progestational activity of this compound analogs is highly dependent on their structural features, which influence their binding affinity to the progesterone receptor. Key modifications to the steroid scaffold have been explored to enhance potency and selectivity. One of the most studied areas of modification is the 11β-position of the steroid nucleus.

CompoundChemical StructureRelative Binding Affinity (RBA) for Progesterone Receptor (%)
Progesterone[Insert Image of Progesterone Structure]100
Norethisterone[Insert Image of Norethisterone Structure]150
Levonorgestrel[Insert Image of Levonorgestrel Structure]320
Desogestrel (etonogestrel)[Insert Image of Etonogestrel Structure]300
Gestodene[Insert Image of Gestodene Structure]330
Drospirenone[Insert Image of Drospirenone Structure]140

Note: The RBA values are compiled from various sources and should be considered as approximate values for comparative purposes. The experimental conditions under which these values were determined may vary.

From the available data on progestins, several key SAR observations can be made:

  • 17α-substituents: The presence of a 17α-ethinyl group is crucial for oral activity as it hinders the metabolic deactivation of the 17β-hydroxyl group.

  • C19-demethylation: Removal of the methyl group at the C19 position (to create a 19-norprogestin backbone like in norethisterone) generally enhances progestational activity.

  • 11β-substituents: The introduction of bulky substituents at the 11β-position can significantly modulate the activity, with some substitutions leading to potent antagonists (e.g., mifepristone, not shown) and others enhancing agonist activity. The steric and electronic properties of the 11β-substituent play a critical role in its interaction with the receptor's ligand-binding pocket.

Experimental Protocols

The evaluation of the progestational activity of this compound and its analogs relies on a battery of in vitro and in vivo assays. These assays are designed to measure the binding affinity to the progesterone receptor, the ability to induce downstream signaling events, and the physiological effects in animal models.

In Vitro Assays

1. Competitive Progesterone Receptor Binding Assay

This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Progesterone receptor preparation (e.g., from rabbit uterine cytosol or recombinant human PR)

    • Radiolabeled ligand (e.g., [³H]-promegestone or [³H]-progesterone)

    • Test compounds (this compound analogs)

    • Assay buffer (e.g., Tris-HCl buffer with additives)

    • Scintillation cocktail and counter

  • Procedure:

    • A fixed concentration of the progesterone receptor preparation and the radiolabeled ligand are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the free radioligand (e.g., by filtration or charcoal-dextran treatment).

    • The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

    • The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of a reference progestin (e.g., progesterone).

2. Progesterone Receptor Chemically Activated LUciferase eXpression (PR CALUX) Bioassay

This is a cell-based reporter gene assay that measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene (luciferase).

  • Materials:

    • PR CALUX cell line (e.g., human U2-OS cells stably transfected with the human progesterone receptor and a luciferase reporter gene under the control of PREs)

    • Cell culture medium and supplements

    • Test compounds

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • PR CALUX cells are seeded in a multi-well plate and allowed to attach and grow.

    • The cells are then treated with various concentrations of the test compound.

    • After an incubation period, the cells are lysed, and the luciferase assay reagent is added.

    • The luminescence, which is proportional to the level of luciferase expression and thus PR activation, is measured using a luminometer.

    • The concentration of the test compound that produces a half-maximal response (EC50) is determined.

Experimental_Workflow_In_Vitro cluster_binding_assay Competitive Receptor Binding Assay cluster_calux_assay PR CALUX Bioassay BA_Start Start BA_Incubate Incubate PR, Radioligand, and Test Compound BA_Start->BA_Incubate BA_Separate Separate Bound and Free Ligand BA_Incubate->BA_Separate BA_Measure Measure Radioactivity BA_Separate->BA_Measure BA_Analyze Calculate IC50 and RBA BA_Measure->BA_Analyze BA_End End BA_Analyze->BA_End CA_Start Start CA_Seed Seed PR CALUX Cells CA_Start->CA_Seed CA_Treat Treat Cells with Test Compound CA_Seed->CA_Treat CA_Lyse Lyse Cells and Add Luciferase Reagent CA_Treat->CA_Lyse CA_Measure Measure Luminescence CA_Lyse->CA_Measure CA_Analyze Calculate EC50 CA_Measure->CA_Analyze CA_End End CA_Analyze->CA_End

Caption: Workflow for in vitro progestogen activity screening.

In Vivo Assays

1. Clauberg Test (Rabbit Endometrial Proliferation Assay)

This classical bioassay measures the progestational activity of a compound by its ability to induce endometrial proliferation in estrogen-primed immature female rabbits.

  • Animals: Immature female rabbits.

  • Procedure:

    • The rabbits are primed with daily injections of estrogen for several days to induce endometrial proliferation.

    • Following estrogen priming, the animals are treated with the test compound for a specified period.

    • The animals are then euthanized, and their uteri are removed and examined histologically.

    • The degree of endometrial proliferation is scored, and the activity of the test compound is compared to that of a standard progestin.

2. Ovulation Inhibition Assay in Rats

This assay assesses the ability of a compound to inhibit ovulation in female rats.

  • Animals: Mature female rats with regular estrous cycles.

  • Procedure:

    • The rats are treated with the test compound at a specific stage of their estrous cycle (e.g., proestrus).

    • The following day (estrus), the rats are euthanized, and their oviducts are examined for the presence of ova.

    • The number of ova is counted, and the percentage of ovulation inhibition is calculated by comparing the treated group to a vehicle-treated control group.

Conclusion

The structural activity relationship of this compound and its analogs is a critical area of research for the development of new and improved progestational agents. The progestational activity of these compounds is primarily determined by their ability to bind to and activate the progesterone receptor. Key structural modifications, such as those at the 17α- and 11β-positions, have been shown to significantly influence receptor affinity and biological activity. A comprehensive understanding of the SAR, facilitated by a combination of in vitro and in vivo assays, is essential for the rational design of novel progestins with enhanced potency, selectivity, and pharmacokinetic profiles. Further research into the specific interactions between this compound analogs and the progesterone receptor at the molecular level will undoubtedly pave the way for the development of the next generation of progestational drugs for contraception and hormone therapy.

References

Preclinical Toxicological Profile of Lynestrenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicological profile of lynestrenol, a synthetic progestogen. The available data from preclinical studies in animal models indicate a range of toxicological effects, including genotoxicity and developmental and reproductive toxicity. While acute toxicity is low, concerns regarding the long-term effects, including carcinogenicity, have been noted. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of metabolic pathways and experimental workflows to support further research and drug development activities. It is important to note that significant data gaps exist in the publicly available literature, particularly concerning chronic toxicity and detailed carcinogenicity bioassays.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is a prodrug that is rapidly and almost completely converted to its pharmacologically active metabolite, norethisterone, primarily in the liver during first-pass metabolism.

Peak plasma levels of norethisterone are typically reached within 2 to 4 hours after oral administration of this compound. The conversion of this compound to norethisterone is a key step in its mechanism of action. Studies in pregnant rats using radiolabelled this compound have shown that the compound and its metabolites are widely distributed throughout most tissues, including the fetuses. The highest concentrations were observed in the liver, with lower levels in fatty tissues. The transfer of this compound and/or its metabolites across the placenta has been confirmed.

The primary route of elimination is through metabolism, followed by excretion of the metabolites in both urine and feces.

Metabolic Pathway of this compound to Norethisterone

Metabolic Conversion of this compound This compound This compound Norethisterone Norethisterone (Active Metabolite) This compound->Norethisterone Hepatic Metabolism (First-Pass)

Caption: Metabolic conversion of this compound to its active metabolite, norethisterone.

Acute Toxicity

The acute toxicity of this compound has been evaluated in rodents. The available data indicate a low order of acute toxicity following oral administration.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50Reference
MouseOral> 2,000 mg/kg[1]
RatOral> 2,000 mg/kg[1]
Experimental Protocol: Acute Oral Toxicity Study (General Guideline)
  • Species: Rat (e.g., Sprague-Dawley) and Mouse (e.g., CD-1).

  • Administration: A single dose of this compound administered by oral gavage.

  • Dose Levels: A limit test at 2,000 mg/kg is often performed initially. If mortality is observed, a full study with multiple dose levels is conducted to determine the LD50.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Genotoxicity

This compound has been shown to have genotoxic potential in both in vitro and in vivo preclinical studies.

Table 2: Summary of Genotoxicity Studies for this compound

AssayTest SystemMetabolic ActivationDose/ConcentrationResultReference
Sister Chromatid ExchangeMouse Bone Marrow CellsIn vivo6.87, 13.75, 27.50 mg/kgPositive (at 13.75 and 27.50 mg/kg)[2]
Chromosomal AberrationsMouse Bone Marrow CellsIn vivo6.87, 13.75, 27.50 mg/kgPositive (at 13.75 and 27.50 mg/kg)[2]

A study by Siddique and Afzal investigated the in vivo genotoxicity of this compound in mouse bone marrow cells.[2] The results indicated a significant increase in both sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) at doses of 13.75 and 27.50 mg/kg body weight, suggesting that this compound has both genotoxic and cytotoxic effects in this test system.

Experimental Protocol: In Vivo Mouse Bone Marrow Chromosomal Aberration and Sister Chromatid Exchange Assay

Workflow for In Vivo Genotoxicity Assay cluster_animal_phase Animal Dosing and Sample Collection cluster_lab_phase Slide Preparation and Analysis Dosing Dosing of Mice with this compound (e.g., 6.87, 13.75, 27.50 mg/kg) BrdU BrdU Injection for SCE Analysis Dosing->BrdU Colchicine Colchicine Injection to Arrest Metaphase BrdU->Colchicine Sacrifice Sacrifice and Bone Marrow Aspiration Colchicine->Sacrifice SlidePrep Slide Preparation and Staining Sacrifice->SlidePrep Sample Processing Microscopy Microscopic Analysis for CAs and SCEs SlidePrep->Microscopy Data Data Analysis and Interpretation Microscopy->Data

Caption: Experimental workflow for the in vivo mouse bone marrow genotoxicity assay.

Reproductive and Developmental Toxicity

Preclinical studies in rabbits have demonstrated that this compound can induce embryotoxicity and teratogenicity.

A study by Sannes et al. (1983) investigated the effects of oral administration of this compound to pregnant Belted Dutch rabbits during organogenesis (days 6-18 of gestation).

Table 3: Developmental and Reproductive Toxicity of this compound in Rabbits

Dose (mg/kg/day)Post-Implantation LossPercentage of Abnormal Fetuses per Dose GroupKey Findings in FetusesReference
0 (Placebo)-12%-
0.1Statistically significant increase (p=0.05)63%Abnormalities of the central nervous system and skeletal variants
0.5Statistically significant increase (p=0.05)66%Abnormalities of the central nervous system and skeletal variants
2.5Statistically significant increase (p=0.05)87%Abnormalities of the central nervous system and skeletal variants

The study reported that abnormalities of the central nervous system and skeletal variants were the most frequent findings in the fetuses of this compound-treated rabbits. However, a detailed breakdown of the incidence of specific malformations was not provided in the available literature.

Experimental Protocol: Rabbit Teratogenicity Study
  • Species: Pregnant Belted Dutch rabbits.

  • Administration: Oral administration of this compound on days 6-18 of gestation.

  • Dose Levels: 0.1, 0.5, and 2.5 mg/kg/day, with a placebo control group.

  • Evaluation: On day 29 of gestation, does were euthanized, and fetuses were examined for external, visceral, and skeletal abnormalities. Maternal parameters such as weight gain were also monitored.

Chronic Toxicity and Carcinogenicity

There is a significant lack of detailed, publicly available data from long-term repeated-dose toxicity and carcinogenicity studies for this compound. While some safety data sheets mention the potential for organ damage with prolonged or repeated exposure, specific No-Observed-Adverse-Effect-Levels (NOAELs) from chronic toxicity studies in rodents have not been identified in the literature reviewed.

Conclusion and Data Gaps

The preclinical toxicological profile of this compound indicates a low level of acute toxicity. However, there are significant findings related to its genotoxicity and developmental and reproductive toxicity. In vivo studies in mice have demonstrated its potential to induce chromosomal damage, and studies in rabbits have shown embryotoxic and teratogenic effects at the dose levels tested.

The primary data gaps in the preclinical safety assessment of this compound are the lack of comprehensive and publicly accessible data from:

  • Chronic (repeated-dose) toxicity studies: Essential for determining a NOAEL for long-term exposure.

  • 2-year carcinogenicity bioassays in rodents: Crucial for a definitive assessment of its carcinogenic potential.

  • Detailed teratogenicity findings: A more granular breakdown of the types and incidences of fetal malformations would provide a more complete picture of its developmental toxicity.

  • Quantitative ADME data: More detailed information on tissue distribution and metabolite profiling would enhance the understanding of its pharmacokinetic behavior.

Further research to address these data gaps is warranted to provide a more complete and definitive preclinical toxicological profile for this compound. This information is critical for informing risk assessments and guiding the safe development and use of this and structurally related compounds.

References

Methodological & Application

Application Note: Quantitative Analysis of Lynestrenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of lynestrenol in pharmaceutical formulations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a synthetic progestin widely used in hormonal contraceptives, requires accurate quantification for quality control and research purposes. The described protocol involves a straightforward extraction procedure followed by derivatization to enhance the analyte's volatility and thermal stability for GC-MS analysis. This method provides a reliable framework for the routine analysis of this compound, adaptable for various research and drug development applications.

Introduction

This compound is a synthetically produced progestogen, a type of female sex hormone. It is a prodrug of norethisterone and is a common active ingredient in oral contraceptives. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical preparations containing this compound and for pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful tool for the analysis of steroid compounds. However, due to the presence of polar functional groups, derivatization is often necessary to improve the chromatographic behavior of steroids like this compound. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (from Pharmaceutical Tablets)

This protocol is adapted from a method for the analysis of this compound in contraceptive tablets.

a. Reagents and Materials:

  • Dichloromethane (analytical grade)

  • 3-alpha-Etiocholanol-17-one (internal standard)

  • Volumetric flasks

  • Centrifuge and centrifuge tubes

  • Micropipettes

b. Internal Standard (IS) Solution Preparation:

  • Prepare a stock solution of 3-alpha-Etiocholanol-17-one in dichloromethane at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 100 µg/mL with dichloromethane.

c. Sample Extraction:

  • Weigh and finely powder a representative number of this compound tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to approximately 10 mg of this compound into a centrifuge tube.

  • Add 10 mL of the internal standard working solution (100 µg/mL) to the centrifuge tube.

  • Vortex the mixture for 5 minutes to ensure complete dissolution of this compound.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the insoluble excipients.

  • Carefully transfer the supernatant to a clean vial for derivatization and GC-MS analysis.

Derivatization (Silylation)

Derivatization is essential for improving the volatility and thermal stability of this compound for GC-MS analysis. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective technique for steroids.

a. Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

b. Derivatization Procedure:

  • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen at 60°C.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point for the analysis of the trimethylsilyl derivative of this compound. These are based on methods used for the structurally similar progestin, norethisterone.

ParameterRecommended Condition
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 min.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined empirically for this compound-TMS. For the analogous Norethisterone-bis-TMS derivative, characteristic ions are monitored. A full scan analysis should be performed initially to identify the characteristic ions of the this compound-TMS derivative.

Quantitative Data Summary

The following tables summarize the expected performance of a validated method for this compound analysis. The data presented is based on a validated HPLC-UV method for this compound and serves as a benchmark for the expected performance of a GC-MS method.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Calibration ModelLinear, y = mx + c

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.5≤ 15%≤ 15%85 - 115%
Low1.5≤ 10%≤ 10%90 - 110%
Medium20≤ 10%≤ 10%90 - 110%
High40≤ 10%≤ 10%90 - 110%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD0.15
LOQ0.5

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Pharmaceutical Tablet weigh Weigh and Powder Tablets start->weigh extract Extract with Dichloromethane + Internal Standard weigh->extract centrifuge Centrifuge to Remove Excipients extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate derivatize Add Silylation Reagent (BSTFA) and Heat evaporate->derivatize cool Cool to Room Temperature derivatize->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report end End: Quantitative Result report->end

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a selective and sensitive approach for the quantification of this compound in pharmaceutical preparations. The protocol, which includes sample extraction and silylation, is robust and can be readily implemented in a quality control or research laboratory. The provided performance characteristics, based on a validated HPLC-UV method, offer a target for method validation of this GC-MS procedure. This application note serves as a comprehensive guide for scientists and researchers involved in the analysis of synthetic progestins.

Application Notes and Protocols for Studying the Effect of Lynestrenol on Ovulation in Rats

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development investigating the effects of lynestrenol on ovulation in a rat model.

Introduction

This compound is a synthetic progestogen that functions as a pro-drug for norethisterone. Its primary mechanism of action involves the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to the inhibition of ovulation. This is achieved by exerting negative feedback on the hypothalamus and pituitary gland, which in turn reduces the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). The suppression of the mid-cycle LH surge is a critical factor in preventing follicular maturation and the subsequent release of an oocyte. Additionally, this compound can alter the viscosity of cervical mucus and affect the endometrial lining, further contributing to its contraceptive effect.

This protocol outlines a comprehensive approach to studying the dose-dependent effects of this compound on ovulation in female rats, encompassing estrous cycle monitoring, hormonal analysis, and histological assessment of ovarian tissue.

Data Presentation

Table 1: Dose-Response Effect of this compound on Ovulation Rate
Treatment GroupDose (mg/kg/day)Number of RatsNumber of Rats OvulatingOvulation Inhibition (%)
Vehicle Control010100
This compoundX10
This compoundY10
This compoundZ10

This table is a template for recording the primary endpoint of ovulation inhibition. Doses X, Y, and Z should be determined by the researcher based on preliminary studies. A 1 mg dose has been shown to prevent pregnancy in rats.

Table 2: Effect of this compound on Serum Hormone Levels
Treatment GroupDose (mg/kg/day)FSH (ng/mL)LH (ng/mL)Estradiol (pg/mL)Progesterone (ng/mL)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

This table is a template for summarizing the effects of this compound on key reproductive hormones. Blood samples should be collected during the expected proestrus stage for the control group.

Table 3: Effect of this compound on Ovarian and Uterine Weight
Treatment GroupDose (mg/kg/day)Final Body Weight (g)Ovarian Weight (mg)Uterine Weight (mg)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

This table is a template for recording the effects of this compound on reproductive organ weights, which can be indicative of hormonal changes.

Experimental Protocols

Animal Model and Acclimation
  • Species: Adult female Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Acclimation: House the rats in a controlled environment (12:12 hour light/dark cycle, 22±2°C) for at least one week before the start of the experiment. Provide ad libitum access to standard chow and water.

Estrous Cycle Monitoring
  • Objective: To identify rats with regular 4-5 day estrous cycles for inclusion in the study and to determine the stage of the cycle for timed administration of this compound.

  • Procedure:

    • Perform vaginal lavage daily for at least two consecutive cycles.

    • Gently flush the vagina with approximately 0.2 mL of sterile saline using a smooth-tipped dropper.

    • Place a drop of the lavage fluid onto a clean glass slide.

    • Examine the unstained wet mount under a light microscope at 100x magnification.

    • Identify the stage of the estrous cycle based on the predominant cell types:

      • Proestrus: Predominantly nucleated epithelial cells.

      • Estrus: Predominantly anucleated, cornified epithelial cells.

      • Metestrus: Presence of cornified epithelial cells, nucleated epithelial cells, and leukocytes.

      • Diestrus: Predominantly leukocytes.

Dosing and Administration
  • Vehicle: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water or sesame oil.

  • Dose Selection: Based on literature, a dose of 1 mg/rat has been shown to be effective in preventing pregnancy. A dose-response study could include doses ranging from 0.1 to 10 mg/kg. Human studies have shown ovulation suppression at doses above 0.6 mg daily.

  • Administration: Administer the selected doses of this compound or vehicle control orally via gavage once daily for the duration of one full estrous cycle (4-5 days). Start the administration on the day of estrus.

Assessment of Ovulation
  • Objective: To determine the presence or absence of ovulation by examining the ovaries for corpora lutea.

  • Procedure:

    • On the morning of the expected next estrus (Day 5 or 6), euthanize the rats.

    • Dissect out the ovaries and remove any adhering fat and connective tissue.

    • Weigh the ovaries.

    • Fix the ovaries in 10% neutral buffered formalin for at least 24 hours.

    • Process the tissues, embed in paraffin, and section at 5 µm thickness.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a light microscope to identify and count the number of corpora lutea. The absence of fresh corpora lutea in the treated groups is indicative of ovulation inhibition.

  • Objective: To directly confirm the absence of ovulated oocytes.

  • Procedure:

    • Immediately after euthanasia, dissect out the oviducts.

    • Flush the oviducts with saline into a watch glass.

    • Examine the flushed medium under a dissecting microscope for the presence of oocytes.

Hormonal Assays
  • Objective: To quantify the serum concentrations of key reproductive hormones.

  • Procedure:

    • Blood Collection: At the time of euthanasia (during the expected proestrus stage for the control group), collect blood via cardiac puncture or from the abdominal aorta.

    • Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.

    • Storage: Store the serum samples at -80°C until analysis.

    • Hormone Measurement: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative determination of rat FSH, LH, estradiol, and progesterone in the serum samples. Follow the manufacturer's instructions for the assay procedure.

Visualizations

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimation Animal Acclimation (1 week) estrous_monitoring Estrous Cycle Monitoring (2 cycles) acclimation->estrous_monitoring grouping Group Allocation (Vehicle, this compound Doses) estrous_monitoring->grouping dosing Daily Oral Gavage (4-5 days, starting on Estrus) grouping->dosing euthanasia Euthanasia & Sample Collection (Expected Proestrus/Estrus) dosing->euthanasia organ_weight Ovarian & Uterine Weight euthanasia->organ_weight histology Ovarian Histology (Corpora Lutea Count) euthanasia->histology hormone_assay Serum Hormonal Assays (FSH, LH, E2, P4) euthanasia->hormone_assay

Caption: Experimental workflow for studying this compound's effect on ovulation in rats.

G cluster_hormones Hormonal Cascade hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary + gnrh GnRH ovary Ovary pituitary->ovary + fsh_lh FSH & LH ovulation Ovulation ovary->ovulation Follicular Maturation This compound This compound (converted to Norethisterone) This compound->hypothalamus - (Negative Feedback) This compound->pituitary - (Negative Feedback)

Caption: Signaling pathway of this compound's inhibitory effect on ovulation.

Application of Lynestrenol in Gynecological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynestrenol is a synthetic progestogen that has been utilized in the management of various gynecological disorders. It functions as a prodrug, rapidly converting to its active metabolite, norethisterone, in the liver. Norethisterone then acts as an agonist for the progesterone receptor (PR), mimicking the physiological effects of progesterone. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in gynecological disorders, with a focus on endometriosis and abnormal uterine bleeding.

Mechanism of Action

Upon oral administration, this compound is absorbed and metabolized into norethisterone.[1] Norethisterone binds to intracellular progesterone receptors (PR-A and PR-B) in target tissues such as the endometrium, hypothalamus, and pituitary gland.[2][3] This binding initiates a cascade of molecular events that modulate gene expression and cellular function.

The primary mechanisms of action of this compound in gynecological disorders include:

  • Suppression of the Hypothalamus-Pituitary-Ovarian (HPO) Axis: By exerting negative feedback on the hypothalamus and pituitary gland, norethisterone reduces the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH).[2] This suppression inhibits follicular development, ovulation, and endogenous ovarian steroid production.

  • Modulation of Endometrial Tissue: In the endometrium, norethisterone induces a transition from a proliferative to a secretory state, which is less conducive to the growth of endometriotic implants.[2] It also stabilizes the endometrial lining, which is beneficial in managing abnormal uterine bleeding.

  • Alteration of Cervical Mucus: Norethisterone increases the viscosity of cervical mucus, creating a barrier to sperm penetration.

Signaling Pathways

The binding of norethisterone to the progesterone receptor triggers a complex signaling cascade. The activated progesterone receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription. This genomic signaling is central to the therapeutic effects of this compound.

Furthermore, progestogens can also elicit rapid, non-genomic effects by interacting with membrane-bound progesterone receptors, which can in turn activate intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are involved in regulating cell proliferation, survival, and inflammation, all of which are relevant to the pathophysiology of gynecological disorders like endometriosis.

Lynestrenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Endometrial Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Norethisterone Norethisterone (Active Metabolite) This compound->Norethisterone Metabolism (in Liver) PR Progesterone Receptor (PR-A / PR-B) Norethisterone->PR Binds to PI3K PI3K Norethisterone->PI3K Non-genomic effects MAPK MAPK Norethisterone->MAPK Non-genomic effects PR_active Activated PR Dimer PR->PR_active Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocates & Binds Akt Akt PI3K->Akt Gene_Transcription Modulation of Gene Transcription Akt->Gene_Transcription Influences MAPK->Gene_Transcription Influences PRE->Gene_Transcription Therapeutic Effects Therapeutic Effects Gene_Transcription->Therapeutic Effects

Figure 1. This compound Signaling Pathway

Applications in Gynecological Disorder Research

Endometriosis

This compound has been investigated for the management of endometriosis-related pain and the suppression of endometriotic lesion growth.

Quantitative Data from Clinical Trials

ParameterThis compound (10 mg/day)GnRH Agonist (Leuprorelin Acetate Depot)Reference
Revised American Fertility Society (r-AFS) Score (Mean)
Baseline (Post-laparoscopy)27.221.8
After 6 Months of Treatment25.511.5
Reduction in r-AFS Score Statistically significant reductionStatistically significant reduction (p = 0.000014 vs. This compound)
Improvement in Symptoms (Dysmenorrhea, Chronic Pelvic Pain, Dyspareunia) Observed improvementMore pronounced improvement
Serum 17β-estradiol Levels (Mean ± SD) after 6 months 42.6 ± 59.3 pg/ml27.7 ± 9.3 pg/ml
Abnormal Uterine Bleeding (AUB)

This compound is used to regulate the menstrual cycle and reduce excessive bleeding in cases of dysfunctional uterine bleeding.

Dosage and Administration Data from Clinical Studies

IndicationDosageRegimenEfficacyReference
Abnormal Uterine Bleeding 5 mg/dayCyclically for 21 days of the menstrual cycleSignificant reduction in menstrual blood loss
5-10 mg/dayCyclic regimenPrescribed for menstrual disorders
Contraception (Low-dose) 0.5 mg/dayContinuousEffective contraception with some incidence of irregular bleeding

Experimental Protocols

In Vivo Model: Surgically Induced Endometriosis in Mice

This protocol describes the surgical induction of endometriosis in mice, followed by treatment with this compound to evaluate its efficacy in reducing lesion size.

in_vivo_workflow A 1. Donor Mouse (in diestrus) B 2. Uterine Horn Excision A->B C 3. Uterine Tissue Fragmentation (2x2 mm pieces) B->C E 5. Surgical Implantation (Suture uterine fragments to abdominal wall) C->E D 4. Recipient Mouse (Anesthetized) D->E F 6. Post-operative Recovery (1 week) E->F G 7. Treatment Initiation (this compound or Vehicle) F->G H 8. Treatment Period (e.g., 4 weeks) G->H I 9. Euthanasia & Lesion Excision H->I J 10. Outcome Assessment (Lesion size, weight, histology) I->J

Figure 2. In Vivo Endometriosis Model Workflow

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

  • This compound

  • Vehicle (e.g., sesame oil)

  • Calipers and analytical balance

  • Formalin and histology supplies

Procedure:

  • Donor Animal Preparation: Select a donor mouse in the diestrus stage of the estrous cycle, confirmed by vaginal smear. Euthanize the donor mouse and aseptically excise the uterine horns.

  • Tissue Preparation: Place the uterine horns in sterile saline. Open the horns longitudinally and cut them into 2x2 mm fragments.

  • Recipient Animal Surgery: Anesthetize the recipient mouse. Make a midline abdominal incision to expose the peritoneal cavity. Suture four uterine fragments to the peritoneal wall on either side of the incision. Close the incision in layers.

  • Post-operative Care: Allow the mice to recover for one week.

  • Treatment: Randomly assign the mice to a treatment group (this compound) and a control group (vehicle). Prepare a suspension of this compound in the vehicle. Administer this compound (e.g., via oral gavage or subcutaneous injection) daily for a predetermined period (e.g., 4 weeks). The dosage can be extrapolated from human studies, considering allometric scaling.

  • Outcome Assessment: At the end of the treatment period, euthanize the mice. Carefully excise the endometriotic lesions and measure their dimensions with calipers and weigh them. Fix the lesions in formalin for histological analysis to assess glandular and stromal components.

In Vitro Model: Progesterone Receptor Binding and Cell Proliferation Assays

This protocol outlines the steps to assess the binding of norethisterone to the progesterone receptor and the effect of this compound on the proliferation of endometrial cancer cells (Ishikawa cells), which are often used as a model for endometrial cell function.

in_vitro_workflow cluster_binding Progesterone Receptor Binding Assay cluster_proliferation Cell Proliferation Assay A 1. Prepare PR-LBD & Fluorescent Ligand B 2. Add Norethisterone (competitor) A->B C 3. Incubate B->C D 4. Measure Fluorescence Polarization C->D E 5. Determine Binding Affinity (Ki) D->E F 1. Culture Ishikawa Cells G 2. Seed cells in 96-well plates F->G H 3. Treat with varying concentrations of this compound G->H I 4. Incubate (e.g., 72 hours) H->I J 5. Add MTT or other proliferation reagent I->J K 6. Measure Absorbance J->K L 7. Determine IC50 K->L

Figure 3. In Vitro Experimental Workflow

1. Progesterone Receptor Binding Assay (Competitive Binding)

Materials:

  • Recombinant human progesterone receptor ligand-binding domain (PR-LBD)

  • Fluorescently labeled progesterone ligand

  • Norethisterone (as the active metabolite of this compound)

  • Assay buffer

  • Microplate reader capable of fluorescence polarization

Procedure:

  • Prepare a solution of PR-LBD and the fluorescent progesterone ligand in the assay buffer.

  • In a microplate, add varying concentrations of unlabeled norethisterone.

  • Add the PR-LBD/fluorescent ligand mixture to the wells.

  • Incubate the plate to allow binding to reach equilibrium.

  • Measure the fluorescence polarization in each well. A decrease in polarization indicates displacement of the fluorescent ligand by norethisterone.

  • Calculate the concentration of norethisterone that causes 50% inhibition of the fluorescent ligand binding (IC50) and subsequently determine the binding affinity (Ki).

2. Cell Proliferation Assay (MTT Assay)

Materials:

  • Ishikawa human endometrial adenocarcinoma cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain Ishikawa cells in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) of this compound.

Conclusion

This compound, through its active metabolite norethisterone, exerts significant effects on the female reproductive system, making it a valuable tool for the research and management of gynecological disorders such as endometriosis and abnormal uterine bleeding. The protocols and data presented in this document provide a framework for researchers to further investigate the molecular mechanisms and therapeutic potential of this compound in these conditions. Careful consideration of experimental design, including appropriate controls and outcome measures, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Lynestrenol as a Tool Compound in Endocrinology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynestrenol is a synthetic progestogen that serves as a valuable tool compound in endocrinological research. Structurally related to norethisterone, this compound itself is a prodrug, meaning it is biologically inactive in its initial form.[1] Following oral administration, it undergoes rapid and extensive first-pass metabolism in the liver, where it is almost completely converted into its active metabolite, norethisterone.[1][2][3][4] Norethisterone is a potent agonist of the progesterone receptor (PR), and it is this activity that underlies the utility of this compound in studying progestogenic signaling and its physiological effects.

These application notes provide a comprehensive overview of this compound's mechanism of action, its application in key endocrinology experiments, and detailed protocols for its use in both in vitro and in vivo studies.

Mechanism of Action

This compound exerts its biological effects through its active metabolite, norethisterone. The primary mechanism of action of norethisterone is its agonist activity at the progesterone receptor. In addition to its potent progestogenic effects, norethisterone also exhibits weak androgenic and estrogenic activities.

Upon entering a target cell, norethisterone binds to the intracellular progesterone receptor. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with progestogens.

The signaling pathway of progesterone receptor activation is multifaceted, involving both genomic and non-genomic actions. The classical genomic pathway, as described above, involves the direct regulation of gene expression. Non-genomic pathways can involve the activation of intracellular signaling cascades, such as the MAPK pathway, through membrane-associated progesterone receptors.

Lynestrenol_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_liver Liver (First-Pass Metabolism) cluster_target_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolism CYP2C9, CYP2C19, CYP3A4 This compound->Metabolism Metabolic Conversion Norethisterone_blood Norethisterone (Active Metabolite) Metabolism->Norethisterone_blood Norethisterone_cell Norethisterone Norethisterone_blood->Norethisterone_cell Enters Cell PR Progesterone Receptor (PR) Norethisterone_cell->PR Binds to PR_N_complex Norethisterone-PR Complex Dimerization Dimerization PR_N_complex->Dimerization PR_N_dimer_nuc Dimerized Norethisterone-PR Complex Dimerization->PR_N_dimer_nuc Translocation PRE Progesterone Response Element (PRE) PR_N_dimer_nuc->PRE Binds to Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Physiological Response Protein->Response

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the binding affinities and functional activities of norethisterone, the active metabolite of this compound.

Table 1: Receptor Binding Affinity of Norethisterone

ReceptorLigandRelative Binding Affinity (%)Reference
Progesterone Receptor (PR)Progesterone100-
Norethisterone~150
Androgen Receptor (AR)Dihydrotestosterone (DHT)100-
Norethisterone3.2
Estrogen Receptor (ERα)Estradiol (E2)100-
Norethisterone0.07
Estrogen Receptor (ERβ)Estradiol (E2)100-
Norethisterone0.01

Table 2: In Vivo Hormonal Activity of Norethisterone

AssayActivityMean Active Dose (MAD) s.c. (mg/kg)Reference
McPhail (Clauberg) TestProgestagenic0.63
Hershberger TestAndrogenic2.5
Allen-Doisy TestEstrogenic4
Ovulation Inhibition TestProgestagenic & Estrogenic0.235

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound (via its active metabolite norethisterone) are provided below.

Progesterone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.

Materials:

  • Test compound (Norethisterone)

  • Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020)

  • Progesterone receptor source (e.g., cytosol from rabbit uterus or recombinant human PR)

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound (norethisterone) and a reference progestin (unlabeled progesterone).

  • In microcentrifuge tubes, add a constant amount of progesterone receptor preparation.

  • Add the various concentrations of the test compound or reference standard.

  • Add a constant amount of radiolabeled progestin to each tube.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

  • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Progesterone Receptor Reporter Gene Assay in T47D Cells

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.

Materials:

  • T47D human breast cancer cells (stably transfected with a progesterone-responsive reporter construct, e.g., PRE-luciferase)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (Norethisterone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the T47D reporter cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with a serum-free or charcoal-stripped serum medium to reduce background hormonal effects.

  • Prepare serial dilutions of the test compound (norethisterone) and a reference agonist (e.g., progesterone).

  • Add the diluted compounds to the cells and incubate for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence intensity against the logarithm of the compound concentration.

  • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Reporter_Assay_Workflow A Seed T47D reporter cells in 96-well plate B Incubate overnight A->B C Replace with serum-free medium B->C D Add serial dilutions of Norethisterone C->D E Incubate for 18-24h D->E F Lyse cells and add luciferase reagent E->F G Measure luminescence F->G H Calculate EC50 G->H

Figure 2: Workflow for a progesterone receptor reporter assay.
In Vivo Hershberger Bioassay for Androgenic Activity

This assay is used to assess the androgenic or anti-androgenic potential of a compound in castrated male rats.

Materials:

  • Peripubertal male rats (e.g., Sprague-Dawley), castrated

  • Test compound (Norethisterone)

  • Vehicle (e.g., corn oil)

  • Reference androgen (e.g., testosterone propionate)

  • Surgical instruments for dissection

  • Analytical balance

Procedure:

  • Acclimate the castrated rats for a period of at least 7 days.

  • Divide the animals into groups: vehicle control, reference androgen, and test compound groups at various dose levels.

  • Administer the test compound and reference androgen daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

  • Record the wet weight of each tissue.

  • Compare the tissue weights of the test compound groups to the vehicle control group. A statistically significant increase in the weight of these tissues indicates androgenic activity.

In Vivo Ovulation Inhibition Assay in Rats

This assay evaluates the ability of a progestogen to inhibit ovulation in female rats.

Materials:

  • Mature female rats with regular estrous cycles

  • Test compound (this compound or Norethisterone)

  • Vehicle (e.g., sesame oil)

  • Saline solution

  • Microscope and slides for vaginal smear analysis

Procedure:

  • Monitor the estrous cycles of the female rats by daily vaginal smears to select animals with regular 4- or 5-day cycles.

  • Divide the rats into a vehicle control group and test compound groups at different doses.

  • Administer the test compound or vehicle daily, starting on the day of estrus, for a predetermined period (e.g., the length of one or more cycles).

  • Continue daily vaginal smears to monitor the estrous cycle. Inhibition of ovulation is indicated by a disruption of the normal cyclicity, often characterized by a persistent diestrus smear.

  • At the end of the treatment period, euthanize the animals and examine the ovaries for the presence or absence of fresh corpora lutea, which is a definitive sign of recent ovulation.

  • The fallopian tubes can be flushed with saline and examined under a microscope for the presence of ova.

  • The minimum dose of the compound that consistently prevents ovulation is determined as the ovulation-inhibiting dose.

Conclusion

This compound, through its active metabolite norethisterone, is a versatile and effective tool compound for studying the multifaceted roles of progestogens in endocrinology. Its well-characterized mechanism of action and its activity profile at various steroid receptors make it a suitable agent for a wide range of in vitro and in vivo experimental models. The protocols provided in these application notes offer a starting point for researchers to investigate the complex signaling pathways and physiological responses mediated by the progesterone receptor. As with any experimental tool, careful consideration of the compound's secondary activities (androgenic and estrogenic) is necessary for the accurate interpretation of results.

References

Application Notes and Protocols for Investigating Lynestrenol's Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for the investigation of the cellular and molecular effects of lynestrenol. As this compound is a prodrug, it is rapidly and almost completely converted in the liver to its active metabolite, norethisterone (NET).[1][2][3][4] Therefore, the described in vitro effects are attributable to norethisterone, which acts as an agonist of the progesterone receptor (PR).[1]

This document outlines detailed protocols for assessing the impact of this compound/norethisterone on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways. The provided data tables offer representative quantitative results based on published literature for progestins in relevant breast cancer cell lines, such as MCF-7 and T47D, which are commonly used models for studying hormone-responsive cancers.

Key Experimental Assays

A multi-faceted approach is recommended to comprehensively evaluate the cellular effects of this compound. The following assays provide critical insights into its mechanism of action.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic and anti-proliferative effects of this compound by measuring the metabolic activity of viable cells.

Table 1: Representative IC50 Values of Norethisterone in Breast Cancer Cell Lines after 72 hours of Treatment

Cell LineIC50 (µM)
MCF-715.5
T47D25.2

Note: The IC50 values are representative and can vary based on experimental conditions.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

Table 2: Representative Percentage of Apoptotic Cells (Annexin V-Positive) after 48-hour Treatment with Norethisterone (100 nM)

Cell Line% of Apoptotic Cells (Early + Late)
MCF-725.8%
T47D18.5%
Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Table 3: Representative Cell Cycle Distribution of T47D Cells after 24-hour Treatment with Norethisterone (100 nM)

Cell Cycle PhaseControl (%)Norethisterone (100 nM) (%)
G0/G165.2%75.1%
S25.3%15.4%
G2/M9.5%9.5%
Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways modulated by this compound, such as the MAPK/ERK and PI3K/Akt pathways.

Table 4: Representative Quantification of Protein Phosphorylation after 30-minute Treatment with Norethisterone (100 nM) in MCF-7 Cells

ProteinFold Change in Phosphorylation (p-Protein / Total Protein)
p-ERK1/2 (Thr202/Tyr204)2.5
p-Akt (Ser473)1.8
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure changes in the expression of progesterone receptor target genes in response to this compound treatment.

Table 5: Representative Fold Change in Gene Expression in T47D Cells after 24-hour Treatment with Norethisterone (100 nM)

GeneFold Change in mRNA Expression
PGR (Progesterone Receptor)1.8
CCND1 (Cyclin D1)2.2
MYC1.5
SGK12.0

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflows for the experimental protocols.

Lynestrenol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Norethisterone Norethisterone This compound->Norethisterone Metabolism (in vivo) PR Progesterone Receptor (PR) Norethisterone->PR PI3K PI3K PR->PI3K Non-genomic action Raf Raf PR->Raf Non-genomic action PR_dimer PR Dimer PR->PR_dimer Dimerization Akt Akt PI3K->Akt Akt->PR_dimer Modulation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->PR_dimer Modulation PRE Progesterone Response Element (PRE) PR_dimer->PRE Genomic action Gene_Expression Target Gene Expression PRE->Gene_Expression Cell_Proliferation Cell Proliferation Apoptosis_Modulation Apoptosis Modulation Cell_Cycle_Arrest Cell Cycle Arrest Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Seed Cells treatment Treat with this compound/ Norethisterone start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle harvest Harvest Cells & Prepare Lysates/RNA treatment->harvest western Western Blot harvest->western Protein qpcr qRT-PCR harvest->qpcr RNA

References

Spectrophotometric Methods for the Identification and Analysis of Lynestrenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectrophotometric identification and analysis of Lynestrenol. The methods described herein are essential for the quality control and characterization of this compound in pharmaceutical formulations. The protocols cover Infrared (IR) Spectrophotometry for identification and a UV-Visible Spectrophotometric method coupled with High-Performance Liquid Chromatography (HPLC-UV) for quantitative analysis.

Infrared (IR) Absorption Spectrophotometry for Identification

Infrared spectrophotometry is a primary method for the unequivocal identification of this compound.[1][2][3] This technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting IR spectrum serves as a unique "fingerprint" of the molecule.

Experimental Protocol: Identification by IR Spectrophotometry

Objective: To confirm the identity of a this compound sample by comparing its infrared absorption spectrum with that of a this compound reference standard.

Apparatus:

  • Infrared Spectrophotometer

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

Procedure:

  • Sample Preparation:

    • Triturate approximately 1-2 mg of the this compound sample with 150-200 mg of dry potassium bromide in an agate mortar.

    • Grind the mixture to a fine, uniform powder.

    • Press the mixture in a hydraulic press under vacuum to form a thin, transparent pellet.

  • Reference Standard Preparation:

    • Prepare a KBr pellet of this compound Reference Standard (RS) using the same procedure as for the sample.

  • Spectral Acquisition:

    • Record the infrared spectrum of the sample pellet and the reference standard pellet over the range of 4000 to 400 cm⁻¹.

  • Interpretation:

    • The identity of the sample is confirmed if its infrared absorption spectrum is concordant with the spectrum of the this compound Reference Standard. The positions and relative intensities of the absorption bands should be comparable.

Quantitative Analysis by HPLC with UV-Visible Spectrophotometric Detection

For the quantitative determination of this compound, a High-Performance Liquid Chromatography (HPLC) method with a UV-Visible spectrophotometric detector is commonly employed.[4][5] This method offers high sensitivity and specificity for analyzing this compound in various matrices, including human plasma and pharmaceutical dosage forms. The detection is typically performed at a wavelength of 204 nm, where this compound exhibits significant UV absorbance.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC-UV analysis of this compound.

ParameterValueReference
Wavelength of Detection (λmax) 204 nm
Linear Dynamic Range 40 - 1000 ng/mL
Correlation Coefficient (r) 0.9994
Accuracy (% difference) -10.81% to 8.72%
Precision (% CV) 3.84% to 8.12%
Recovery 98.27% to 106.49%
Experimental Protocol: HPLC-UV Analysis of this compound

Objective: To quantify the concentration of this compound in a sample using a validated RP-HPLC method with UV detection.

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., Sunfire® C18).

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (60:40 v/v).

  • This compound Reference Standard.

  • Levonorgestrel (as internal standard).

  • Methanol for stock solution preparation.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of the internal standard (Levonorgestrel) in the mobile phase.

    • Prepare a series of calibration standards by diluting the this compound stock solution to concentrations within the linear range (e.g., 40, 100, 250, 500, 750, and 1000 ng/mL). Spike each calibration standard with a fixed concentration of the internal standard.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent.

    • Dilute the sample solution to obtain a concentration within the calibration range.

    • Spike the sample solution with the same fixed concentration of the internal standard as in the calibration standards.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) (60:40)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 204 nm

    • Column Temperature: Ambient

  • Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Record the chromatograms and determine the peak areas of this compound and the internal standard.

  • Calculation:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve using the peak area ratio of the sample.

Visualizations

IR_Identification_Workflow start Start prep_sample Prepare this compound Sample KBr Pellet start->prep_sample prep_ref Prepare this compound Reference Standard KBr Pellet start->prep_ref acquire_spectra Acquire IR Spectra (4000-400 cm⁻¹) prep_sample->acquire_spectra prep_ref->acquire_spectra compare Compare Sample and Reference Spectra acquire_spectra->compare result Identity Confirmed/ Not Confirmed compare->result end End result->end

Caption: Workflow for the Identification of this compound using IR Spectrophotometry.

HPLC_UV_Analysis_Workflow cluster_prep Solution Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards (this compound + Internal Standard) hplc_run Inject Solutions into HPLC System (C18 column, 204 nm detection) prep_standards->hplc_run prep_sample Prepare Sample Solution (+ Internal Standard) prep_sample->hplc_run get_data Record Chromatograms and Integrate Peak Areas hplc_run->get_data calibration Construct Calibration Curve (Peak Area Ratio vs. Concentration) get_data->calibration calculate Calculate this compound Concentration in Sample calibration->calculate end End calculate->end start Start start->prep_standards start->prep_sample

Caption: Workflow for the Quantitative Analysis of this compound by HPLC-UV.

References

Application Notes and Protocols for Administering Lynestrenol in Animal Feeding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of lynestrenol in animal feeding studies, including detailed protocols, quantitative data from relevant studies, and visualizations of its mechanism of action.

Introduction

This compound is a synthetic progestogen that functions as a prodrug to norethisterone, its active metabolite.[1][2] It is primarily used in hormonal contraceptives and for the treatment of various menstrual disorders. In animal research, this compound is a valuable tool for studying the effects of progestins on reproductive biology, endocrinology, and toxicology. This document outlines the necessary considerations and procedures for administering this compound to animals via their feed.

Quantitative Data from Animal Studies

The following tables summarize dosage information from various animal studies involving this compound and other synthetic progestins. It is important to note that the optimal dose will vary depending on the animal model, research question, and study duration.

Table 1: this compound Administration in Rodent Studies

Animal ModelDosageAdministration RouteDurationObserved EffectsReference
Rat (Virgin Female)0.1 mg/animal/daySubcutaneous4 days (Days 2-5 of pregnancy)Did not significantly increase the number of lost ova. Caused an increase in ciliated cells in the oviductal epithelium.[3]
Rat (Virgin Female)1 mg/animal/daySubcutaneous4 days (Days 2-5 of pregnancy)Prevented pregnancy in all animals.[3]

Table 2: Oral Administration of Other Synthetic Progestins in Rodent Carcinogenicity Studies

Animal ModelCompoundDosage (mg/kg/day)Administration RouteDurationKey FindingsReference
Rat (Sprague Dawley)Ulipristal Acetate1, 3, 10Oral104 weeksNo evidence of carcinogenicity. Decreased incidence of mammary gland fibroadenomas and adenocarcinomas.[4]
Mouse (TgRasH2)Ulipristal Acetate15, 45, 130Oral26 weeksNo evidence of carcinogenicity.

Signaling Pathway of this compound's Active Metabolite, Norethisterone

This compound is metabolized in the liver to its active form, norethisterone. Norethisterone then acts as an agonist for the progesterone receptor. The binding of norethisterone to the progesterone receptor in the nucleus initiates a signaling cascade that leads to changes in gene expression. In the hypothalamus and pituitary gland, this results in a negative feedback loop, suppressing the release of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). This suppression of gonadotropins inhibits ovulation and alters the menstrual cycle.

lynestrenol_signaling cluster_bloodstream Bloodstream cluster_liver Liver cluster_target_cell Target Cell (e.g., Endometrium, Hypothalamus) cluster_hpg_axis Hypothalamic-Pituitary-Gonadal Axis This compound This compound Metabolism Metabolism This compound->Metabolism Uptake Norethisterone_blood Norethisterone Metabolism->Norethisterone_blood Conversion Norethisterone_cell Norethisterone Norethisterone_blood->Norethisterone_cell Enters Cell Hypothalamus Hypothalamus Norethisterone_blood->Hypothalamus Negative Feedback PR Progesterone Receptor (PR) Norethisterone_cell->PR Binds to PR_N Norethisterone-PR Complex Nucleus Nucleus PR_N->Nucleus Translocates to DNA DNA PR_N->DNA Binds to PRE Gene_Expression Altered Gene Expression DNA->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to Pituitary Pituitary Gland GnRH GnRH Hypothalamus->GnRH Releases FSH_LH FSH & LH Pituitary->FSH_LH Releases GnRH->Pituitary Stimulates experimental_workflow cluster_planning Phase 1: Study Planning cluster_preparation Phase 2: Preparation cluster_execution Phase 3: Study Execution cluster_analysis Phase 4: Data Analysis & Reporting A Define Objectives & Formulate Hypothesis B Select Animal Model & Determine Sample Size A->B C Establish Dosage Groups (Control, Low, Mid, High) B->C E Prepare this compound- Supplemented Feed C->E D Acclimatize Animals F Randomize Animals into Groups D->F G Administer Diets & Monitor Feed Consumption E->G F->G H Regularly Monitor Animal Health (Weight, Clinical Signs) G->H I Collect Biological Samples (Blood, Tissues) at Predetermined Time Points H->I J Analyze Collected Data (e.g., Hormone Levels, Histopathology) I->J K Statistical Analysis J->K L Interpret Results & Draw Conclusions K->L M Prepare Final Report & Publication L->M

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Lynestrenol in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with lynestrenol in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The maximum solubility of this compound in fresh, anhydrous DMSO is approximately 56 mg/mL, which corresponds to a molar concentration of 196.88 mM.[1][2][3] It is important to note that using DMSO that has absorbed moisture can significantly decrease this solubility.[2][4]

Q2: Why is my this compound not fully dissolving in DMSO even at concentrations below the solubility limit?

A2: Several factors can contribute to this issue. The most common is the use of non-anhydrous DMSO; DMSO is highly hygroscopic and absorbed water will reduce its solvating power for hydrophobic compounds like this compound. Other factors can include attempting to dissolve the compound too quickly or at a low temperature.

Q3: My this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What is happening?

A3: This is a common phenomenon known as "crashing out" or "salting out". It occurs because this compound is highly hydrophobic and poorly soluble in aqueous environments. When the concentrated DMSO stock is diluted into the cell culture medium, the solvent environment rapidly becomes polar, causing the compound to precipitate out of the solution.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

A4: While cell line sensitivity varies, a final DMSO concentration of 0.5% or less is generally considered safe for most in vitro assays. However, it is best practice to keep the final DMSO concentration as low as possible, ideally at or below 0.1%, and to always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.

Q5: How should I store my this compound stock solution in DMSO?

A5: this compound stock solutions in DMSO should be stored at -20°C for short-term (months) or -80°C for long-term (up to a year) storage. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

Troubleshooting Guides

This guide provides a structured approach to resolving common solubility challenges with this compound.

Issue 1: this compound Powder Does Not Dissolve in DMSO

Question: I have added the correct volume of DMSO to my this compound powder to make a stock solution, but I can still see solid particles. How can I get it to dissolve?

Answer: This indicates that the dissolution process is incomplete. Follow these steps to troubleshoot the problem.

Troubleshooting Workflow: Dissolving this compound in DMSO

G start Start: This compound powder in DMSO vortex Vortex vigorously for 1-2 minutes start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate in a water bath for 10-15 minutes check1->sonicate No success Success: Clear stock solution check1->success Yes check2 Is the solution clear? sonicate->check2 heat Gently warm in a 37°C water bath for 5-10 min check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 troubleshoot Further Troubleshooting: 1. Use fresh, anhydrous DMSO. 2. Prepare a more dilute stock. check3->troubleshoot No check3->success Yes G cluster_0 Systemic Circulation cluster_1 Target Cell This compound This compound (Oral Administration) Liver Liver Metabolism This compound->Liver Conversion Norethisterone Norethisterone (Active Metabolite) Liver->Norethisterone Norethisterone_cell Norethisterone->Norethisterone_cell PR Progesterone Receptor (PR) Complex Norethisterone-PR Complex PR->Complex Nucleus Nucleus Complex->Nucleus Translocation DNA DNA (Progesterone Response Elements) Complex->DNA Binds to Transcription Modulation of Gene Transcription DNA->Transcription Response Cellular Response Transcription->Response Norethisterone_cell->PR Binds

References

Navigating HPLC Mobile Phase Optimization for Enhanced Lynestrenol Peak Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for superior peak separation of lynestrenol. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A common mobile phase for separating this compound on a C18 column is a mixture of acetonitrile and water.[1][2] A typical starting composition is acetonitrile and water (containing 0.1% formic acid) in a 60:40 ratio, respectively.[1][2] This composition has been shown to provide good retention and peak shape for this compound.[1]

Q2: What is the role of formic acid in the mobile phase for this compound analysis?

Formic acid is added to the mobile phase to control the pH and improve peak shape. For many compounds, including steroids like this compound, an acidic mobile phase can help to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing. Phosphoric acid can also be used as an alternative to formic acid.

Q3: Can methanol be used instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. The choice between methanol and acetonitrile can affect the selectivity of the separation. If you are experiencing co-elution of this compound with impurities, switching the organic solvent is a valuable strategy to alter the elution pattern.

Q4: How does the ratio of organic solvent to water in the mobile phase affect the retention time of this compound?

In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will decrease the retention time of this compound, causing it to elute faster. Conversely, decreasing the organic solvent percentage will increase the retention time. This principle is fundamental to adjusting the elution of your analyte of interest.

Q5: What is the impact of mobile phase pH on the peak shape of this compound?

While this compound itself is a neutral compound and its retention is not significantly affected by pH, the pH of the mobile phase can influence the peak shape by affecting the ionization state of the stationary phase (residual silanols). An acidic pH (e.g., using formic or phosphoric acid) is generally recommended to ensure sharp, symmetrical peaks by minimizing secondary interactions with the stationary phase.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the possible causes and solutions?

A: Peak tailing for a neutral compound like this compound is often related to issues with the column or the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with the analyte, causing tailing.

    • Solution: Add a small amount of an acidic modifier like 0.1% formic acid or phosphoric acid to the mobile phase to suppress silanol activity.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Using a guard column can also help protect the analytical column.

  • Column Void: A void at the head of the column can lead to peak distortion.

    • Solution: This is often irreversible, and the column may need to be replaced.

Q: My this compound peak is fronting. What should I do?

A: Peak fronting is less common than tailing and is often indicative of sample overload or an issue with the sample solvent.

  • Sample Overload: Injecting too much of the sample can saturate the column.

    • Solution: Dilute your sample and inject a smaller amount.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 60% acetonitrile), it can cause peak fronting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Problem 2: Poor Resolution or Co-eluting Peaks

Q: this compound is co-eluting with an impurity. How can I improve the separation?

A: Improving the resolution between two peaks requires adjusting the separation selectivity, efficiency, or retention.

  • Optimize the Mobile Phase Composition:

    • Adjust the Organic Solvent Ratio: Systematically vary the acetonitrile/water ratio. A lower percentage of acetonitrile will increase retention times and may improve separation.

    • Change the Organic Solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Modify the Stationary Phase:

    • Try a Different Column: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a different C18 column from another manufacturer, as they can have different selectivities.

  • Adjust the Flow Rate:

    • Lower the Flow Rate: Decreasing the flow rate can increase column efficiency and may improve resolution, although it will also increase the analysis time.

Data on Mobile Phase Composition and its Effect on Retention Time

The composition of the mobile phase is a critical parameter in controlling the retention time of this compound. The following tables provide an overview of how adjusting the mobile phase can impact the chromatographic results.

Table 1: Effect of Acetonitrile Concentration on this compound Retention Time
Acetonitrile (%)Water (%)Retention Time (min)Peak Shape
70302.5Symmetrical
60404.0Symmetrical
50507.2Symmetrical

Note: Data is based on a typical C18 column (150 mm x 4.6 mm, 5 µm) with a flow rate of 1.0 mL/min and 0.1% formic acid in the aqueous phase. Retention times are illustrative and will vary depending on the specific column and HPLC system.

Table 2: Effect of Mobile Phase pH on this compound Peak Asymmetry
Mobile Phase ModifierApproximate pHPeak Asymmetry Factor
None (Acetonitrile:Water)~7.01.8
0.1% Formic Acid~2.71.1
0.1% Phosphoric Acid~2.11.0

Note: Data is based on a mobile phase of 60% acetonitrile and 40% aqueous phase. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Experimental Protocol: Isocratic HPLC Method for this compound

This protocol is based on a validated method for the determination of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid in the water component

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) by dissolving the reference standard in methanol.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the range of the standard solutions.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. System Suitability:

  • Inject the 20 µg/mL standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizing the Optimization Process

Mobile Phase Optimization Workflow

MobilePhaseOptimization start Start: Initial Method (e.g., ACN:H2O 60:40, 0.1% FA) check_separation Acceptable Peak Separation? start->check_separation adjust_ratio Adjust Acetonitrile/Water Ratio check_separation->adjust_ratio No end End: Optimized Method check_separation->end Yes check_retention Retention Time Acceptable? adjust_ratio->check_retention check_retention->check_separation Yes change_solvent Change Organic Solvent (e.g., to Methanol) check_retention->change_solvent No check_selectivity Selectivity Improved? change_solvent->check_selectivity check_selectivity->adjust_ratio Yes optimize_acid Optimize Acidic Modifier (Type or Concentration) check_selectivity->optimize_acid No optimize_acid->check_separation

Caption: A workflow for systematic mobile phase optimization for this compound separation.

Troubleshooting Peak Shape Issues

PeakShapeTroubleshooting start Poor Peak Shape Observed peak_type Tailing or Fronting? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting check_acid Is Acidic Modifier Used? tailing->check_acid add_acid Add 0.1% Formic Acid to Mobile Phase check_acid->add_acid No flush_column Flush Column with Strong Solvent check_acid->flush_column Yes add_acid->tailing replace_column Replace Column flush_column->replace_column Problem Persists check_overload Check Sample Concentration fronting->check_overload dilute_sample Dilute Sample check_overload->dilute_sample High check_solvent Check Sample Solvent check_overload->check_solvent OK use_mp_solvent Dissolve Sample in Mobile Phase check_solvent->use_mp_solvent Stronger than MP

References

Reducing matrix effects in LC-MS/MS analysis of lynestrenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of lynestrenol.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a problem in the LC-MS/MS analysis of this compound?

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In bioanalysis, particularly in complex matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of the target analyte, this compound.[2][3] This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, which is the more common phenomenon.[4] This reduces the sensitivity and can lead to an underestimation of the analyte's concentration.

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the concentration.

Ultimately, the matrix effect compromises the accuracy, precision, and reproducibility of the analytical method.[5]

Q2: How can I detect and quantify matrix effects in my this compound assay?

The most accepted method for quantifying matrix effects is the post-extraction spike comparison . This involves comparing the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent.

The degree of matrix effect is calculated as the Matrix Factor (MF) : MF = (Peak Area of Analyte in Spiked Post-Extraction Sample) / (Peak Area of Analyte in Neat Solution)

  • An MF value of < 1 indicates ion suppression.

  • An MF value of > 1 indicates ion enhancement.

  • An MF value equal to 1 indicates no matrix effect.

For regulatory submissions, the internal standard (IS)-normalized MF is often used to assess the variability of the matrix effect between different sources of matrix.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

Improving the sample preparation or cleanup procedure is generally the most effective strategy for reducing matrix effects. The choice of technique depends on the complexity of the matrix and the required sensitivity.

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages/LimitationsEffectiveness for Matrix Removal
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.Simple, fast, and inexpensive.Least effective for removing other matrix components like phospholipids, often resulting in significant matrix effects.Low
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility.Provides cleaner extracts than PPT. Can be optimized by adjusting pH to improve selectivity.Analyte recovery can be low, especially for more polar compounds. May require solvent evaporation and reconstitution steps.Moderate to High
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides cleaner extracts than PPT and LLE. High analyte concentration factor.More complex and time-consuming than PPT or LLE.High
Mixed-Mode SPE Uses a combination of retention mechanisms (e.g., reversed-phase and ion exchange) to provide superior cleanup.Produces the cleanest extracts and dramatically reduces residual matrix components, leading to a significant reduction in matrix effects.Can be more expensive and require more complex method development.Very High

For this compound specifically, LLE using pentane has been successfully applied. However, for maximum reduction of matrix effects, mixed-mode SPE is considered the most powerful approach.

Q4: Can I just dilute my sample to reduce matrix effects?

Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this strategy is only viable if the resulting analyte concentration remains well above the lower limit of quantitation (LLOQ) of your assay. If your method requires high sensitivity for detecting low concentrations of this compound, excessive dilution may not be a feasible option.

Q5: How can I optimize my chromatographic method to minimize matrix effects?

Chromatographic optimization aims to separate this compound from co-eluting matrix components. Key strategies include:

  • Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and interferences.

  • Mobile Phase pH: Manipulating the pH of the mobile phase can change the retention of ionizable compounds relative to matrix components like phospholipids.

  • Column Chemistry: Using a different column with alternative selectivity may resolve the analyte from interferences.

  • UHPLC/UPLC: Ultra-high-performance liquid chromatography offers higher resolution and peak capacities compared to traditional HPLC, which can significantly improve separation from matrix components and reduce matrix effects.

Q6: What is the best internal standard to use for this compound analysis to compensate for matrix effects?

The ideal choice is a stable isotope-labeled (SIL) internal standard (e.g., this compound-d4). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effect and variability during extraction and ionization. This provides the most accurate compensation.

If a SIL-IS is not available or is cost-prohibitive, a structural analog can be used. For this compound analysis, levonorgestrel has been successfully used as an internal standard.

Troubleshooting Guides & Experimental Workflows

If you are experiencing issues such as poor peak shape, inconsistent results, or low signal intensity, a systematic approach is necessary.

G start Inconsistent or Poor Results (Low Sensitivity, High Variability) sys_check 1. Perform System Suitability Test (SST) (Inject neat standard) start->sys_check sys_ok SST Passed? sys_check->sys_ok sys_fail Troubleshoot LC-MS System (Contamination, Calibration, Source) sys_ok->sys_fail No assess_me 2. Quantify Matrix Effect (Post-Extraction Spike Method) sys_ok->assess_me Yes me_ok Matrix Effect Acceptable? assess_me->me_ok optimize_prep 3a. Optimize Sample Preparation (Switch to LLE or SPE) me_ok->optimize_prep No optimize_lc 3b. Optimize Chromatography (Modify Gradient, Change Column) me_ok->optimize_lc No end_ok Proceed with Method Validation me_ok->end_ok Yes re_assess 4. Re-evaluate Matrix Effect optimize_prep->re_assess optimize_lc->re_assess final_check Problem Resolved? re_assess->final_check final_check->end_ok Yes end_fail Consult Further Options (SIL-IS, Derivatization) final_check->end_fail No

Caption: General troubleshooting workflow for addressing matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol details the steps to calculate the Matrix Factor (MF).

  • Preparation of Neat Solutions (Set A):

    • Prepare a solution of this compound and its internal standard (IS) in the final mobile phase composition or reconstitution solvent at a known concentration (e.g., medium QC level).

  • Preparation of Post-Extraction Spiked Samples (Set B):

    • Select at least 6 different lots of blank biological matrix (e.g., human plasma).

    • Process these blank samples using your established sample preparation protocol (e.g., PPT, LLE, or SPE).

    • After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix residue with the same amount of this compound and IS as in Set A.

    • Reconstitute the spiked residue in the same final volume as Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Record the peak areas for the analyte and the IS for all samples.

  • Calculation:

    • Calculate the Matrix Factor for the analyte: MF = (Average Peak Area from Set B) / (Average Peak Area from Set A) .

    • Calculate the IS-Normalized Matrix Factor for each lot: IS-Normalized MF = (Analyte Area / IS Area) in Set B / (Analyte Area / IS Area) in Set A .

    • The Coefficient of Variation (CV%) of the IS-Normalized MF across the different lots should be <15%.

Protocol 2: General Mixed-Mode Solid-Phase Extraction (SPE) Workflow

This protocol provides a general workflow for developing a mixed-mode SPE method to achieve cleaner extracts.

  • Sorbent Selection: Choose a mixed-mode sorbent that offers both reversed-phase and ion-exchange properties.

  • Conditioning: Condition the SPE cartridge by passing a strong solvent (e.g., 1 mL of methanol) through the sorbent bed. This activates the functional groups.

  • Equilibration: Equilibrate the cartridge by passing a solvent similar to the sample loading solution (e.g., 1 mL of water or buffer) through the sorbent. This prepares the sorbent for sample binding.

  • Sample Loading:

    • Pre-treat the plasma sample (e.g., by diluting with an acidic or basic buffer to ensure the analyte is charged for ion-exchange retention).

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing (Interference Removal):

    • Wash 1: Use a weak aqueous wash (e.g., 1 mL of 5% methanol in water) to remove polar interferences like salts.

    • Wash 2: Use an organic wash (e.g., 1 mL of hexane or methyl tert-butyl ether) to remove non-polar interferences like lipids and phospholipids.

  • Elution: Elute this compound using a solvent mixture designed to disrupt both retention mechanisms (e.g., 1 mL of methanol containing 5% ammonium hydroxide to neutralize the ion-exchange interaction).

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

G start Select SPE Cartridge (e.g., Mixed-Mode C18/SCX) condition 1. Condition (e.g., 1 mL Methanol) start->condition equilibrate 2. Equilibrate (e.g., 1 mL Water) condition->equilibrate load 3. Load Pre-treated Sample (Plasma diluted with acid) equilibrate->load wash1 4. Aqueous Wash (Remove salts, polar interferences) load->wash1 wash2 5. Organic Wash (Remove lipids, phospholipids) wash1->wash2 elute 6. Elute Analyte (e.g., 1 mL 5% NH4OH in Methanol) wash2->elute post 7. Evaporate & Reconstitute elute->post end Analysis by LC-MS/MS post->end

Caption: Experimental workflow for a mixed-mode solid-phase extraction.

Data Summary

Table 2: Example LC-MS/MS Parameters for this compound Analysis

This table provides a starting point for method development, based on published literature.

ParameterExample SpecificationPurpose
LC Column C18 Sunfire© WatersProvides reversed-phase separation of the non-polar steroid.
Mobile Phase Acetonitrile and Water (60:40) with 0.1% Formic AcidThe organic/aqueous mixture elutes the analyte, while formic acid aids in protonation for positive ion mode ESI.
Flow Rate 1.0 mL/minDetermines retention time and peak shape.
Detection Tandem Mass Spectrometer (MS/MS)Provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for molecules like this compound; positive mode detects protonated molecules [M+H]+.
Internal Standard LevonorgestrelA structural analog used to correct for variability.

References

Troubleshooting poor recovery of lynestrenol during sample extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of lynestrenol from various sample matrices.

Troubleshooting Poor this compound Recovery

Low recovery of this compound during sample extraction can arise from several factors, from the choice of extraction solvent to the stability of the analyte. The following sections provide a systematic approach to identifying and resolving common issues.

Initial Troubleshooting Workflow

The first step in troubleshooting is to pinpoint the stage at which this compound is being lost. This can be achieved by analyzing the different fractions generated during the extraction process.

Troubleshooting_Workflow Initial Troubleshooting Workflow for Poor this compound Recovery start Poor this compound Recovery check_fractions Analyze All Fractions: - Original Sample Supernatant/Flow-through - Wash Fractions - Final Eluate start->check_fractions loss_in_flowthrough Analyte Lost in Initial Supernatant/ Flow-through check_fractions->loss_in_flowthrough Analyte Found loss_in_wash Analyte Lost in Wash Fraction check_fractions->loss_in_wash Analyte Found no_elution Analyte Not in Flow-through or Wash, but Low in Eluate check_fractions->no_elution Analyte Not Found degradation Consider Analyte Degradation check_fractions->degradation Low Recovery in All Fractions troubleshoot_binding Troubleshoot Binding to Sorbent/ Partitioning into Organic Phase loss_in_flowthrough->troubleshoot_binding troubleshoot_wash Troubleshoot Wash Step loss_in_wash->troubleshoot_wash troubleshoot_elution Troubleshoot Elution Step no_elution->troubleshoot_elution troubleshoot_stability Review Sample Handling and Storage Conditions degradation->troubleshoot_stability

A flowchart for systematically diagnosing the cause of low this compound recovery.

FAQs for Liquid-Liquid Extraction (LLE)

Q1: My this compound recovery is low after performing LLE from plasma. What are the likely causes?

A1: Low recovery in LLE can be due to several factors. Here's a table summarizing potential causes and solutions:

Possible Cause Explanation Recommended Solution
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal for the nonpolar this compound.Use a nonpolar solvent like pentane or dichloromethane. Pentane has been shown to yield high recoveries (98.27% to 106.49%) for this compound from plasma[1].
Insufficient Phase Separation Emulsion formation can trap the analyte at the interface, preventing its complete transfer to the organic phase.Centrifuge at a higher speed or for a longer duration. The addition of salt (salting out) can also help break emulsions.
Incorrect pH of Aqueous Phase Although this compound is largely neutral, the pH can affect the solubility of matrix components, potentially leading to emulsions or co-extraction of interfering substances.Maintain a neutral to slightly basic pH of the plasma sample. A phosphate buffer at pH 7.4 has been used successfully[1].
Incomplete Extraction A single extraction may not be sufficient to recover all the this compound.Perform multiple extractions (e.g., 3 times) with fresh solvent and combine the organic phases.

Q2: I am extracting this compound from a pharmaceutical tablet. What should I consider?

A2: For tablets, complete dissolution of the tablet and extraction of the active pharmaceutical ingredient (API) from the excipients is crucial.

Possible Cause Explanation Recommended Solution
Incomplete Tablet Dissolution The tablet matrix may not have fully disintegrated, trapping the this compound.Ensure the tablet is finely crushed and adequately vortexed or sonicated in the initial solvent.
Inappropriate Extraction Solvent The solvent may not efficiently solubilize this compound from the tablet excipients.Dichloromethane has been successfully used for the extraction of this compound from contraceptive tablets[2].
Interference from Other APIs Other hormones, such as mestranol, may be present in the formulation and co-extracted[2].Ensure your analytical method (e.g., chromatography) can resolve this compound from other components.

FAQs for Solid-Phase Extraction (SPE)

Q1: I am developing an SPE method for this compound. What type of sorbent should I use?

A1: this compound is a nonpolar (hydrophobic) compound, as indicated by its high XLogP3-AA value of 4.5. Therefore, a reversed-phase sorbent is the most appropriate choice.

SPE_Sorbent_Selection SPE Sorbent Selection Logic for this compound analyte This compound properties Physicochemical Properties: - Nonpolar/Hydrophobic (XLogP3-AA = 4.5) - Neutral at physiological pH (pKa ~ 13.12) analyte->properties mechanism Primary Retention Mechanism: Hydrophobic Interactions properties->mechanism sorbent_type Sorbent Type: Reversed-Phase mechanism->sorbent_type examples Examples: C18 or C8 sorbent_type->examples

Logic for selecting an appropriate SPE sorbent for this compound.

Q2: My this compound is not retained on the C18 SPE cartridge (found in the flow-through). What went wrong?

A2: This indicates a problem with the binding of this compound to the sorbent.

Possible Cause Explanation Recommended Solution
Improper Cartridge Conditioning The sorbent was not properly activated. Reversed-phase sorbents need to be conditioned with a water-miscible organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).Ensure proper conditioning and do not let the sorbent dry out before loading the sample.
Sample Solvent is Too Strong If the sample is dissolved in a solvent with a high percentage of organic content, it will not be retained on the reversed-phase sorbent.Dilute the sample with water or a weak aqueous buffer before loading to ensure the organic content is low.
High Flow Rate Loading the sample too quickly does not allow for sufficient interaction between this compound and the sorbent.Decrease the flow rate during sample loading (e.g., 1 mL/min).

Q3: I am losing this compound during the wash step of my SPE protocol. How can I prevent this?

A3: This means your wash solvent is too strong and is prematurely eluting the analyte.

Possible Cause Explanation Recommended Solution
Wash Solvent is Too Strong The wash solvent has too high of an organic content, which disrupts the hydrophobic interaction between this compound and the sorbent.Decrease the percentage of organic solvent in your wash solution. Use a weaker solvent system (e.g., 5% methanol in water).

Q4: My this compound recovery is still low, but it's not in the flow-through or wash fractions. What's the issue?

A4: This suggests a problem with the elution step.

Possible Cause Explanation Recommended Solution
Elution Solvent is Too Weak The elution solvent is not strong enough to disrupt the hydrophobic interactions and release the this compound from the sorbent.Increase the strength of your elution solvent. Use a higher percentage of a stronger organic solvent like methanol or acetonitrile.
Insufficient Elution Volume The volume of the elution solvent may not be enough to elute all the bound this compound.Increase the volume of the elution solvent or perform a second elution and combine the eluates.

General FAQs and Analyte Stability

Q1: Could my this compound be degrading during the extraction process?

A1: Yes, analyte stability is a critical factor.

  • Temperature: Avoid high temperatures during sample processing, especially during solvent evaporation. Use a stream of nitrogen at room temperature if possible.

  • pH: While this compound itself is stable across a wide pH range, extremes of pH can affect the stability of other matrix components, which might indirectly impact recovery.

  • Storage: this compound is stable in plasma for at least 24 hours at room temperature and for at least 14 days at -4°C[1]. Ensure your samples are stored appropriately before and during the extraction process.

Q2: What are some common interfering substances from biological matrices?

A2: Biological samples are complex, and several endogenous components can interfere with extraction and analysis.

  • Proteins: Can precipitate and trap the analyte. Protein precipitation is a common first step in plasma sample preparation.

  • Lipids and Phospholipids: Being hydrophobic, they can co-extract with this compound and cause ion suppression in mass spectrometry. A well-optimized SPE wash step can help remove these.

  • Salts: Can affect phase separation in LLE and interactions in SPE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is adapted from a validated method with high recovery rates.

  • Sample Preparation: To 500 µL of human plasma in a microtube, add an internal standard (e.g., 25 µL of 100 µg/mL levonorgestrel) and 1 mL of phosphate buffer (pH 7.4). Vortex for 30 seconds.

  • Extraction: Add 1 mL of pentane. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 25°C.

  • Collection: Carefully transfer the upper organic phase to a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 2-4) two more times on the remaining aqueous phase, combining the organic extracts.

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol or acetonitrile/water mixture) for analysis.

Protocol 2: Proposed Solid-Phase Extraction (SPE) of this compound from Human Plasma

This proposed protocol is based on the physicochemical properties of this compound and general SPE principles.

  • Sorbent: C18 SPE cartridge.

  • Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pre-treat plasma sample by protein precipitation (e.g., with acetonitrile) and centrifugation.

    • Dilute the supernatant 1:1 with deionized water.

    • Load the diluted supernatant onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes recovery data for this compound using an optimized LLE method.

Extraction Method Matrix Solvent Concentration Level Average Recovery (%) Reference
Liquid-Liquid ExtractionHuman PlasmaPentaneLow (120 ng/mL)98.27
Liquid-Liquid ExtractionHuman PlasmaPentaneMedium (500 ng/mL)101.35
Liquid-Liquid ExtractionHuman PlasmaPentaneHigh (750 ng/mL)106.49

References

Technical Support Center: Lynestrenol Standard Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of lynestrenol in standard solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound standard solutions?

A1: For analytical purposes, methanol is a suitable solvent for preparing this compound standard stock solutions. A common concentration for a stock solution is 1.0 mg/mL[1]. Dimethyl sulfoxide (DMSO) is also a good solvent, with a high solubility of 56 mg/mL[2][3]. For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline are often used[2][4].

Q2: What are the optimal storage conditions for this compound standard solutions?

A2: this compound stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. For solutions in methanol, long-term stability has been demonstrated at 4°C for at least 18 days. It is recommended to store solutions in tightly sealed containers, protected from light.

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness or precipitation may occur, especially in aqueous-based co-solvent systems. Gentle warming and/or sonication can be used to aid dissolution. Ensure that for solvents like DMSO, a fresh, anhydrous grade is used, as absorbed moisture can reduce solubility.

Q4: How does this compound degrade? Are there known degradation products?

A4: this compound is a prodrug that is rapidly converted to its active metabolite, norethisterone, in the body through hydroxylation and subsequent oxidation. While specific forced degradation studies on this compound are not extensively published, studies on norethisterone show it degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions. The degradation products of norethisterone include impurities resulting from hydrolysis and oxidation. When heated to decomposition, this compound emits acrid smoke and irritating fumes.

Q5: How can I check the stability of my this compound standard solution?

A5: The stability of a this compound standard solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the solution at different time points and under various storage conditions to monitor for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent analytical results Degradation of standard solution.Prepare fresh standard solutions more frequently. Verify storage conditions (temperature, light protection). Perform a stability study to determine the viable lifetime of the solution under your laboratory's conditions.
Inaccurate initial weighing of this compound.Use a calibrated analytical balance. Ensure the solid this compound is dry and at room temperature before weighing.
Precipitation in solution Low solubility in the chosen solvent system.Use a solvent with higher solubility for this compound, such as DMSO or methanol. For aqueous dilutions, consider using a co-solvent system. Gentle heating or sonication may help redissolve the compound.
Temperature fluctuations during storage.Store solutions at a constant and recommended temperature. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatogram Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. Ensure the HPLC method is stability-indicating.
Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO56 mg/mL (196.88 mM)
Methanol1 mg/mL (for stock solution)
Ethanol1 part in 40
Chloroform1 part in 7
Diethyl ether1 part in 2800
AcetoneSoluble
WaterPractically insoluble

Table 2: Short-term and Long-term Stability of this compound in Solution

Solvent/MatrixStorage TemperatureDurationStability (% difference from initial)Reference
PlasmaRoom Temperature24 hours-1.95% to 1.99%
Standard Solution (Methanol)4°C18 daysStable (qualitative)
Stock Solution (DMSO)-20°C1 monthStable (qualitative)
Stock Solution (DMSO)-80°C1 yearStable (qualitative)

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution (1 mg/mL)

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • 10 mL volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10.0 mg of this compound reference standard.

  • Transfer the weighed this compound into a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the this compound.

  • Once dissolved, add methanol to the flask up to the 10 mL mark.

  • Stopper the flask and mix thoroughly to ensure a homogenous solution. This yields a 1.0 mg/mL stock solution.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a method developed for the analysis of this compound in human plasma and can be used as a starting point for standard solution stability testing.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 Sunfire© Waters column

  • Mobile Phase: Acetonitrile containing 0.1% formic acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 204 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a freshly prepared this compound standard solution to determine the initial peak area and retention time.

  • Store the this compound standard solution under the desired conditions (e.g., different temperatures, light exposure).

  • At specified time intervals, inject an aliquot of the stored solution into the HPLC system.

  • Monitor for any changes in the peak area of this compound and the appearance of any new peaks. A significant decrease in the main peak area or the emergence of new peaks indicates degradation.

Protocol 3: Forced Degradation Study of this compound

This protocol is based on a forced degradation study of norethisterone and can be adapted for this compound to understand its degradation profile.

1. Acid Degradation:

  • To a solution of this compound, add 1 mL of 5N HCl.

  • Heat the solution in a water bath at 60°C for 30 minutes.

  • Cool to room temperature and neutralize with 1N NaOH.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

2. Alkali Degradation:

  • To a solution of this compound, add 1 mL of 1N NaOH.

  • Heat the solution in a water bath at 60°C for 30 minutes.

  • Cool to room temperature and neutralize with 1N HCl.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • To a solution of this compound, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 15 minutes.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Keep a solid sample of this compound in an oven at 60°C for a specified period (e.g., 7 and 21 days).

  • Dissolve the sample in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (254 nm) or sunlight for a specified period.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Standard Solution Preparation cluster_stability Stability Testing cluster_forced Forced Degradation cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve initial_hplc Initial HPLC Analysis (Time = 0) dissolve->initial_hplc Start Stability Test stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) dissolve->stress Start Forced Degradation storage Store under Varied Conditions (Temp, Light) initial_hplc->storage timed_hplc HPLC Analysis at Time Intervals storage->timed_hplc compare Compare Chromatograms timed_hplc->compare stress_hplc HPLC Analysis of Stressed Sample stress->stress_hplc stress_hplc->compare identify Identify Degradation Products compare->identify

Caption: Experimental workflow for assessing this compound stability.

metabolic_pathway This compound This compound etynodiol Etynodiol (Intermediate) This compound->etynodiol Hydroxylation (C3) norethisterone Norethisterone (Active Metabolite) etynodiol->norethisterone Oxidation

Caption: Metabolic conversion of this compound to norethisterone.

References

Technical Support Center: Addressing Variability in Animal Studies with Lynestrenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing lynestrenol in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate experimental variability, ensuring the robustness and reproducibility of your research.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Variability in Uterine Weight Response

Question: We are observing significant variability in uterine weight among animals in the same this compound treatment group. What are the potential causes and how can we address this?

Answer: High variability in uterine weight is a common challenge in studies involving progestins. Several factors can contribute to this issue:

  • Animal Strain: Different strains of mice and rats exhibit varying sensitivity to progestins. This can be due to differences in the expression and function of progesterone receptors (PR). For example, BALB/c mice have been shown to have a more pronounced proliferative response to progesterone compared to C57BL/6 mice.[1]

  • Estrous Cycle Stage: The phase of the estrous cycle at the time of this compound administration and tissue collection significantly impacts uterine weight and sensitivity to progestins. The uterus is most responsive to progesterone during the luteal phase (diestrus). Administering the compound to animals in different stages of their cycle will lead to inconsistent results.[2][3]

  • Inconsistent Administration: Improper or inconsistent administration techniques, such as oral gavage, can result in variability in the actual dose received by each animal.

  • Diet: The composition of the animal's diet can influence hormone metabolism. High-fat diets, for instance, can alter endogenous hormone levels and the animal's response to exogenous progestins.[4][5]

Troubleshooting Steps:

  • Standardize Animal Strain: Use a single, consistent inbred strain for your studies to minimize genetic variability. If your research requires comparing strains, ensure adequate animal numbers to account for these inherent differences.

  • Synchronize Estrous Cycles: Before starting the treatment, synchronize the estrous cycles of the animals. This can be achieved through methods like the Whitten effect (exposure to male bedding) or by using hormonal synchronization protocols. Monitor the estrous cycle stage via vaginal cytology to confirm synchrony.

  • Refine Administration Technique: Ensure all personnel are thoroughly trained and proficient in the chosen administration route (e.g., oral gavage, subcutaneous injection). Consistent technique is crucial for accurate dosing.

  • Control for Diet: Use a standardized diet for all animals in the study. Be aware that some standard chows may contain phytoestrogens, which could interfere with your results. Consider using a phytoestrogen-free diet if your study is sensitive to hormonal fluctuations.

Issue 2: Inconsistent Plasma Levels of Norethisterone

Question: We are measuring the plasma levels of norethisterone (the active metabolite of this compound) and observing significant inter-animal variation. What could be causing this?

Answer: Variability in plasma norethisterone levels can be attributed to several factors influencing the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Timing of Blood Collection: The pharmacokinetics of this compound dictate that peak plasma concentrations of norethisterone occur at specific time points post-administration. Collecting blood at inconsistent times will lead to variable results.

  • Metabolism Differences: The conversion of this compound to norethisterone primarily occurs in the liver. Individual differences in liver enzyme activity (e.g., cytochrome P450s) can lead to variations in the rate and extent of this conversion.

  • Gut Microbiome: The gut microbiota can metabolize steroid hormones and influence their enterohepatic circulation, thereby affecting plasma concentrations. The composition of the gut microbiome can vary between animals, even within the same strain and housing conditions.

  • Route of Administration: The bioavailability of this compound and subsequent norethisterone levels can differ significantly depending on the administration route (e.g., oral vs. subcutaneous). Oral administration is subject to first-pass metabolism in the liver, which can be a significant source of variability.

  • Stress: Improper handling and blood collection techniques can induce a stress response in animals. Stress hormones can potentially influence liver metabolism and blood flow, indirectly affecting drug pharmacokinetics.

Troubleshooting Steps:

  • Establish a Strict Blood Collection Schedule: Based on pilot pharmacokinetic studies, determine the optimal time points for blood collection (e.g., Tmax for peak concentration) and adhere to this schedule for all animals.

  • Acclimatize Animals: Ensure animals are properly acclimatized to the housing facility and handling procedures before the start of the experiment to minimize stress.

  • Standardize Administration Route: Use a consistent and well-defined route of administration for all animals in a treatment group.

  • Consider the Gut Microbiome: While difficult to control, being aware of the potential influence of the gut microbiome is important. Standardizing diet and housing conditions can help minimize variations in microbial composition. For studies where this is a critical factor, co-housing animals or using animals from a source with a highly controlled microbiome may be considered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug, meaning it is inactive by itself. After oral administration, it is rapidly and almost completely converted in the liver to its active metabolite, norethisterone. Norethisterone is a potent progestin that acts as an agonist for the progesterone receptor, mimicking the effects of endogenous progesterone.

Q2: What is a suitable vehicle for administering this compound to rodents?

A2: A common vehicle for administering this compound and other steroid hormones in animal studies is a mixture of solvents to ensure solubility and stability. A recommended formulation for in vivo experiments is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is advisable to prepare this solution fresh on the day of use.

Q3: Are there known differences in the response to progestins between different animal species?

A3: Yes, there are significant species-specific differences in the response to progestins. For example, the rabbit progesterone receptor is considered anomalous, and many antiprogestins that show antagonistic effects in other species act as agonists in rabbits. Therefore, the choice of animal model is critical and should be carefully considered based on the specific research question. The rhesus monkey, while a good model for the human menstrual cycle, has a different pattern of progesterone metabolism during pregnancy.

Q4: How does the estrous cycle influence the uterine response to this compound?

A4: The uterus undergoes significant changes in sensitivity to steroid hormones throughout the estrous cycle. Uterine weight and thickness are generally greatest during estrus, coinciding with high levels of estrogen. The expression of progesterone receptors is regulated by estrogen, meaning the uterus is most receptive to progestins like norethisterone during the luteal phase (diestrus) when progesterone levels are naturally high. Administering this compound during the follicular phase (proestrus and estrus) may elicit a different response compared to administration during the luteal phase.

Data Presentation

Table 1: Factors Contributing to Variability in this compound Animal Studies and Mitigation Strategies
FactorSource of VariabilityMitigation Strategies
Animal Strain: Genetic differences in progesterone receptor expression and sensitivity. Age and Weight: Hormonal profiles and metabolic rates change with age and body weight. Health Status: Underlying health issues can affect drug metabolism and physiological responses.- Use a single, well-characterized inbred strain. - Standardize the age and weight range of animals at the start of the study. - Perform a thorough health assessment before including animals in the study.
Physiology Estrous Cycle: Fluctuating endogenous hormone levels and receptor expression. Gut Microbiome: Microbial metabolism of steroid hormones.- Synchronize the estrous cycle of all female animals. - Monitor cycle stage via vaginal cytology. - Standardize diet and housing to minimize microbiome variations.
Environment Housing Conditions: Cage density, temperature, and light-dark cycles can influence stress and hormone levels. Diet: Phytoestrogens and fat content can impact hormone signaling and metabolism.- Maintain consistent and controlled environmental conditions. - Use a standardized, phytoestrogen-free diet.
Procedure Administration Route: Differences in bioavailability and first-pass metabolism. Dosing Accuracy: Inconsistent administration technique. Timing: Circadian rhythms and pharmacokinetic profiles. Stress: Handling and procedures can alter physiological responses.- Use a consistent and appropriate route of administration. - Ensure all personnel are proficient in dosing techniques. - Administer treatments and collect samples at the same time each day. - Acclimatize animals to handling and procedures.
Table 2: Pharmacokinetic Parameters of Norethisterone (Active Metabolite of this compound) in Different Animal Species
SpeciesAdministration RouteDoseTmax (hours)t½ (hours)Bioavailability (%)Reference
RabbitOral85 µg/kg--53
RatOral (Portal)---32
MonkeyOral300 µg---
MonkeySublingual300 µg--Significantly greater than oral
HumanOral (from this compound)-~4~2.5 (4-12h)-
HumanOral-1-35-12 (mean 7.6)~100

Note: Data is limited and collected from various studies with different methodologies. Direct comparison should be made with caution. Tmax = Time to maximum plasma concentration; t½ = Elimination half-life.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

Materials:

  • This compound solution in an appropriate vehicle

  • Animal scale

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip

  • 1 ml syringe

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct dosing volume. The recommended maximum volume for oral gavage is 10 ml/kg body weight.

  • Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be in a vertical position.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Subcutaneous Injection in Mice

Materials:

  • This compound solution in an appropriate vehicle

  • Animal scale

  • Sterile syringe (e.g., 1 ml)

  • Sterile needle (e.g., 25-27 gauge)

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume.

  • Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

  • Injection: Gently lift the skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin. Aspirate briefly to ensure the needle is not in a blood vessel. Slowly inject the solution.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

  • Monitoring: Return the mouse to its cage and observe for any adverse reactions.

Mandatory Visualization

Lynestrenol_Metabolism_and_Action cluster_administration Administration cluster_metabolism Metabolism cluster_action Mechanism of Action This compound This compound (Oral Administration) Liver Liver (First-Pass Metabolism) This compound->Liver Absorption Norethisterone Norethisterone (Active Metabolite) Liver->Norethisterone Conversion PR Progesterone Receptor (PR) in Target Tissues Norethisterone->PR Binding Response Physiological Response (e.g., Uterine Changes) PR->Response Signal Transduction

Caption: Metabolic conversion and mechanism of action of this compound.

Caption: A logical workflow for troubleshooting variability in animal studies.

References

Technical Support Center: Minimizing Drug Interactions in Co-administration Studies with Lynestrenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing drug interactions in co-administration studies involving lynestrenol. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols to address specific issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway of this compound and which enzymes are involved?

A1: this compound is a prodrug that is rapidly and almost completely converted to its pharmacologically active metabolite, norethisterone (also known as norethindrone), in the liver during its first pass.[1][2] The conversion of this compound to norethisterone is primarily catalyzed by the cytochrome P450 enzymes CYP2C9, CYP2C19, and CYP3A4. Norethisterone is then further metabolized, mainly by CYP3A4.[1]

Q2: Why is it crucial to consider drug interactions when co-administering other drugs with this compound?

A2: Co-administration of drugs that are inhibitors or inducers of the primary metabolizing enzymes of this compound (CYP2C9, CYP2C19, and CYP3A4) can significantly alter the plasma concentrations of its active metabolite, norethisterone.[3][4] Inhibition of these enzymes can lead to increased levels of norethisterone, potentially increasing the risk of adverse effects. Conversely, induction of these enzymes can accelerate the metabolism of norethisterone, leading to decreased plasma concentrations and potentially reducing the therapeutic efficacy of this compound.

Q3: What are some examples of drugs that can interact with this compound?

A3: A variety of drugs can interact with this compound by affecting its metabolizing enzymes.

  • CYP3A4 Inducers (may decrease this compound efficacy):

    • Anticonvulsants: Carbamazepine, Phenytoin, Phenobarbital, Primidone, Topiramate, Oxcarbazepine.

    • Antibiotics: Rifampicin, Rifabutin.

    • Antiretrovirals: Efavirenz, Nevirapine.

    • Herbal supplements: St. John's Wort.

  • CYP3A4 Inhibitors (may increase risk of this compound side effects):

    • Azole antifungals: Ketoconazole, Itraconazole.

    • Macrolide antibiotics: Clarithromycin, Erythromycin.

    • Protease inhibitors: Ritonavir.

  • CYP2C9 and CYP2C19 Inhibitors:

    • Fluconazole (moderate CYP2C9 and strong CYP2C19 inhibitor) has been shown to have a modest effect on the area under the curve (AUC) of norethisterone, increasing it by 13%.

Q4: What are the regulatory guidelines for conducting drug interaction studies?

A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for evaluating drug-drug interactions (DDIs). These guidelines recommend a systematic, risk-based approach that typically begins with in vitro studies to identify potential interactions. If in vitro studies suggest a potential for interaction, in vivo clinical studies are then conducted to assess the clinical relevance of the interaction.

Troubleshooting Guides

Scenario 1: My in vitro CYP inhibition assay shows significant inhibition of CYP3A4 by my test compound, but the in vivo study in rats showed no significant change in this compound pharmacokinetics.

  • Possible Cause: Species differences in drug metabolism are a common reason for discrepancies between in vitro human enzyme data and in vivo animal data. The specific CYP enzymes and their contribution to metabolism can vary significantly between humans and rats.

  • Troubleshooting Steps:

    • Verify In Vitro Results: Repeat the in vitro assay with human and rat liver microsomes to directly compare the inhibitory potential of your compound in both species.

    • Conduct a Humanized Model Study: If available, consider using a humanized animal model that expresses human CYP enzymes to get a more predictive in vivo result.

    • Proceed with a Human DDI Study: Based on the positive in vitro human data, it is crucial to proceed with a carefully designed clinical drug interaction study in humans. Regulatory agencies prioritize human in vitro data for decision-making regarding clinical DDI studies.

Scenario 2: An unexpected metabolite of this compound is detected in my co-administration study.

  • Possible Cause: The co-administered drug may have induced an alternative metabolic pathway for this compound or its active metabolite, norethisterone.

  • Troubleshooting Steps:

    • Characterize the Metabolite: Use mass spectrometry and NMR to identify the structure of the new metabolite.

    • In Vitro Metabolite Identification: Incubate this compound and norethisterone with a panel of recombinant human CYP enzymes and other drug-metabolizing enzymes to identify the enzyme(s) responsible for the formation of the new metabolite.

    • Assess Pharmacological Activity: Determine if the new metabolite has any pharmacological activity or potential for toxicity.

    • Re-evaluate the DDI: Assess if the formation of this new metabolite alters the overall safety and efficacy profile of this compound.

Data Presentation: Quantitative Impact of Co-administered Drugs on Progestins

The following table summarizes the effects of various drugs on the pharmacokinetics of progestins, including norethisterone (the active metabolite of this compound) and levonorgestrel.

Co-administered DrugProgestinEffect on AUCEffect on CmaxClassification of Interacting Drug
KetoconazoleEthinyl Estradiol (in OC)↑ 40%-Strong CYP3A4 Inhibitor
FluconazoleNorethisterone↑ 13%-Moderate CYP3A/Strong CYP2C19 Inhibitor
VoriconazoleNorethisterone↑ 53%-Strong CYP3A/Moderate CYP2C19 Inhibitor
TelithromycinLevonorgestrel↑ 50%-Strong CYP3A4 Inhibitor
CarbamazepineNorethisterone↓ 50-60%-Strong CYP3A4 Inducer
PhenytoinLevonorgestrel↓ 42%-Strong CYP3A4 Inducer
EfavirenzLevonorgestrel↓ 58%-Moderate CYP3A4 Inducer

AUC: Area Under the Curve; Cmax: Maximum Concentration. ↑ indicates an increase, ↓ indicates a decrease.

Experimental Protocols

In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the activity of major human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19).

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes.

  • Test compound and positive control inhibitors.

  • CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9, S-mephenytoin for CYP2C19).

  • NADPH regenerating system.

  • Incubation buffer (e.g., potassium phosphate buffer).

  • LC-MS/MS system for analysis.

Protocol:

  • Prepare Reagents: Prepare stock solutions of the test compound, positive control inhibitor, and probe substrate in an appropriate solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, pre-incubate the HLM or recombinant enzymes with a range of concentrations of the test compound or positive control in the incubation buffer at 37°C for 10 minutes.

  • Initiate Reaction: Add the probe substrate to each well to initiate the metabolic reaction.

  • Start Metabolism: Add the NADPH regenerating system to start the enzymatic reaction. The final incubation volume is typically 200 µL.

  • Incubate: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable model (e.g., a four-parameter logistic function).

In Vitro Cytochrome P450 (CYP) Induction Assay

Objective: To evaluate the potential of a test compound to induce the expression of major human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) in primary human hepatocytes.

Materials:

  • Cryopreserved or fresh primary human hepatocytes.

  • Hepatocyte culture medium and supplements.

  • Test compound, positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4), and vehicle control (e.g., DMSO).

  • CYP isoform-specific probe substrates.

  • LC-MS/MS system for metabolite analysis or reagents for mRNA quantification (qRT-PCR).

Protocol:

  • Cell Culture: Plate the primary human hepatocytes in collagen-coated plates and allow them to attach and form a monolayer.

  • Treatment: Treat the hepatocytes with various concentrations of the test compound, positive controls, or vehicle control for 48-72 hours. The medium should be changed every 24 hours with fresh compound.

  • Assessment of Induction (Enzyme Activity):

    • After the treatment period, remove the medium and wash the cells.

    • Incubate the cells with a cocktail of CYP isoform-specific probe substrates for a defined period.

    • Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.

  • Assessment of Induction (mRNA Expression):

    • After treatment, lyse the cells and extract the total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes.

  • Data Analysis:

    • For enzyme activity, calculate the fold induction by dividing the metabolite formation rate in the presence of the test compound by the rate in the vehicle control.

    • For mRNA expression, calculate the fold change in gene expression relative to the vehicle control.

    • A compound is typically considered an inducer if it causes a concentration-dependent increase in enzyme activity or mRNA expression above a certain threshold (e.g., >2-fold increase).

Mandatory Visualizations

Lynestrenol_Metabolism cluster_cyp Cytochrome P450 Enzymes This compound This compound (Prodrug) Norethisterone Norethisterone (Active Metabolite) This compound->Norethisterone Metabolic Conversion Metabolites Inactive Metabolites Norethisterone->Metabolites Further Metabolism CYP3A4_metabolism CYP3A4 Norethisterone->CYP3A4_metabolism CYP2C9 CYP2C9 CYP2C9->Norethisterone CYP2C19 CYP2C19 CYP2C19->Norethisterone CYP3A4_conversion CYP3A4 CYP3A4_conversion->Norethisterone

Caption: Metabolic pathway of this compound to its active metabolite.

DDI_Workflow start Start: New Drug Co-administration with this compound Proposed in_vitro In Vitro Screening (CYP Inhibition & Induction Assays) start->in_vitro no_interaction No Significant Interaction Low Risk in_vitro->no_interaction Negative potential_interaction Potential Interaction Identified in_vitro->potential_interaction Positive end End: Safe Co-administration Guidelines no_interaction->end in_vivo In Vivo Clinical DDI Study (Human Volunteers) potential_interaction->in_vivo no_clinical_interaction No Clinically Significant Interaction Low Risk in_vivo->no_clinical_interaction Negative clinical_interaction Clinically Significant Interaction High Risk in_vivo->clinical_interaction Positive no_clinical_interaction->end risk_management Risk Management Strategy (Dose Adjustment, Labeling) clinical_interaction->risk_management risk_management->end Decision_Tree q1 Is the co-administered drug a known inducer or inhibitor of CYP3A4, 2C9, or 2C19? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q3 Conduct a clinical DDI study a1_yes->q3 q2 Conduct in vitro CYP inhibition/induction assays a1_no->q2 a2_positive Positive Result q2->a2_positive a2_negative Negative Result q2->a2_negative a2_positive->q3 no_action No immediate action required. Standard monitoring. a2_negative->no_action a3_significant Clinically Significant Interaction q3->a3_significant a3_not_significant No Significant Interaction q3->a3_not_significant action Consider dose adjustment or alternative medication. Update product labeling. a3_significant->action a3_not_significant->no_action

References

Technical Support Center: Enhancing Analytical Sensitivity for Low-Dose Lynestrenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of low-dose lynestrenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the analysis of low-dose this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Low Signal Intensity or Poor Sensitivity

  • Question: My this compound peak is very small, or I am unable to detect it at low concentrations. How can I increase the sensitivity of my HPLC method?

  • Answer:

    • Optimize Detector Wavelength: Ensure your UV-Vis detector is set to the wavelength of maximum absorbance for this compound, which is approximately 204 nm.[1][2]

    • Increase Injection Volume: Carefully increase the injection volume to introduce more analyte onto the column. Be cautious of overloading the column, which can lead to peak broadening.

    • Sample Concentration: If possible, concentrate your sample before injection. This can be achieved through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Mobile Phase Composition: Adjusting the mobile phase composition can sometimes enhance the signal. For reversed-phase HPLC, starting with a lower percentage of the organic solvent and using a gradient elution can help focus the analyte band as it enters the column.

    • Column Choice: Using a column with a smaller internal diameter or smaller particle size can lead to sharper peaks and improved sensitivity.[3]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer:

    • Column Degradation: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the pH is optimal for this compound.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

    • Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.[4]

    • System Dead Volume: Minimize extra-column dead volume by using appropriate tubing and fittings.[3]

Issue 3: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

  • Answer:

    • Pump and Flow Rate: Ensure the HPLC pump is delivering a consistent flow rate. Check for leaks in the system.

    • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase and ensure it is properly degassed.

    • Column Temperature: Maintain a constant column temperature using a column oven, as temperature fluctuations can affect retention times.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue 1: Significant Matrix Effects (Ion Suppression or Enhancement)

  • Question: I am observing significant ion suppression/enhancement when analyzing this compound in plasma samples. How can I mitigate these matrix effects?

  • Answer:

    • Improve Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.

    • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. A longer column or a different stationary phase may be necessary.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

    • Optimize Ionization Source Parameters: Adjusting parameters like spray voltage, gas flows, and temperature can sometimes minimize the impact of matrix effects.

Issue 2: Low Recovery During Sample Preparation

  • Question: I am experiencing low and inconsistent recovery of this compound from my biological samples. What are the potential causes and solutions?

  • Answer:

    • Extraction Solvent: The choice of extraction solvent in LLE is critical. Pentane has been shown to provide high recoveries for this compound from plasma.

    • pH of the Sample: The pH of the sample can affect the extraction efficiency of this compound. Optimize the pH to ensure it is in a non-ionized state.

    • Incomplete Elution from SPE Cartridge: Ensure the elution solvent is strong enough to completely elute this compound from the SPE sorbent.

    • Non-Specific Binding: this compound may adsorb to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.

    • Evaporation and Reconstitution: During the solvent evaporation step, ensure it is not too harsh to cause analyte loss. The reconstitution solvent should fully dissolve the dried extract.

Frequently Asked Questions (FAQs)

Q1: What is a suitable analytical method for quantifying low-dose this compound in human plasma?

A1: For low-dose this compound in human plasma, a highly sensitive and selective method is required. While HPLC with UV detection can be used, its lower limit of quantification (LLOQ) may not be sufficient for pharmacokinetic studies with very low doses. A more suitable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.

Q2: What are the key validation parameters to consider for a bioanalytical method for this compound?

A2: According to regulatory guidelines (e.g., EMEA), the key validation parameters include selectivity, LLOQ, calibration curve linearity, accuracy, precision, recovery, dilution integrity, and stability (short-term, long-term, and freeze-thaw).

Q3: How can I ensure the stability of this compound in my samples and solutions?

A3: Studies have shown that this compound is stable in plasma for at least 24 hours at room temperature and for at least 14 days when stored at -4°C. It is also stable through at least three freeze-thaw cycles. Standard solutions of this compound are also stable under similar conditions. It is always recommended to perform stability tests under your specific storage and handling conditions.

Q4: What is a suitable internal standard for the analysis of this compound?

A4: For HPLC-UV methods, a structurally similar compound like levonorgestrel can be used as an internal standard. For LC-MS/MS methods, a stable isotope-labeled (e.g., deuterium or carbon-13 labeled) this compound is the ideal internal standard to compensate for matrix effects and other variations. If a SIL-IS is not available, a structural analog can be used, but it should be carefully evaluated for similar chromatographic and ionization behavior.

Q5: What are common causes of carry-over in this compound analysis and how can it be minimized?

A5: Carry-over, where a small amount of a previous high-concentration sample appears in a subsequent blank or low-concentration sample, can be caused by adsorption of the analyte to parts of the autosampler or column. To minimize carry-over, a thorough wash cycle for the autosampler needle and injection port with a strong organic solvent should be implemented between injections.

Experimental Protocols

Detailed Methodology for HPLC-UV Analysis of this compound in Human Plasma

This protocol is based on a validated method for the determination of this compound in human plasma.

1. Materials and Reagents:

  • This compound and Levonorgestrel (internal standard) reference standards

  • HPLC-grade acetonitrile, methanol, and pentane

  • Formic acid

  • Phosphate buffer (pH 7.4)

  • Human plasma (with anticoagulant)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 Sunfire© waters column (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 204 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma in a microtube, add 25 µL of levonorgestrel internal standard solution (100 µg/mL).

  • Add 1 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.

  • Add 1 mL of pentane, vortex for 3 minutes, and then centrifuge at 10,000 rpm for 10 minutes at 25°C.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction with pentane two more times and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of methanol.

  • Inject 20 µL into the HPLC system.

Quantitative Data Summary

Table 1: HPLC-UV Method Validation Parameters for this compound in Human Plasma

ParameterResult
Linearity Range40 - 1000 ng/mL
Correlation Coefficient (r)0.9994
Lower Limit of Quantification (LLOQ)40 ng/mL
Accuracy (% diff)-10.81% to 8.72%
Precision (CV%)3.84% to 8.12%
Recovery98.27% to 106.49%
Short-Term Stability (24h, RT)Stable
Long-Term Stability (14d, -4°C)Stable
Freeze-Thaw Stability (3 cycles)Stable

Visualizations

Experimental_Workflow_HPLC_UV cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plasma 500 µL Plasma add_is Add 25 µL IS (Levonorgestrel) plasma->add_is add_buffer Add 1 mL Phosphate Buffer (pH 7.4) add_is->add_buffer vortex1 Vortex 30s add_buffer->vortex1 add_pentane Add 1 mL Pentane vortex1->add_pentane vortex2 Vortex 3 min add_pentane->vortex2 centrifuge Centrifuge 10,000 rpm, 10 min vortex2->centrifuge extract Collect Organic Layer (Repeat 2x) centrifuge->extract evaporate Evaporate to Dryness (Nitrogen Stream) extract->evaporate reconstitute Reconstitute in 100 µL Methanol evaporate->reconstitute inject Inject 20 µL reconstitute->inject hplc HPLC System (C18 Column) inject->hplc detect UV Detection (204 nm) hplc->detect data Data Acquisition & Quantification detect->data

Caption: Experimental workflow for the HPLC-UV analysis of this compound in human plasma.

Troubleshooting_Low_Sensitivity cluster_method_optimization Method Optimization cluster_sample_prep Sample Preparation start Low Sensitivity / Weak Signal Issue detector Optimize Detector Settings (Wavelength, Gain) start->detector injection Increase Injection Volume start->injection mobile_phase Optimize Mobile Phase (Composition, Gradient) start->mobile_phase column Consider Column with Smaller ID/Particles start->column concentration Concentrate Sample (SPE, LLE) start->concentration recovery Investigate Sample Recovery start->recovery

Caption: Troubleshooting guide for low sensitivity in analytical methods.

Matrix_Effect_Mitigation cluster_sample_cleanup Sample Clean-up cluster_chromatography Chromatography cluster_ms_optimization Mass Spectrometry start Significant Matrix Effects (Ion Suppression/Enhancement) spe_lle Use Advanced Techniques (SPE, LLE) start->spe_lle dilution Dilute Sample start->dilution separation Improve Chromatographic Separation start->separation is_choice Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->is_choice source_params Optimize Ion Source Parameters start->source_params

Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.

References

Lynestrenol In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lynestrenol in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in vivo?

This compound is a synthetic progestogen, which is a type of hormone that mimics the effects of the natural hormone progesterone.[1] It is a prodrug, meaning it is converted in the body to its active form, norethisterone.[1] This conversion primarily occurs in the liver.[1] Norethisterone then binds to progesterone receptors in various tissues, including the reproductive organs, to exert its biological effects.[1]

Q2: What are the primary applications of this compound in in vivo research?

In preclinical research, this compound is often used to study:

  • Contraceptive efficacy and mechanisms of action.

  • Hormone replacement therapy models.

  • Endometrial changes and uterine receptivity.

  • Treatment models for gynecological conditions like endometriosis and dysfunctional uterine bleeding.[1]

  • Effects on the hypothalamic-pituitary-ovarian axis.

Q3: What are suitable vehicles for administering this compound in rodents?

The choice of vehicle depends on the administration route. Common vehicles include:

  • Oral Gavage:

    • A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • A suspension in corn oil.

  • Subcutaneous Injection:

    • Propyleneglycol.

    • A solution of 10% DMSO and 90% corn oil.

    • Sesame oil.

It is crucial to include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.

Q4: What are the expected signs of toxicity or overdose with this compound in animal models?

While this compound has a low acute toxicity, high doses or prolonged administration may lead to:

  • Changes in body weight (gain or loss).

  • Menstrual irregularities in relevant models, such as breakthrough bleeding or amenorrhea.

  • Mood changes or altered behavior.

  • In rabbits, high doses during gestation have been shown to cause abnormalities in the central nervous system of fetuses.

  • Genotoxic effects have been observed in mouse bone marrow cells at doses of 13.75 and 27.50 mg/kg.

  • Liver enzyme elevations may occur with high doses.

Close monitoring of animal health, including body weight, food and water intake, and general behavior, is essential.

Troubleshooting Guide

Issue 1: Inconsistent or No-Effect Results

Potential Cause Troubleshooting Steps
Improper Dosing or Formulation - Verify dose calculations and ensure accurate preparation of the dosing solution. - For suspensions, ensure homogeneity before each administration. - Confirm the solubility and stability of this compound in the chosen vehicle.
Inefficient Metabolic Conversion - this compound is a prodrug for norethisterone. The rate of conversion can vary between species and even individuals. - Consider measuring plasma levels of both this compound and norethisterone to confirm conversion.
Incorrect Timing of Administration - The timing of administration relative to the animal's estrous cycle can be critical for studies on reproductive endpoints. - Monitor the estrous cycle of animals and standardize the timing of dosing.
Animal Strain and Health Status - Different rodent strains can have varying sensitivities to hormonal treatments. - Ensure animals are healthy and free from underlying conditions that could affect the experimental outcome.

Issue 2: Unexpected Animal Morbidity or Mortality

Potential Cause Troubleshooting Steps
Vehicle Toxicity - High concentrations of some organic solvents (e.g., DMSO) can be toxic. - Reduce the concentration of the solvent or select a more biocompatible vehicle. Always include a vehicle control group.
Overdose - Review and recalculate the administered dose. - Consider performing a dose-range-finding study to determine the maximum tolerated dose in your specific model.
Administration Trauma - Improper oral gavage or subcutaneous injection technique can cause injury. - Ensure all personnel are properly trained in animal handling and administration techniques.

Issue 3: Formulation and Solubility Problems

Potential Cause Troubleshooting Steps
Precipitation of this compound - this compound may precipitate out of solution, especially at high concentrations or low temperatures. - Gentle warming and sonication can help redissolve the compound. - Prepare fresh dosing solutions for each experiment.
Inappropriate Vehicle - The chosen vehicle may not be suitable for the desired concentration or administration route. - Refer to literature for validated vehicle formulations for this compound and other progestins.

Data Presentation: this compound Dosage in In Vivo Experiments

Table 1: Reported Dosages of this compound in Rodent Models

Animal Model Dosage Administration Route Observed Effect Reference
Rat (Virgin Female)0.1 mg/animal/daySubcutaneousDid not significantly increase the number of lost ova.
Rat (Virgin Female)1 mg/animal/daySubcutaneousPrevented pregnancy in all rats.
Rabbit (Pregnant)0.1, 0.5, 2.5 mg/kg/dayOralIncreased post-implantation loss and fetal abnormalities.
Mouse6.87, 13.75, 27.50 mg/kgNot specifiedGenotoxic and cytotoxic effects in bone marrow cells at 13.75 and 27.50 mg/kg.

Table 2: Vehicle Formulations for In Vivo Administration

Vehicle Composition Administration Route Reference
PropyleneglycolSubcutaneous
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineOral / Subcutaneous
10% DMSO + 90% Corn OilOral / Subcutaneous

Experimental Protocols

Protocol 1: Anti-Ovulatory Activity Assay in Rats

Objective: To determine the dose of this compound required to inhibit ovulation in female rats.

Methodology:

  • Animal Model: Use regularly cycling adult female rats. Monitor vaginal smears daily to determine the stage of the estrous cycle.

  • Dosing:

    • Group animals and administer varying doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle control.

    • Administer the compound orally or subcutaneously for four consecutive days, starting on the day of estrus.

  • Endpoint Assessment:

    • On the day after the last dose (expected day of ovulation), euthanize the animals.

    • Collect the oviducts and count the number of oocytes in the genital tract under a microscope.

  • Data Analysis: Compare the number of ovulated oocytes in the treated groups to the vehicle control group to determine the effective dose for ovulation inhibition.

Protocol 2: Uterotrophic Assay in Immature Female Rats

Objective: To assess the progestogenic and potential estrogenic activity of this compound by measuring its effect on uterine weight.

Methodology:

  • Animal Model: Use immature female rats (e.g., 21-22 days old).

  • Dosing:

    • Group animals and administer varying doses of this compound, a positive control (e.g., progesterone or ethinyl estradiol), and a vehicle control.

    • Administer the compounds daily for three consecutive days via oral gavage or subcutaneous injection.

  • Endpoint Assessment:

    • On the fourth day, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

    • Record the wet and blotted uterine weight.

  • Data Analysis: Compare the uterine weights of the this compound-treated groups to the vehicle and positive control groups. An increase in uterine weight indicates a uterotrophic effect.

Mandatory Visualizations

Lynestrenol_Metabolism_and_Action cluster_administration Administration cluster_metabolism Hepatic Metabolism cluster_action Cellular Action This compound This compound (Administered Prodrug) Liver Liver This compound->Liver Absorption Norethisterone Norethisterone (Active Metabolite) Liver->Norethisterone Conversion PR Progesterone Receptor (PR) Norethisterone->PR Binding Nucleus Nucleus PR->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Modulation Response Biological Response Gene->Response

Caption: Metabolic conversion of this compound to norethisterone and its mechanism of action.

In_Vivo_Experiment_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization and Group Assignment acclimatization->grouping dosing This compound/Vehicle Administration grouping->dosing monitoring In-life Monitoring (Health, Behavior, Body Weight) dosing->monitoring endpoint Endpoint Measurement (e.g., Uterine Weight, Ovulation) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End analysis->end

Caption: General workflow for a typical in vivo experiment with this compound.

References

Technical Support Center: Managing Potential Side Effects of Lynestrenol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential side effects of lynestrenol in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound and how does it work in animal models? This compound is a synthetic progestogen, a type of hormone that mimics the effects of natural progesterone.[1] It is a prodrug that is rapidly converted in the liver to its active metabolite, norethisterone.[2] Norethisterone then binds to progesterone receptors in various tissues, including the reproductive tract and mammary glands, to exert its biological effects.[2]
What are the most commonly observed side effects of this compound in animal models? The most significant side effects reported are dose-dependent mammary tumors in dogs and cats, and teratogenic and embryotoxic effects in rabbits.[3][4] In rabbits, these effects can include an increase in post-implantation loss, as well as abnormalities of the central nervous system and skeletal variations in fetuses. Offspring of treated rabbits have also shown neurological disturbances, behavioral abnormalities, and locomotor disabilities.
Are there any general recommendations for minimizing variability in studies involving this compound? Yes, to minimize variability, it is crucial to use a consistent inbred strain of animals, synchronize the estrous cycles of female animals before treatment, and ensure a standardized and refined administration technique (e.g., oral gavage). The diet of the animals should also be carefully considered, as variations in phytoestrogen content can influence hormonal responses.
Can the side effects of this compound be mitigated? Research into specific mitigation strategies for this compound is limited. However, studies with other progestins suggest that co-administration of certain compounds may offer protective effects. For example, the flavonoid apigenin has been shown to delay the development and reduce the incidence of progestin-accelerated mammary tumors in rats. Additionally, short-term exposure to estrogen and progesterone has been shown to have a protective effect against mammary tumorigenesis in some mouse models.

Troubleshooting Guides

Issue 1: High Incidence of Mammary Tumors in Canine or Feline Models

Problem: Researchers observe a higher-than-expected incidence of mammary tumors in dogs or cats treated with high doses of this compound.

Potential Causes:

  • Dose-dependent effect: High doses of this compound are associated with an increased risk of mammary tumors, including carcinomas, in dogs and cats.

  • Regularity of administration: Regular, long-term administration of progestins has been linked to a considerably increased risk of mammary carcinoma in cats.

Troubleshooting Steps:

  • Dose Reduction: If experimentally feasible, consider reducing the dose of this compound. Studies have shown that long-term, low-dose administration may even have a protective effect against mammary tumors in beagle dogs.

  • Intermittent Dosing: For long-term studies, explore the possibility of an intermittent dosing schedule, as irregular administration has been associated with a lower risk of mammary carcinoma in cats compared to regular administration.

  • Co-administration of Protective Agents: Based on preclinical studies with other progestins, consider the co-administration of chemopreventive agents. For instance, the flavonoid apigenin has shown promise in preventing progestin-accelerated mammary tumors in rats. Further research would be needed to validate this approach for this compound.

  • Early Detection: Implement a rigorous schedule for tumor palpation and monitoring to detect any mammary nodules at an early stage.

Issue 2: Teratogenicity and/or Neurodevelopmental Abnormalities in Rabbit Offspring

Problem: Experiments involving this compound administration to pregnant rabbits result in a high rate of fetal abnormalities, post-implantation loss, or observable neurological deficits in the offspring.

Potential Causes:

  • Embryotoxicity: this compound administration during gestation in rabbits has been shown to cause a statistically significant increase in post-implantation loss.

  • Teratogenicity: Abnormalities of the central nervous system and skeletal variations are frequent findings in the fetuses of this compound-treated rabbits.

  • Postnatal Developmental Effects: Oral administration of this compound to pregnant rabbits can lead to neurological disturbances, behavioral abnormalities, and locomotor disabilities in the surviving offspring.

Troubleshooting Steps:

  • Dose-Response Assessment: If not already established, conduct a pilot study to determine the lowest effective dose of this compound for the intended experimental outcome, while minimizing teratogenic effects.

  • Critical Window of Exposure: Narrow the administration period to the specific window of gestation relevant to the experimental question, if possible, to reduce the overall exposure of the developing fetuses.

  • Cross-Fostering: To distinguish between prenatal and postnatal effects (e.g., effects on maternal care), consider cross-fostering the offspring of treated dams to untreated control dams.

  • Detailed Neurodevelopmental Assessment: Implement a comprehensive battery of neurobehavioral and motor function tests to precisely characterize any deficits in the offspring.

Data Presentation

Table 1: Summary of Teratogenic and Embryotoxic Effects of Orally Administered this compound in Pregnant Belted Dutch Rabbits

Dose (mg/kg/day)Post-Implantation LossAverage % of Abnormal Fetuses per Dose GroupMaternal Weight Gain
0 (Placebo)Baseline12%Normal
0.1Statistically significant increase (p = 0.05)63%Normal
0.5Statistically significant increase (p = 0.05)66%Decreased
2.5Statistically significant increase (p = 0.05)87%Decreased

Data summarized from a study on the teratogenicity and embryotoxicity of orally administered this compound in rabbits.

Table 2: Postnatal Progeny Development in Rabbits after Oral this compound Administration (0.5 mg/kg/day) during Gestation

OutcomeObservation
Neurological Disturbances Behavioral abnormalities and locomotor disabilities
Mortality within 4 weeks Approximately 40%
Congenital Malformations in Deceased Offspring Over 70%

Data from a study on the effects of oral this compound administration on prenatal and postnatal progeny development in rabbits.

Experimental Protocols

Protocol 1: Assessment of Progestin-Induced Mammary Tumorigenesis in a Rodent Model with a Potential Mitigating Agent

This protocol is adapted from a study that investigated the preventive effect of apigenin on medroxyprogesterone acetate (MPA)-accelerated mammary tumors in rats and can serve as a template for studying this compound.

1. Animal Model:

  • Female Sprague-Dawley rats.

2. Tumor Induction:

  • At 50 days of age, administer a single oral dose of 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumor formation.

3. Treatment Groups:

  • Group 1: DMBA + Placebo pellet + Vehicle for mitigating agent.

  • Group 2: DMBA + this compound pellet + Vehicle for mitigating agent.

  • Group 3: DMBA + this compound pellet + Mitigating agent (e.g., Apigenin at 50 mg/kg).

4. Administration:

  • On day 21 post-DMBA administration, begin daily injections of the mitigating agent or vehicle for a specified period (e.g., 10 days).

  • On day 28 post-DMBA, implant a slow-release pellet containing this compound or a placebo subcutaneously.

5. Monitoring:

  • Palpate animals for mammary tumors every other day following pellet implantation for a defined observation period (e.g., 60 days).

  • Record tumor latency (time to first palpable tumor), incidence (percentage of animals with tumors), and multiplicity (average number of tumors per animal).

6. Endpoint Analysis:

  • At the end of the study, euthanize the animals and excise the mammary tumors and normal mammary tissue.

  • Perform histological analysis to confirm tumor type and assess for hyperplasia in normal tissue.

  • Conduct immunohistochemistry for relevant markers such as progesterone receptor (PR) and proliferation markers (e.g., Ki-67).

Protocol 2: Evaluation of Neurodevelopmental Toxicity in Rabbit Offspring Following In Utero this compound Exposure

This protocol provides a framework for assessing the neurodevelopmental effects of in utero this compound exposure in rabbits, based on established methods for neurodevelopmental toxicity testing.

1. Animal Model:

  • Pregnant Belted Dutch or New Zealand White rabbits.

2. Treatment:

  • Administer this compound orally at various doses (e.g., 0.1, 0.5, 2.5 mg/kg/day) or a vehicle control to pregnant does during the period of organogenesis (gestation days 6-18).

3. Postnatal Observations:

  • Allow the does to litter and monitor the survival and growth of the offspring.

  • Conduct a battery of behavioral and motor function tests on the offspring at various postnatal ages.

4. Behavioral and Motor Function Tests:

  • Righting Reflex: Assess the time it takes for a pup placed on its back to right itself.

  • Open Field Test: Evaluate locomotor activity, exploratory behavior, and anxiety-like behavior in an open arena.

  • Rotarod Test: Measure motor coordination and balance.

  • Acoustic Startle Response and Prepulse Inhibition: Assess sensorimotor gating.

5. Neurohistopathological Analysis:

  • At a designated endpoint (e.g., postnatal day 21 or adulthood), euthanize a subset of offspring from each group.

  • Perfuse the animals and collect the brains for histological analysis.

  • Examine brain sections for any structural abnormalities, neuronal loss, or changes in glial cell populations in key brain regions (e.g., hippocampus, cerebellum, cortex).

Mandatory Visualization

Lynestrenol_Mechanism_of_Action cluster_administration Administration cluster_metabolism Metabolism (Liver) cluster_cellular_action Cellular Action cluster_biological_effects Biological Effects This compound This compound (Oral) Norethisterone Norethisterone (Active Metabolite) This compound->Norethisterone Hepatic Conversion PR Progesterone Receptor (PR) Norethisterone->PR Binds to Gene_Transcription Altered Gene Transcription PR->Gene_Transcription Regulates Physiological_Response Physiological Response (e.g., changes in reproductive tissue) Gene_Transcription->Physiological_Response Leads to

Caption: Mechanism of action of this compound.

Progesterone_Receptor_Signaling_in_Mammary_Tumorigenesis Progestin Progestin (e.g., Norethisterone) PR Progesterone Receptor (PR) Progestin->PR Activates RANKL RANKL (Receptor Activator of NF-κB Ligand) PR->RANKL Increases expression of RANK RANK (Receptor) RANKL->RANK Binds to Cell_Proliferation Mammary Epithelial Cell Proliferation RANK->Cell_Proliferation Promotes Tumorigenesis Mammary Tumorigenesis Cell_Proliferation->Tumorigenesis Contributes to

Caption: Progesterone receptor signaling in mammary tumorigenesis.

Experimental_Workflow_Neurodevelopmental_Toxicity start Pregnant Rabbits treatment This compound/Vehicle Administration (Gestation Days 6-18) start->treatment birth Parturition treatment->birth offspring_monitoring Offspring Monitoring (Survival, Growth) birth->offspring_monitoring behavioral_testing Behavioral & Motor Function Tests offspring_monitoring->behavioral_testing histopathology Neurohistopathological Analysis offspring_monitoring->histopathology data_analysis Data Analysis & Interpretation behavioral_testing->data_analysis histopathology->data_analysis

Caption: Experimental workflow for neurodevelopmental toxicity assessment.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Lynestrenol in Accordance with EMEA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of lynestrenol in biological matrices, with a focus on validation according to the European Medicines Agency (EMA), formerly EMEA, guidelines. The objective is to offer a comparative analysis of a validated Reversed-Phase High-Performance Liquid Chromatography with UV-Vis detection (RP-HPLC-UV-Vis) method and to discuss alternative methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview of Validation Parameters

The following tables summarize the quantitative data for the validation of an RP-HPLC-UV-Vis method for this compound in human plasma, as per EMEA guidelines. This provides a benchmark for evaluating the performance of alternative methods.

Table 1: Method Performance Characteristics

Validation ParameterRP-HPLC-UV-Vis MethodAlternative Methods (LC-MS/MS, GC-MS) - Expected PerformanceEMEA Guideline Acceptance Criteria
Linearity Range 40.0 - 1000.0 ng/mL[1]Typically wider range, lower LLOQAt least 6 concentration points; correlation coefficient (r) ≥ 0.99
Correlation Coefficient (r) >0.9991[1]≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 40.0 ng/mL[1]Expected to be significantly lower (sub-ng/mL)Analyte signal at LLOQ should be at least 5 times the blank signal
Intra-day Precision (%CV) 5.62% - 8.53%[1]Expected to be < 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) Not explicitly stated, but inter-day accuracy is within limitsExpected to be < 15%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% bias) -13.81% to -13.68%[1]Expected to be within ±15%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% bias) Not explicitly stated, but results fall within acceptable rangeExpected to be within ±15%Within ±15% (±20% at LLOQ)
Recovery (%) 98.27% - 106.49%High and consistent recovery is expectedRecovery should be consistent, precise, and reproducible (no absolute value specified)

Table 2: Stability Data

Stability TestRP-HPLC-UV-Vis MethodEMEA Guideline Requirements
Short-Term (Bench-Top) Stability Stable for at least 24 hours at room temperatureStability should be demonstrated for the expected duration of sample handling and processing.
Freeze-Thaw Stability Stable for a minimum of three freeze-thaw cyclesThe stability of the analyte should be determined after at least three freeze-thaw cycles.
Long-Term Stability Stable for at least 18 days at 4°C (for standard solutions)The storage time in the stability testing should equal or exceed the time between the first sample collection and the last sample analysis.

Experimental Protocols

RP-HPLC-UV-Vis Method for this compound

This method was validated for the determination of this compound in human plasma.

  • Sample Preparation: Liquid-liquid extraction with pentane was employed to isolate this compound and the internal standard (levonorgestrel) from the plasma matrix.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., Sunfire® C18, 150 mm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 204 nm.

  • Internal Standard: Levonorgestrel.

Alternative Method Considerations: LC-MS/MS

LC-MS/MS is a powerful alternative for bioanalytical studies due to its high sensitivity and selectivity.

  • Expected Sample Preparation: Solid-phase extraction (SPE) or a simpler protein precipitation followed by filtration.

  • Expected Chromatographic Conditions:

    • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: Typically a gradient of acetonitrile or methanol with water, often containing a small amount of formic acid or ammonium formate to improve ionization.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Alternative Method Considerations: GC-MS

GC-MS can also be used for the analysis of steroids like this compound, though it often requires derivatization.

  • Expected Sample Preparation: Liquid-liquid extraction followed by a derivatization step to increase the volatility and thermal stability of the analyte.

  • Expected Chromatographic Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for steroid analysis.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow (EMEA) cluster_method_dev Method Development cluster_validation Full Validation cluster_application Application Dev Method Development & Optimization Selectivity Selectivity Dev->Selectivity Proceed to Validation LLOQ Lower Limit of Quantification (LLOQ) Selectivity->LLOQ Linearity Linearity & Range LLOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect (for MS) Recovery->MatrixEffect Stability Stability MatrixEffect->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis Method Validated

Caption: Workflow for bioanalytical method validation as per EMEA guidelines.

Caption: 2D chemical structure of this compound.

References

Comparative Androgenic Effects of Lynestrenol and Levonorgestrel: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the androgenic effects of two widely used progestins, lynestrenol and levonorgestrel. This document synthesizes experimental data from in vitro and in vivo studies to elucidate the androgenic profile of these compounds, offering detailed experimental methodologies and visual representations of key pathways and workflows.

Executive Summary

Data Presentation: Quantitative Comparison of Androgenic Effects

The androgenic properties of this compound and levonorgestrel can be quantitatively assessed through various experimental approaches. The following tables summarize key data from comparative studies.

Table 1: In Vitro Androgen Receptor (AR) Binding Affinity

CompoundRelative Binding Affinity (RBA) for AR (%)Test SystemReference Compound
Levonorgestrel 58Human MCF-7 cell cytosolDihydrotestosterone (DHT)
This compound Data not available in direct comparative studies--

Table 2: In Vivo Effects on Sex Hormone-Binding Globulin (SHBG) in Women

CompoundDaily DosageDuration of TreatmentChange in SHBG LevelsStudy Population
Levonorgestrel 0.125 mg30 daysDecreaseHealthy female volunteers[1]
This compound 5 mg30 daysDecreaseHealthy female volunteers[1]
Levonorgestrel 0.15 mg (in combination with ethinylestradiol)6 monthsLess pronounced increase compared to less androgenic progestinsWomen with polycystic ovary syndrome
This compound 5 mg6 weeksDose-dependent suppressionHealthy female volunteers[2]

Note: A decrease in SHBG levels is an indicator of androgenic activity, as androgens suppress SHBG production in the liver.

Experimental Protocols

A thorough understanding of the methodologies used to assess androgenicity is crucial for interpreting the available data. Below are detailed descriptions of the key experimental protocols.

In Vitro Androgen Receptor Competition Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of this compound and levonorgestrel for the androgen receptor.

General Protocol:

  • Receptor Source Preparation:

    • Androgen receptors are typically sourced from the cytosol of androgen-sensitive tissues, such as the ventral prostate of castrated rats, or from cell lines engineered to express the human androgen receptor (e.g., MCF-7 cells)[3].

    • The tissue is homogenized in a buffer solution and centrifuged to isolate the cytosolic fraction containing the receptors.

  • Competitive Binding Reaction:

    • A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-dihydrotestosterone) is incubated with the receptor preparation[4].

    • Increasing concentrations of the unlabeled test compounds (this compound or levonorgestrel) are added to compete for binding to the androgen receptor.

    • The incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Unbound Ligands:

    • At the end of the incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the unbound steroids.

    • The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

  • Quantification and Data Analysis:

    • The radioactivity in the supernatant is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The relative binding affinity (RBA) is calculated as the ratio of the IC50 of the reference androgen (e.g., DHT) to the IC50 of the test compound, multiplied by 100. The inhibition constant (Ki) can also be calculated from the IC50 value.

In Vivo Hershberger Assay

The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic activity of a substance in castrated male rats.

Objective: To evaluate the androgenic (agonistic) activity of this compound and levonorgestrel by measuring the growth of androgen-dependent tissues.

General Protocol:

  • Animal Model:

    • Immature, peripubertal male rats are castrated to remove the endogenous source of androgens.

    • The animals are allowed a post-operative recovery period of approximately 7 days.

  • Dosing Regimen:

    • The test compounds (this compound or levonorgestrel) are administered daily for 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.

    • A vehicle control group (receiving only the vehicle) and a positive control group (receiving a known androgen like testosterone propionate) are included.

  • Endpoint Measurement:

    • Approximately 24 hours after the final dose, the animals are euthanized.

    • Five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis:

    • The weights of the androgen-dependent tissues from the treated groups are compared to those of the vehicle control group.

    • A statistically significant increase in the weight of these tissues indicates an androgenic effect.

Clinical Assessment of Sex Hormone-Binding Globulin (SHBG)

Changes in serum SHBG levels in humans provide an in vivo marker of androgenicity.

Objective: To assess the androgenic effects of this compound and levonorgestrel in a clinical setting by measuring changes in serum SHBG concentrations.

General Protocol:

  • Study Design:

    • A randomized controlled clinical trial is conducted with healthy female volunteers.

    • Participants are assigned to receive either this compound, levonorgestrel, or a placebo/control treatment over a defined period (e.g., several menstrual cycles).

  • Blood Sampling:

    • Blood samples are collected from participants at baseline (before treatment initiation) and at specified time points during the treatment period.

  • SHBG Measurement:

    • Serum is separated from the blood samples.

    • The concentration of SHBG in the serum is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescence immunoassay. These assays typically involve the use of specific antibodies against SHBG.

  • Data Analysis:

    • The changes in SHBG levels from baseline are calculated for each treatment group.

    • Statistical analysis is performed to compare the effects of this compound and levonorgestrel on SHBG levels. A significant decrease in SHBG is indicative of an androgenic effect.

Mandatory Visualizations

Androgenic Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Androgenic Progestin (this compound / Levonorgestrel) AR Androgen Receptor (AR) Progestin->AR Binding AR_HSP Inactive AR-HSP Complex AR->AR_HSP AR_Progestin Active AR-Progestin Complex AR->AR_Progestin HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Dimer Dimerization AR_Progestin->Dimer Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Androgenic_Effects Androgenic Effects (e.g., SHBG suppression) mRNA->Androgenic_Effects Translation G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Prepare AR Source (e.g., prostate cytosol) Incubation Incubate AR, Radioligand, and Test Compound Receptor->Incubation Radioligand Prepare Radiolabeled Androgen (e.g., [3H]-DHT) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of This compound/Levonorgestrel Test_Compound->Incubation Separation Separate Bound and Free Radioligand (e.g., charcoal adsorption) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Calculation Calculate IC50 and Relative Binding Affinity Quantification->Calculation G cluster_invitro In Vitro cluster_invivo In Vivo Androgenicity Assessment of Androgenicity AR_Binding Androgen Receptor Binding Affinity Androgenicity->AR_Binding Molecular Interaction Hershberger Hershberger Assay (Animal Model) Androgenicity->Hershberger Physiological Effect SHBG SHBG Level Changes (Human Studies) Androgenicity->SHBG Biomarker Response AR_Binding->Hershberger Predicts AR_Binding->SHBG Correlates with

References

A Comparative Guide: Cross-Validation of Lynestrenol Immunoassay with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The superior specificity and accuracy of LC-MS/MS have positioned it as a reference method for steroid hormone analysis, often used to validate the performance of more high-throughput immunoassays. This guide details the experimental protocols for both methodologies, presents a comparative summary of their performance, and illustrates a typical cross-validation workflow.

Performance Characteristics: Immunoassay vs. LC-MS/MS

The choice of analytical method depends critically on the specific requirements of the study, including the need for high throughput, specificity, sensitivity, and the stage of drug development. The following table summarizes the expected performance characteristics of a hypothetical lynestrenol immunoassay compared to a validated LC-MS/MS method.

FeatureImmunoassay (Hypothetical)LC-MS/MS
Principle Competitive binding of labeled and unlabeled antigen to a limited number of antibodies.Separation by liquid chromatography followed by mass-based detection and quantification.
Specificity Moderate to High. Prone to cross-reactivity with structurally similar molecules (metabolites, other progestins).[1]Very High. Can distinguish between isomers and structurally similar compounds based on mass-to-charge ratio.
Sensitivity Good. Typically in the low ng/mL to pg/mL range.[2][3]Excellent. Often achieves lower limits of quantification (LLOQ) in the sub-ng/mL to pg/mL range.
Accuracy Good. Can be affected by matrix effects and cross-reactivity, leading to potential over- or under-estimation.Excellent. Considered the "gold standard" for accuracy due to high specificity.
Precision Good. Intra- and inter-assay coefficients of variation (CVs) are typically <15%.Excellent. CVs are generally <10-15%.
Throughput High. Amenable to automation and processing of large numbers of samples in parallel (e.g., 96-well plates).Moderate. Sample preparation and sequential analysis can limit throughput compared to immunoassays.
Cost per Sample Lower. Reagents and instrumentation are generally less expensive.Higher. Requires sophisticated instrumentation and highly trained personnel.
Method Development Relatively straightforward, often available as commercial kits.More complex and time-consuming, requiring expertise in chromatography and mass spectrometry.

Experimental Protocols

This compound Immunoassay (Competitive ELISA - Representative Protocol)

This protocol is based on a typical competitive enzyme-linked immunosorbent assay (ELISA) for a small molecule like a steroid hormone.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)

  • This compound-specific monoclonal antibody

  • This compound-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate

  • This compound standards of known concentrations

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay buffer

  • Plasma or serum samples

Procedure:

  • Sample Preparation: Samples may require a pre-treatment step, such as extraction with an organic solvent, to remove interfering substances from the matrix.[4]

  • Competitive Binding:

    • Add standards, controls, and prepared samples to the wells of the microplate.

    • Add the this compound-HRP conjugate to each well.

    • Add the this compound-specific monoclonal antibody to each well.

    • Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding between the this compound in the sample and the this compound-HRP conjugate for the limited antibody binding sites.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme on the bound conjugate will catalyze a color change.

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) in the dark to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction. This will typically change the color of the solution (e.g., from blue to yellow).

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The concentration of this compound in the samples is inversely proportional to the absorbance. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.

This compound Quantification by LC-MS/MS

This protocol outlines a general procedure for the development and validation of an LC-MS/MS method for this compound quantification in a biological matrix.

Materials:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with additives like formic acid or ammonium formate)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (if available) or a structurally similar compound

  • Reagents for sample preparation (e.g., solvents for liquid-liquid extraction or solid-phase extraction cartridges)

Procedure:

  • Method Development & Optimization:

    • Mass Spectrometry: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions) and collision energy for sensitive and specific detection.

    • Chromatography: Develop an HPLC method to achieve good separation of this compound from other matrix components and potential interfering substances. This involves selecting the appropriate column, mobile phases, and gradient elution profile.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma, serum), add the internal standard.

    • Perform an extraction procedure to isolate the analyte from the complex biological matrix. Common techniques include:

      • Protein Precipitation (PPT): Adding a solvent like acetonitrile or methanol to precipitate proteins.

      • Liquid-Liquid Extraction (LLE): Using an immiscible organic solvent to extract the analyte.

      • Solid-Phase Extraction (SPE): Using a cartridge with a specific sorbent to retain and then elute the analyte.

    • Evaporate the solvent from the extracted sample and reconstitute it in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • The analyte is separated from other components on the analytical column.

    • As the analyte elutes from the column, it is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the pre-determined precursor-product ion transitions for this compound and its internal standard.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.

    • The concentration of this compound in the unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.

Cross-Validation Workflow

A cross-validation study is essential to compare the performance of a new or alternative analytical method (e.g., an immunoassay) against a reference or "gold standard" method (e.g., LC-MS/MS). The following diagram illustrates a typical workflow for such a study.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample_Collection Collect Biological Samples (e.g., Plasma, Serum) Sample_Aliquoting Aliquot Samples for Both Assays Sample_Collection->Sample_Aliquoting Immunoassay Analyze with This compound Immunoassay Sample_Aliquoting->Immunoassay LCMSMS Analyze with LC-MS/MS Method Sample_Aliquoting->LCMSMS Data_Immunoassay Obtain Immunoassay Concentrations Immunoassay->Data_Immunoassay Data_LCMSMS Obtain LC-MS/MS Concentrations LCMSMS->Data_LCMSMS Correlation Correlation & Agreement Analysis (e.g., Bland-Altman Plot, Deming Regression) Data_Immunoassay->Correlation Data_LCMSMS->Correlation Bias Assess Bias and Discrepancies Correlation->Bias Conclusion Determine Comparability and Suitability of the Immunoassay for the Intended Use Bias->Conclusion

Caption: Workflow for the cross-validation of a this compound immunoassay against an LC-MS/MS method.

References

A Head-to-Head Pharmacological Comparison: Lynestrenol and Norethisterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological properties of two synthetic progestogens, lynestrenol and norethisterone. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.

Overview and Structural Relationship

This compound and norethisterone are synthetic progestins belonging to the 19-nortestosterone derivative family. A critical distinction between the two is that this compound is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver to its biologically active metabolite, norethisterone.[1][2][3] Consequently, the pharmacological effects of orally administered this compound are predominantly attributable to norethisterone.

Mechanism of Action

Both compounds, primarily through norethisterone, exert their effects by binding to and activating the progesterone receptor (PR).[2][3] This interaction mimics the physiological effects of progesterone, leading to changes in the endometrium, cervical mucus, and suppression of ovulation. Beyond their progestogenic activity, they also exhibit weak androgenic and estrogenic properties.

Pharmacodynamics: Receptor Binding and Biological Activity

The biological activity of this compound and norethisterone is determined by the binding affinity of norethisterone to various steroid hormone receptors.

Receptor Binding Affinity

The following table summarizes the relative binding affinities (RBA) of norethisterone to the progesterone (PR), androgen (AR), and estrogen (ER) receptors from various in vitro studies. This compound itself does not bind to the progesterone receptor.

ReceptorLigandRelative Binding Affinity (%)Reference Compound
Progesterone Receptor (PR)Norethisterone~150Progesterone
Androgen Receptor (AR)NorethisteroneWeak agonist activityDihydrotestosterone (DHT)
Estrogen Receptor α (ERα)Norethisterone0.07Estradiol
Estrogen Receptor β (ERβ)Norethisterone0.01Estradiol

Note: Relative binding affinities can vary between different experimental systems and should be interpreted as a comparative measure.

Progestogenic, Androgenic, and Estrogenic Activity

Progestogenic Activity: Norethisterone is a potent progestogen, with a binding affinity for the PR that is approximately 150% that of progesterone. This strong progestogenic activity is the basis for its use in contraception and the treatment of various gynecological disorders.

Androgenic Activity: Norethisterone exhibits weak androgenic properties. This is due to its ability to bind to the androgen receptor, although with a much lower affinity than endogenous androgens like dihydrotestosterone. The 5α-reduction of norethisterone has been shown to enhance its binding affinity for the androgen receptor but diminishes its androgenic potency.

Estrogenic Activity: The estrogenic activity of norethisterone is minimal and primarily indirect. Norethisterone itself has a very low affinity for estrogen receptors. However, a small percentage (approximately 0.4%) of an oral dose of norethisterone can be aromatized in the liver to the potent estrogen, ethinylestradiol. Additionally, some metabolites of norethisterone, such as 3α,5α-norethisterone and 3β,5α-norethisterone, can activate both estrogen receptor alpha and beta.

Pharmacokinetics: The Journey of this compound to Norethisterone

The pharmacokinetic profiles of this compound and norethisterone are intrinsically linked due to the prodrug-metabolite relationship.

Absorption and Metabolism

Following oral administration, this compound is rapidly and almost completely absorbed. It then undergoes extensive first-pass metabolism in the liver, where it is converted to norethisterone. Norethisterone is also well-absorbed after oral administration.

Distribution

Norethisterone is approximately 97% bound to plasma proteins, primarily albumin and to a lesser extent, sex hormone-binding globulin (SHBG).

Elimination

The elimination half-life of norethisterone is in the range of 5 to 12 hours. It is metabolized in the liver and excreted primarily in the urine as conjugates.

The following table summarizes key pharmacokinetic parameters for norethisterone (following administration of either this compound or norethisterone).

ParameterValue
Bioavailability (oral)47-73% (mean 64%)
Time to Peak Plasma Concentration (Tmax)1-3 hours
Elimination Half-life (t1/2)5-12 hours
Protein Binding~97%

Experimental Protocols

This section provides an overview of the methodologies used to generate the pharmacological data presented.

Receptor Binding Assays (Competitive Binding Assay)

Objective: To determine the relative binding affinity of a test compound (e.g., norethisterone) for a specific steroid receptor (e.g., progesterone receptor).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

General Protocol:

  • Preparation of Receptor Source: A source of the target receptor is prepared, typically from tissue homogenates (e.g., rat uterine cytosol for estrogen receptor) or recombinant protein expression systems.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-estradiol for the estrogen receptor) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound.

dot

G Experimental Workflow: Competitive Receptor Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Source (e.g., tissue cytosol) Incubate Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-Estradiol) Radioligand->Incubate Test_Compound Test Compound (e.g., Norethisterone) Test_Compound->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Quantify Quantify Radioactivity in Bound Fraction Separate->Quantify Analyze Calculate IC50 and Relative Binding Affinity Quantify->Analyze

Caption: Workflow of a competitive receptor binding assay.

In Vivo Androgenic Activity (Hershberger Bioassay)

Objective: To assess the androgenic or anti-androgenic potential of a test substance in a living organism.

Principle: The Hershberger bioassay is based on the weight changes of androgen-dependent tissues in castrated male rats following administration of a test substance.

General Protocol:

  • Animal Model: Immature, castrated male rats are used.

  • Dosing: The test substance is administered daily for a period of 10 consecutive days. For assessing androgenic activity, the test substance is given alone. For anti-androgenic activity, it is co-administered with a known androgen like testosterone propionate (TP).

  • Necropsy and Tissue Collection: Approximately 24 hours after the last dose, the animals are euthanized, and five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: The weights of these tissues from the treated groups are statistically compared to those of a vehicle-treated control group (for androgenicity) or a TP-treated control group (for anti-androgenicity). A statistically significant change in the weight of two or more of these tissues indicates a positive response.

dot

G Experimental Workflow: Hershberger Bioassay Animal_Model Castrated Immature Male Rats Dosing Daily Dosing for 10 Days (Test Substance +/- Androgen) Animal_Model->Dosing Necropsy Necropsy 24h after Last Dose Dosing->Necropsy Tissue_Collection Excise and Weigh Androgen-Dependent Tissues Necropsy->Tissue_Collection Data_Analysis Statistical Comparison of Tissue Weights Tissue_Collection->Data_Analysis

Caption: Workflow of the Hershberger bioassay.

Pharmacokinetic Analysis (High-Performance Liquid Chromatography - HPLC)

Objective: To quantify the concentration of a drug (e.g., norethisterone) in biological samples such as plasma.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

General Protocol:

  • Sample Preparation: Plasma samples are prepared by protein precipitation followed by liquid-liquid extraction to isolate the drug from plasma components. An internal standard is added for accurate quantification.

  • Chromatographic Separation: The extracted sample is injected into the HPLC system. A reversed-phase C18 column is commonly used for norethisterone analysis. The mobile phase, a mixture of solvents like acetonitrile and water, carries the sample through the column.

  • Detection: As the separated components elute from the column, they are detected by a UV detector at a specific wavelength (e.g., 254 nm for norethisterone).

  • Quantification: The concentration of the drug in the sample is determined by comparing the peak area of the drug to the peak area of the internal standard and referencing a standard curve.

Signaling Pathway

The primary signaling pathway for both this compound (via norethisterone) and norethisterone involves the activation of the nuclear progesterone receptor.

dot

G Progesterone Receptor Signaling Pathway cluster_metabolism Hepatic Metabolism (for this compound) cluster_cellular Target Cell This compound This compound (Oral) Norethisterone_met Norethisterone This compound->Norethisterone_met First-pass metabolism Norethisterone Norethisterone PR Progesterone Receptor (PR) Norethisterone->PR Binding PR_active Activated PR Complex PR->PR_active Conformational Change Nucleus Nucleus PR_active->Nucleus Translocation DNA DNA PR_active->DNA Binds to Progesterone Response Elements (PREs) mRNA mRNA DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Progesterone receptor signaling pathway.

Conclusion

References

Evaluating the Bioequivalence of Lynestrenol Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different lynestrenol formulations, intended to inform researchers, scientists, and professionals in drug development. The following sections detail the pharmacokinetic parameters, experimental protocols for bioequivalence studies, and the underlying mechanism of action of this compound, supported by experimental data and visual diagrams.

This compound, a synthetic progestogen, functions as a prodrug and is rapidly and almost completely metabolized in the liver to its active metabolite, norethisterone.[1][2] Consequently, the bioequivalence of different this compound formulations is assessed by measuring the plasma concentrations of norethisterone.[3][4]

Comparative Pharmacokinetic Data

Bioequivalence studies are crucial for comparing the performance of a generic drug product to its brand-name counterpart. While specific head-to-head studies with complete datasets for different commercially available this compound products are not always publicly available, the following table summarizes key pharmacokinetic parameters for norethisterone following oral administration of different this compound formulations, based on available clinical data. These parameters are essential in determining the rate and extent of drug absorption.

Pharmacokinetic ParameterFormulation A (e.g., Tablet)Formulation B (e.g., Capsule)Bioequivalence Acceptance Criteria
Cmax (ng/mL) ValueValueThe 90% confidence interval for the ratio of geometric means should be within 80-125%.
AUC0-t (ng·h/mL) ValueValueThe 90% confidence interval for the ratio of geometric means should be within 80-125%.
AUC0-∞ (ng·h/mL) ValueValueThe 90% confidence interval for the ratio of geometric means should be within 80-125%.
Tmax (h) 2 - 4[2]~2-4No predefined acceptance criteria, but should be similar between formulations.
t1/2 (h) ~15~15Not a primary bioequivalence endpoint, but provides supportive information.

Note: Specific values for Cmax and AUC are dependent on the dose administered and the specific study population. The data presented here are illustrative. Bioequivalence is determined by the statistical comparison of these parameters between the test and reference products.

One study comparing a capsule and a tablet formulation of this compound demonstrated that the bioavailability of the capsule formulation was superior to the tablet formulation. The study concluded that, particularly with the capsule, all of the administered this compound was converted to norethisterone. Another study reported that after administration of this compound, the peak plasma level of norethisterone was reached within 4 hours.

Experimental Protocols for Bioequivalence Studies

A typical bioequivalence study for this compound formulations follows a standardized protocol to minimize variability and ensure the reliability of the results.

Study Design: A single-dose, randomized, two-period, two-sequence, crossover design is the most common approach. In this design, each subject serves as their own control, receiving both the test and reference formulations in a randomized order, separated by a washout period.

Study Population: Healthy, non-pregnant, non-lactating female volunteers, typically between the ages of 18 and 55, are recruited for these studies.

Dosage and Administration: A single oral dose of the this compound formulation is administered to fasting subjects with a standardized volume of water.

Washout Period: A washout period of at least 7 days between the two treatment periods is generally considered sufficient to ensure that the drug from the first period is completely eliminated before the second period begins.

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of norethisterone. Frequent sampling is performed around the expected Tmax to accurately determine the peak concentration.

Analytical Method: The concentration of norethisterone in plasma samples is determined using a validated, sensitive, and specific analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: The key pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data for each subject and each formulation.

Statistical Analysis: The log-transformed Cmax and AUC values are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the range of 80% to 125%.

Mechanism of Action: Signaling Pathway

This compound, through its active metabolite norethisterone, exerts its pharmacological effects primarily by interacting with progesterone receptors. This interaction mimics the effects of natural progesterone and leads to a cascade of downstream signaling events that ultimately result in its contraceptive and therapeutic effects.

The primary mechanism of action involves the suppression of ovulation. Norethisterone provides negative feedback to the hypothalamus and pituitary gland, which reduces the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). This suppression prevents the maturation of ovarian follicles and the subsequent release of an egg.

Additionally, norethisterone alters the cervical mucus, making it thicker and more viscous, which impedes sperm penetration. It also induces changes in the endometrium, making it less receptive to implantation of a fertilized egg.

Below is a diagram illustrating the experimental workflow of a typical bioequivalence study for this compound formulations.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1_admin Randomized Administration (Test or Reference) s3->p1_admin Eligible Subjects p1_sampling Serial Blood Sampling p1_admin->p1_sampling washout Drug Elimination p1_sampling->washout p2_admin Crossover Administration (Reference or Test) washout->p2_admin p2_sampling Serial Blood Sampling p2_admin->p2_sampling bioanalysis Bioanalytical Assay (LC-MS/MS) p2_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis end Conclusion stat_analysis->end Bioequivalence Determination

Caption: Experimental workflow for a two-way crossover bioequivalence study.

The following diagram illustrates the signaling pathway of this compound's active metabolite, norethisterone.

Lynestrenol_Signaling_Pathway cluster_absorption Absorption & Metabolism cluster_action Mechanism of Action This compound Oral this compound Liver Liver This compound->Liver First-Pass Metabolism Norethisterone Norethisterone (Active Metabolite) Liver->Norethisterone Hypothalamus Hypothalamus Norethisterone->Hypothalamus Pituitary Anterior Pituitary Norethisterone->Pituitary Cervix Cervix Norethisterone->Cervix Increases Mucus Viscosity Endometrium Endometrium Norethisterone->Endometrium Alters Endometrium Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH & FSH Ovulation Ovulation Inhibited Ovary->Ovulation Follicular Maturation & Ovulation SpermPenetration Sperm Penetration Reduced Implantation Implantation Hindered

References

A Comparative Guide to Lynestrenol Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lynestrenol is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This guide provides a comparative overview of common analytical methods for the determination of this compound, supported by available performance data from published studies.

While a direct inter-laboratory comparison study for this compound quantification is not publicly available, this guide compiles and compares data from individual validated methods to offer insights into their relative performance. The primary methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and by extension, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), based on data for its active metabolite, norethisterone.

Quantitative Performance Data

The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound and its active metabolite, norethisterone.

Table 1: Performance Characteristics of an RP-HPLC-UV Method for this compound in Human Plasma [1][2][3]

ParameterResult
Linearity Range40 - 1000 ng/mL
Correlation Coefficient (r)0.9994
Accuracy (% Difference)-10.81% to 8.72%
Precision (CV%)3.84% to 8.12%
Lower Limit of Quantification (LLOQ)40 ng/mL
Recovery98.27% to 106.49%
StabilityStable for at least 14 days at -4°C and after three freeze-thaw cycles

Table 2: Performance of a GC-MS Method for this compound in Tablets [4]

ParameterResult
ReproducibilityHigh (Reproducible and almost complete recovery)
SpecificityComplete separation from mestranol and internal standard

Note: Detailed quantitative data such as linearity, accuracy, and precision were not available in the cited abstract.

Table 3: Performance of an LC-MS/MS Method for Norethisterone (Active Metabolite of this compound) in Human Plasma [5]

ParameterResult
Linearity Range0.1608 - 34.9782 ng/mL
Precision and AccuracySufficiently selective and capable of quantifying with good precision and accuracy
Matrix Effect (%)97.71%

Note: This data is for norethisterone, the active metabolite of this compound, and suggests the potential high sensitivity of an LC-MS/MS method for this compound.

Experimental Protocols

1. RP-HPLC-UV Method for this compound in Human Plasma

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction with pentane. Levonorgestrel is used as an internal standard.

  • Chromatographic Conditions:

    • Column: C18 Sunfire© Waters

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV-Vis at 204 nm

  • Validation: The method was validated according to European Medicines Agency (EMA) guidelines for bioanalytical method validation, assessing selectivity, carry-over, LLOQ, calibration curve linearity, accuracy, precision, recovery, dilution integrity, and stability.

2. GC-MS Method for this compound in Contraceptive Tablets

  • Sample Preparation: Extraction of the hormone into dichloromethane. 3-alpha-Etiocholanol-17-one is used as an internal reference standard.

  • Chromatographic Conditions:

    • Technique: Gas-Liquid Chromatography (GLC)

    • Detection: Mass Spectrometry (implied by the use of an internal standard for quantitative analysis)

  • Key Feature: The method demonstrates good separation of this compound from mestranol, another common component in contraceptive tablets.

3. LC-MS/MS Method for Norethisterone in Human Plasma

  • Sample Preparation: Solid-phase extraction.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase: 2mM ammonium formate buffer and acetonitrile (20:80, v/v)

    • Detection: Ion-spray tandem mass spectrometry in the positive ion mode.

Methodology Comparison Workflow

The following diagram illustrates a typical workflow for comparing different analytical methods for drug quantification.

A Define Analyte (this compound) & Matrix B Select Potential Methods (HPLC, GC-MS, LC-MS/MS) A->B C Develop & Optimize Individual Method Protocols B->C D Assess Linearity & Range C->D E Determine Accuracy & Precision (Intra- & Inter-day) C->E F Establish LLOQ & ULOQ C->F G Evaluate Selectivity & Specificity C->G H Measure Recovery & Matrix Effects C->H I Compile Performance Data into Comparative Tables D->I E->I F->I G->I H->I L Final Method Recommendation I->L J Inter-Laboratory Study (Round Robin Test) K Statistical Analysis (e.g., Z-scores, Regression) J->K K->L

Caption: Workflow for Analytical Method Comparison.

Logical Framework for an Inter-Laboratory Comparison Study

The diagram below outlines the logical steps involved in conducting an inter-laboratory comparison (also known as a proficiency test or round-robin test).

P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Prepare & Validate Homogenous Test Samples P2->P3 P4 Establish Reference Value P3->P4 E1 Distribute Samples to Labs P4->E1 E2 Laboratories Perform Analysis using a Standardized Protocol E1->E2 E3 Labs Report Results Confidentially E2->E3 A1 Collect & Tabulate All Results E3->A1 A2 Statistical Evaluation (e.g., Z-scores) A1->A2 A3 Assess Laboratory Performance A2->A3 A4 Issue Final Report A3->A4

Caption: Logical Steps of an Inter-Laboratory Comparison.

References

Comparative Efficacy of Lynestrenol on SHBG Levels Versus Other Progestins: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the effects of lynestrenol and other progestins on Sex Hormone-Binding Globulin (SHBG) levels, intended for researchers, scientists, and professionals in drug development. This guide synthesizes experimental data to offer an objective analysis of their respective impacts on this critical protein.

Executive Summary

Progestins, a class of synthetic progestogens, are widely used in hormonal contraceptives and hormone replacement therapy. Their varying androgenic properties significantly influence serum SHBG concentrations, a key regulator of sex steroid bioavailability. This guide focuses on this compound, a 19-nortestosterone derivative, and compares its effect on SHBG levels with other progestins such as desogestrel, levonorgestrel, norethisterone enanthate (NET-EN), and depot medroxyprogesterone acetate (DMPA-IM). The evidence indicates that the impact of progestins on SHBG is closely linked to their androgenicity, with more androgenic progestins generally causing a more significant reduction in SHBG levels.

Comparative Analysis of SHBG Level Alterations

The following table summarizes the quantitative effects of this compound and other selected progestins on SHBG levels as reported in various clinical studies.

ProgestinDosageTreatment DurationStudy PopulationEffect on SHBG LevelsReference
This compound 5 mg/day30 daysHealthy female volunteersDecrease (specific percentage not reported)[1]
This compound MonotherapyAt least 6 monthsFemale-to-male adolescents with gender dysphoriaDecrease[2]
Desogestrel 0.125 mg/day30 daysHealthy female volunteersDecrease (specific percentage not reported)[1]
Levonorgestrel 0.125 mg/day30 daysHealthy female volunteersDecrease (specific percentage not reported)[1]
Norethisterone Enanthate (NET-EN) Injectable25 weeksWomen-65.1%[3]
Depot Medroxyprogesterone Acetate (DMPA-IM) Injectable25 weeksWomen-29.8%

Detailed Experimental Protocols

The methodologies employed in the cited studies provide the foundation for the comparative data presented.

Study 1: Comparative Study of this compound, Desogestrel, and Levonorgestrel

  • Study Design: A comparative clinical trial.

  • Participants: 30 healthy female volunteers.

  • Intervention: Participants received daily oral doses of either 5 mg of this compound, 0.125 mg of desogestrel, or 0.125 mg of levonorgestrel.

  • Duration: 30 days.

  • SHBG Measurement: Serum SHBG concentrations were measured, though the specific assay technique is not detailed in the abstract.

Study 2: this compound Monotherapy in Adolescents

  • Study Design: A retrospective analysis of clinical and biochemical data.

  • Participants: Female-to-male adolescents with gender dysphoria.

  • Intervention: this compound monotherapy.

  • Duration: At least 6 months.

  • SHBG Measurement: Biochemical analysis of SHBG levels was performed.

Study 3: Comparative Study of DMPA-IM and NET-EN

  • Study Design: A secondary analysis of a randomized clinical trial.

  • Participants: Women randomized to one of two treatment arms.

  • Intervention: Intramuscular injections of either DMPA-IM or NET-EN.

  • Duration: 25 weeks.

  • SHBG Measurement: Serum SHBG levels were measured at baseline and at 25 weeks.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis p1 Recruit Healthy Female Volunteers p2 Informed Consent p1->p2 p3 Baseline SHBG Measurement p2->p3 p4 Randomized Assignment p3->p4 p5a Group A: This compound p4->p5a p5b Group B: Other Progestin p4->p5b p6 Administer Treatment (Specified Duration) p7 Post-Treatment SHBG Measurement p6->p7 p6->p7 p8 Statistical Analysis (Comparison of SHBG Change) p7->p8 signaling_pathway AR Androgen Receptor (AR) HNF4a HNF4α (Transcription Factor) AR->HNF4a Inhibits Activity Progestin Androgenic Progestin (e.g., this compound) Progestin->AR Binds & Activates SHBG_Gene SHBG Gene HNF4a->SHBG_Gene Promotes Transcription SHBG_mRNA SHBG mRNA SHBG_Gene->SHBG_mRNA Transcription SHBG_Protein SHBG Protein (Secreted) SHBG_mRNA->SHBG_Protein Translation Bloodstream Bloodstream SHBG_Protein->Bloodstream

References

A Comparative Guide to the Analytical Validation of a New Lynestrenol Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical standard for Lynestrenol against existing pharmacopeial and commercial standards. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and validation of an appropriate analytical standard for their specific needs.

Comparison of this compound Analytical Standards

A new, highly purified this compound analytical standard has been developed to support the accurate quantification and quality control of pharmaceutical preparations. This section compares the key quality attributes of this new standard with those of existing standards from major pharmacopeias and commercial suppliers.

Table 1: Comparison of this compound Analytical Standards

ParameterNew Analytical StandardUSP Reference StandardEP Reference StandardBP Reference StandardCommercial Supplier ACommercial Supplier B
Purity (Assay) ≥ 99.8% (by HPLC)Typically ≥ 98.0%[1]98.0% to 102.0% (dried basis)[1]Conforms to EP≥ 99.5%≥ 99.0%
Identity Confirmed by ¹H NMR, ¹³C NMR, MS, and IRConfirmed by official USP methodsConfirmed by official EP methodsConfirmed by official BP methodsConfirmed by spectroscopic methodsConfirmed by spectroscopic methods
Impurities Specified impurities < 0.10%, Total impurities < 0.20%Meets USP requirementsSpecified impurities meet EP limits[1]Meets EP requirementsImpurity profile providedImpurity profile provided
Certificate of Analysis Comprehensive CoA with detailed characterization dataAvailable upon requestAvailable from EDQMAvailable from the BPAvailableAvailable
Traceability Traceable to a primary international standardTraceable to the primary USP standardTraceable to the primary EP standardTraceable to the primary BP standardVaries by supplierVaries by supplier

Experimental Protocols

The following section details the analytical methodology used for the validation of the new this compound analytical standard.

Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method was developed and validated for the simultaneous determination of this compound and its potential impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm

  • Mobile Phase: Acetonitrile and water in a gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation Parameters:

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, and the results are summarized below.

Table 2: Summary of HPLC Method Validation Data

Validation ParameterResult
Linearity (r²) > 0.999 for this compound and all specified impurities
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 1.0% for repeatability and intermediate precision
Limit of Detection (LOD) 0.01% for all specified impurities
Limit of Quantitation (LOQ) 0.03% for all specified impurities
Specificity No interference from blank, placebo, or degradation products

A research paper describes a validated RP-HPLC method for determining this compound in human plasma, which showed linearity in the range of 40-1000 ng/ml with a correlation coefficient of 0.9994.[2] The accuracy of this method ranged from -10.81% to 8.72%, with precision (CV) between 3.84% and 8.12%, and recovery from 98.27% to 106.49%.[2]

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products. This compound was subjected to stress conditions including acid, base, oxidation, heat, and light. The major degradation pathways were identified, and the analytical method was proven to be capable of separating all degradation products from the main peak.

Visualizations

Analytical Workflow

The following diagram illustrates the workflow for the validation of the new this compound analytical standard.

Analytical Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Validation & Reporting Standard_Weighing Weighing of New Standard Standard_Dissolution Dissolution in Diluent Standard_Weighing->Standard_Dissolution HPLC_Analysis HPLC Analysis Standard_Dissolution->HPLC_Analysis Sample_Weighing Weighing of Drug Product Sample_Extraction Extraction of this compound Sample_Weighing->Sample_Extraction Sample_Filtration Filtration Sample_Extraction->Sample_Filtration Sample_Filtration->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Method_Validation Method Validation (ICH) Data_Processing->Method_Validation Report_Generation Report Generation Method_Validation->Report_Generation

Workflow for the validation of the new analytical standard.
Comparison of Purity

The following diagram illustrates a conceptual comparison of the purity of the new analytical standard with existing standards.

Purity Comparison Standards Standard Type Purity (Assay) New_Standard New Analytical Standard ≥ 99.8% USP_Standard USP Reference Standard ≥ 98.0% EP_Standard EP Reference Standard 98.0% - 102.0% Commercial_A Commercial Supplier A ≥ 99.5%

Conceptual comparison of the purity of different this compound standards.

Conclusion

The new this compound analytical standard demonstrates a higher purity profile and is characterized by a comprehensive set of modern analytical techniques. The validated, stability-indicating HPLC method provides a reliable tool for the accurate assay and impurity profiling of this compound in pharmaceutical products. This new standard offers a high-quality alternative to existing pharmacopeial and commercial standards, ensuring greater accuracy and confidence in analytical results. For definitive purity values of specific lots of pharmacopeial or commercial standards, it is recommended to obtain the Certificate of Analysis directly from the respective supplier.

References

Comparing the efficacy of lynestrenol and micronized progesterone in endometrial hyperplasia models.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of hormonal therapies for endometrial hyperplasia is critical. This guide provides an objective comparison of lynestrenol, a synthetic progestin, and micronized progesterone in treating simple endometrial hyperplasia without atypia, supported by clinical trial data.

Efficacy and Clinical Outcomes

A prospective, controlled study provides the most direct comparison of this compound and micronized progesterone in premenopausal women with simple endometrial hyperplasia without atypia.[1] The key findings from this research indicate a statistically significant difference in treatment outcomes, with this compound demonstrating superior efficacy in achieving resolution of hyperplasia.

After a three-month treatment period, the this compound group showed a significantly higher rate of resolution compared to the micronized progesterone group (p = 0.045).[1] Notably, no cases in either treatment arm progressed to more severe hyperplasia.[1] Furthermore, this compound was found to be particularly more effective in inducing resolution in patients over the age of 45 (p = 0.036).[1]

Side effects were found to be similar between the two groups, with no statistically significant difference in the rate of patients reporting no side effects (p = 0.5).[1] Metabolic parameters, including BMI, total cholesterol, HDL, LDL, and fibrinogen levels, also showed no significant differences between the two treatment groups after three months.

Table 1: Comparison of Efficacy between this compound and Micronized Progesterone

Outcome MeasureThis compound (15 mg/day)Micronized Progesterone (200 mg/day)p-value
Resolution Rate HigherLower0.045
Progression to Atypia 0%0%N/A
Resolution in Patients >45 years More EffectiveLess Effective0.036
Side Effect Profile SimilarSimilar0.5

Experimental Protocols

The primary clinical evidence is derived from a prospective, randomized controlled study involving 60 premenopausal women diagnosed with simple endometrial hyperplasia without atypia.

Study Design:

  • Participants: Sixty premenopausal women with histologically confirmed simple endometrial hyperplasia without atypia.

  • Randomization: Patients were randomly assigned to one of two treatment groups.

    • Group I (n=30): Received 15 mg/day of this compound.

    • Group II (n=30): Received 200 mg/day of micronized progesterone for 12 days per cycle.

  • Treatment Duration: 3 months.

  • Evaluation: Post-treatment evaluation was conducted via endometrial curettage to assess for regression, resolution, or persistence of hyperplasia. Metabolic parameters and side effects were also monitored.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (3 Months) cluster_evaluation Post-Treatment Evaluation cluster_outcomes Outcome Assessment p 60 Premenopausal Women with Simple Endometrial Hyperplasia (without atypia) rand Randomization p->rand g1 Group I (n=30) This compound (15 mg/day) rand->g1 g2 Group II (n=30) Micronized Progesterone (200 mg/day for 12 days/cycle) rand->g2 eval Endometrial Curettage g1->eval g2->eval outcomes Histological Analysis: - Resolution - Regression - Persistence eval->outcomes

Caption: Experimental workflow for comparing this compound and micronized progesterone.

Signaling and Mechanism of Action

Progestogens, including this compound and progesterone, exert their effects on the endometrium by binding to progesterone receptors. This interaction ultimately leads to the regulation of gene expression that controls endometrial cell proliferation and differentiation.

This compound is a synthetic progestogen that is metabolized in the liver to its active form, norethisterone. Norethisterone then binds to progesterone receptors in the endometrium, inducing secretory changes and inhibiting further proliferation of the endometrial lining. This anti-mitogenic action on endometrial epithelial cells is key to its therapeutic effect in endometrial hyperplasia.

Micronized progesterone is structurally identical to endogenous progesterone. It acts directly on progesterone receptors in the endometrium to counteract the proliferative effects of estrogen. This leads to a reduction in the glandular and stromal proliferation characteristic of endometrial hyperplasia.

G cluster_lyn This compound Pathway cluster_mp Micronized Progesterone Pathway cluster_receptor Endometrial Cell cluster_effect Cellular Effect lyn This compound (Oral Administration) liv Hepatic Metabolism lyn->liv nor Norethisterone (Active Metabolite) liv->nor pr Progesterone Receptor nor->pr mp Micronized Progesterone (Oral Administration) mp->pr effect Inhibition of Endometrial Proliferation pr->effect

Caption: Simplified mechanism of action for this compound and micronized progesterone.

References

In vivo correlation of lynestrenol plasma concentration and pharmacological effect

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, quantitative in vivo correlations of lynestrenol plasma concentration and its specific pharmacological effects are not extensively documented in publicly available literature. This guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of this compound, alongside a comparative framework using the well-characterized progestin, norethisterone (the active metabolite of this compound), and other alternatives. Representative experimental protocols are provided to illustrate the methodologies required for such correlational studies.

Introduction to this compound

This compound is a synthetic progestogen that functions as a prodrug. Upon oral administration, it is rapidly and almost completely metabolized in the liver to its active form, norethisterone (NET). Consequently, the pharmacological effects of this compound are attributable to norethisterone. Its primary applications are in hormonal contraception and the treatment of various gynecological disorders. The contraceptive efficacy of this compound is achieved through several mechanisms, primarily by increasing the viscosity of cervical mucus, which impedes sperm penetration, and by inducing changes in the endometrium that make it unreceptive to implantation. In a significant percentage of users, it also inhibits ovulation.

Pharmacokinetic Profile

The key pharmacokinetic parameters of this compound are centered around its conversion to norethisterone.

ParameterValueSource
Active Metabolite Norethisterone (NET)
Time to Peak Plasma Concentration (Tmax) of NET 2 - 4 hours
Bioavailability (as NET) Approximately 64%
Plasma Protein Binding of NET ~96% (61% to albumin, 35% to SHBG)
Elimination Half-life of NET Approximately 15 hours

Pharmacological Effects

The pharmacological effects of this compound, mediated by norethisterone, are dose-dependent.

Pharmacological EffectDescriptionSource
Ovulation Inhibition A daily dose of 0.5 mg of this compound is effective in suppressing the mid-cycle luteinizing hormone (LH) peak, a key event for ovulation. Ovulation is inhibited in approximately 70% of women using this dosage. Doses exceeding 0.6 mg per day consistently suppress ovulation.
Cervical Mucus Alteration This compound increases the viscosity of cervical mucus, creating a barrier to sperm penetration. This effect is a primary contributor to its contraceptive action.
Endometrial Changes The endometrium is altered to become non-receptive to blastocyst implantation.

Comparative Data with Alternative Progestins

Direct head-to-head studies correlating plasma concentrations of this compound with its pharmacological effects against other progestins are scarce. However, some studies have compared their effects on surrogate markers.

Table 4.1: Comparison of Pharmacokinetic Parameters of Progestins

ProgestinActive FormTmax (hours)Elimination Half-life (hours)
This compound Norethisterone2 - 4~15
Norethisterone Norethisterone~28 - 11
Levonorgestrel Levonorgestrel1 - 224 - 32
Desogestrel Etonogestrel1.5~30

Table 4.2: Comparison of Effects on Serum Proteins

Progestin (Daily Dose)Effect on Sex Hormone Binding Globulin (SHBG)Effect on Cortisol Binding Globulin (CBG)Effect on CeruloplasminImplied ActivitySource
This compound (5 mg) DecreasedIncreasedIncreasedWeak androgenic and estrogenic
Levonorgestrel (0.125 mg) DecreasedNo significant changeSlight decreaseWeak androgenic
Desogestrel (0.125 mg) DecreasedNo significant changeNo significant changeWeak androgenic

Experimental Protocols

Determination of Norethisterone Plasma Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantifying the active metabolite of this compound in plasma.

  • Sample Preparation:

    • Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points following this compound administration.

    • Centrifuge the blood samples to separate the plasma.

    • To 1 mL of plasma, add an internal standard (e.g., estradiol).

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of dichloromethane and hexane).

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of deionized water and acetonitrile (e.g., 60:40 v/v).

    • Flow Rate: 1.3 mL/min.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 100 µL.

  • Quantification:

    • Generate a calibration curve using known concentrations of norethisterone.

    • Calculate the concentration of norethisterone in the plasma samples by comparing the peak area ratio of norethisterone to the internal standard against the calibration curve.

Assessment of Cervical Mucus Viscosity

This protocol describes a method for evaluating changes in cervical mucus.

  • Sample Collection:

    • Collect cervical mucus samples using a standardized aspiration technique at various time points during the treatment cycle.

    • Record the quantity and macroscopic appearance of the mucus.

  • Biophysical Property Assessment:

    • Spinnbarkeit: Measure the stretchability of the mucus by pulling a drop of it between a slide and a coverslip.

    • Viscosity: Use a viscometer to obtain a quantitative measure of the mucus viscosity.

    • Ferning: Spread a small amount of mucus on a glass slide, allow it to air-dry, and examine it under a microscope for the presence or absence of a characteristic fern-like pattern.

  • Sperm Penetration Assay:

    • Perform an in vitro sperm penetration test by placing a sample of fresh semen in contact with the cervical mucus sample and observing the distance and density of sperm penetration over a set period.

Evaluation of Endometrial Effects

This protocol details the assessment of drug-induced changes in the endometrium.

  • Endometrial Biopsy:

    • Obtain an endometrial biopsy using a standard suction curette at a specific time in the treatment cycle.

    • Fix the tissue sample in formalin and embed it in paraffin.

  • Histological Analysis:

    • Section the paraffin-embedded tissue and stain it with hematoxylin and eosin.

    • A pathologist should examine the slides to assess endometrial dating, looking for progestational changes such as glandular atrophy and stromal decidualization.

  • Immunohistochemistry:

    • Perform immunohistochemical staining for markers of endometrial receptivity, such as progesterone receptors and estrogen receptors, to further characterize the drug's effect.

Visualizations

Signaling Pathway and Metabolic Conversion

G cluster_metabolism Metabolic Conversion cluster_signaling Cellular Signaling Pathway This compound This compound (Oral Administration) Liver Liver This compound->Liver First-pass metabolism NET Norethisterone (Active Metabolite) Liver->NET NET_circ Norethisterone (in circulation) Cell Target Cell (e.g., Endometrial Cell) NET_circ->Cell PR Progesterone Receptor (PR) Cell->PR Binds to Nucleus Nucleus PR->Nucleus Translocates to DNA DNA mRNA mRNA DNA->mRNA Gene Transcription Protein New Protein mRNA->Protein Translation Effect Pharmacological Effect (e.g., Glandular Atrophy) Protein->Effect

Caption: Metabolic conversion of this compound and the subsequent cellular signaling pathway of its active metabolite, norethisterone.

Experimental Workflow

G cluster_study_design Study Design and Execution cluster_analysis Data Analysis and Correlation start Start: Subject Recruitment (Healthy Female Volunteers) admin This compound Administration (Defined Dose and Schedule) start->admin sampling Serial Sampling admin->sampling blood Blood Samples (for PK analysis) sampling->blood mucus Cervical Mucus Samples (for PD analysis) sampling->mucus biopsy Endometrial Biopsy (for PD analysis) sampling->biopsy hplc HPLC Analysis of Norethisterone in Plasma blood->hplc viscosity Cervical Mucus Viscosity Measurement mucus->viscosity histology Endometrial Histological Assessment biopsy->histology correlation Correlate Plasma Concentration with Pharmacological Effect hplc->correlation viscosity->correlation histology->correlation

Caption: Experimental workflow for an in vivo study correlating this compound's plasma concentration with its pharmacological effects.

Emerging Research & Novel Applications

Application Notes and Protocols: Investigating the Potential Role of Lynestrenol in Animal Models of Endometriosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity, affecting millions of women worldwide. Current therapeutic strategies often involve hormonal treatments aimed at suppressing ovarian function and inhibiting the growth of ectopic lesions. Lynestrenol, a synthetic progestogen, has been utilized in the management of various gynecological conditions, including endometriosis.[1][2] It acts as a prodrug, rapidly converting to its active metabolite, norethisterone, upon oral administration.[3][4] Norethisterone then binds to progesterone receptors, mimicking the effects of natural progesterone.[5] This action leads to the suppression of gonadotropin secretion from the pituitary gland, thereby inhibiting ovulation and stabilizing the endometrial lining.

While clinically utilized, the direct effects and mechanisms of this compound in a preclinical setting for endometriosis have not been extensively reported. Animal models, particularly in rodents, are invaluable tools for investigating the pathophysiology of endometriosis and for the preclinical evaluation of novel therapeutic agents. These models typically involve the surgical induction of endometriosis-like lesions, allowing for the controlled study of disease progression and treatment efficacy.

These application notes provide a proposed framework and detailed protocols for evaluating the potential therapeutic role of this compound in a surgically induced endometriosis rat model. The methodologies outlined are based on established protocols for inducing endometriosis in rodents and the known pharmacology of progestins.

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through its active metabolite, norethisterone, which is an agonist of the progesterone receptor (PR). In the context of endometriosis, progestins are thought to counteract the proliferative effects of estrogen on endometrial tissue. The binding of norethisterone to the PR in endometrial cells can modulate the expression of genes involved in cell proliferation, inflammation, and angiogenesis, leading to the atrophy of the ectopic endometrial implants. The key signaling pathway involves the activation of the progesterone receptor, which can lead to the downregulation of estrogen receptor (ERα) expression and the suppression of inflammatory and angiogenic pathways.

Lynestrenol_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_cell Endometrial Cell This compound This compound Norethisterone Norethisterone (Active Metabolite) This compound->Norethisterone Metabolism PR Progesterone Receptor (PR) Norethisterone->PR Binds and Activates ERa Estrogen Receptor α (ERα) PR->ERa Downregulates Inflammation Inflammatory Pathways (e.g., NF-κB) PR->Inflammation Inhibits Angiogenesis Angiogenic Factors (e.g., VEGF) PR->Angiogenesis Inhibits Atrophy Lesion Atrophy PR->Atrophy Promotes Proliferation Cell Proliferation ERa->Proliferation Inflammation->Proliferation Angiogenesis->Proliferation

Figure 1: Proposed signaling pathway of this compound in endometrial cells.

Proposed Experimental Protocols

The following protocols describe a potential study design to evaluate the efficacy of this compound in a rat model of surgically induced endometriosis.

Induction of Endometriosis in a Rat Model

This protocol is adapted from established surgical procedures for creating an autologous endometriosis model in rats.

Materials:

  • Adult female Wistar rats (8-10 weeks old)

  • Anesthetic agents (e.g., ketamine/xylazine cocktail)

  • Sterile surgical instruments

  • Suture material (e.g., 4-0 silk)

  • Sterile saline solution

  • Antibiotics

Procedure:

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Shave and disinfect the abdominal area.

  • Perform a midline laparotomy to expose the uterine horns.

  • Ligate the right uterine horn at the uterotubal junction and the cervical end.

  • Excise a 2 cm segment of the ligated uterine horn and place it in sterile saline.

  • Open the uterine segment longitudinally and cut a 5x5 mm piece.

  • Suture this endometrial fragment to the inner abdominal wall or the intestinal mesentery, with the endometrial layer facing the peritoneal cavity.

  • Close the abdominal wall and skin with sutures.

  • Administer postoperative analgesics and antibiotics as required and monitor the animals for recovery.

  • Allow 2-4 weeks for the endometriotic lesions to establish and grow before commencing treatment.

This compound Treatment Protocol

Materials:

  • This compound powder

  • Vehicle for oral gavage (e.g., corn oil or 0.5% carboxymethylcellulose)

  • Gavage needles

Procedure:

  • Randomly divide the rats with established endometriotic lesions into treatment and control groups.

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

  • Administer this compound or vehicle (control group) daily via oral gavage for a period of 4-6 weeks.

  • Monitor the animals' body weight and general health throughout the treatment period.

  • At the end of the treatment period, euthanize the animals for sample collection.

Assessment of Treatment Efficacy

Procedure:

  • After euthanasia, perform a laparotomy to expose the abdominal cavity.

  • Carefully identify and measure the dimensions (length, width, and height) of the endometriotic lesions.

  • Calculate the lesion volume using the formula: Volume = (Length × Width × Height) × 0.5.

  • Excise the lesions and surrounding tissue for histological and molecular analysis.

  • Collect blood samples for hormonal and inflammatory marker analysis.

Histological and Immunohistochemical Analysis

Procedure:

  • Fix the excised lesions in 10% neutral buffered formalin and embed in paraffin.

  • Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.

  • Perform immunohistochemistry (IHC) to assess the expression of key proteins such as:

    • Progesterone Receptor (PR) and Estrogen Receptor α (ERα) to evaluate hormonal receptor status.

    • Ki-67 to assess cell proliferation.

    • CD31 to evaluate microvessel density (angiogenesis).

    • Inflammatory markers such as COX-2 or IL-6.

Gene Expression Analysis

Procedure:

  • Homogenize a portion of the excised lesion tissue to extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes related to:

    • Hormone signaling (e.g., Pgr, Esr1)

    • Inflammation (e.g., Il6, Tnf)

    • Angiogenesis (e.g., Vegfa)

Experimental_Workflow cluster_setup Model Creation cluster_treatment Treatment Phase cluster_analysis Analysis Induction Surgical Induction of Endometriosis in Rats Establishment Lesion Establishment (2-4 weeks) Induction->Establishment Randomization Randomization Establishment->Randomization Control Vehicle Control Group Randomization->Control Treatment This compound Group Randomization->Treatment Euthanasia Euthanasia and Sample Collection Control->Euthanasia Treatment->Euthanasia Lesion_Measurement Lesion Volume Measurement Euthanasia->Lesion_Measurement Histology Histology & IHC Euthanasia->Histology qPCR qRT-PCR Euthanasia->qPCR Data_Analysis Data Analysis Lesion_Measurement->Data_Analysis Histology->Data_Analysis qPCR->Data_Analysis

Figure 2: Proposed experimental workflow for evaluating this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments.

Table 1: Effect of this compound on Endometriotic Lesion Size

Treatment GroupNInitial Lesion Volume (mm³) (Mean ± SD)Final Lesion Volume (mm³) (Mean ± SD)% Reduction in Volume
Vehicle Control10DataDataData
This compound (Low Dose)10DataDataData
This compound (High Dose)10DataDataData

Table 2: Immunohistochemical Analysis of Endometriotic Lesions

Treatment GroupKi-67 Positive Cells (%) (Mean ± SD)Microvessel Density (vessels/mm²) (Mean ± SD)ERα Expression (H-score) (Mean ± SD)PR Expression (H-score) (Mean ± SD)
Vehicle ControlDataDataDataData
This compound (Low Dose)DataDataDataData
This compound (High Dose)DataDataDataData

Table 3: Gene Expression Analysis in Endometriotic Lesions

Treatment GroupRelative Vegfa Expression (Fold Change)Relative Il6 Expression (Fold Change)Relative Pgr Expression (Fold Change)Relative Esr1 Expression (Fold Change)
Vehicle Control1.01.01.01.0
This compound (Low Dose)DataDataDataData
This compound (High Dose)DataDataDataData

Conclusion

The protocols and frameworks provided here offer a comprehensive approach to investigating the potential therapeutic effects of this compound in a preclinical animal model of endometriosis. By systematically evaluating its impact on lesion growth, cell proliferation, angiogenesis, and inflammation, researchers can elucidate the mechanisms underlying its clinical efficacy and support its further development as a treatment for endometriosis. The use of standardized and well-characterized animal models is crucial for obtaining reproducible and translatable data.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Properties of Lynestrenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynestrenol is a synthetic progestogen that functions as a prodrug to norethisterone, its active metabolite.[1][2][3][4][5] While extensively used in hormonal contraception and for the management of various gynecological disorders, emerging evidence suggests that progestins, including norethisterone, may exert localized anti-inflammatory effects. This characteristic opens avenues for exploring this compound's therapeutic potential in inflammatory conditions. Progestins have been shown to modulate inflammatory responses in various cell types by suppressing the production of key inflammatory mediators.

These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory properties of this compound in vitro, with a focus on its active form, norethisterone. The methodologies described herein are designed to assess the impact of this compound on key inflammatory pathways and mediators in a controlled laboratory setting.

Data Presentation: Quantitative Effects of Progestins on Inflammatory Markers

The following tables summarize the observed effects of progestins on various inflammatory markers based on in vitro studies. Given that this compound is a prodrug of norethisterone, data for norethisterone and the related progestin, progesterone, are presented to infer the potential anti-inflammatory activity of this compound.

Table 1: Effect of Progestins on Pro-inflammatory Cytokine Secretion

ProgestinCell TypeInflammatory StimulusCytokineEffectReference
Norethisterone Acetate (NETA)Endometrial Stromal CellsTNF-αIL-6Suppression of secretion
Norethisterone Acetate (NETA)Endometrial Stromal CellsTNF-αIL-8Suppression of secretion
Norethisterone Acetate (NETA)Endometrial Stromal CellsTNF-αMCP-1Suppression of secretion
ProgesteroneBV-2 MicrogliaLPSTNF-αDose-dependent attenuation
ProgesteroneMouse Oviduct Epithelial CellsLPSIL-1βSignificant inhibition
ProgesteroneMouse Oviduct Epithelial CellsLPSTNF-αSignificant inhibition

Table 2: Effect of Progestins on Inflammatory Enzymes and Mediators

ProgestinCell TypeInflammatory StimulusMarkerEffectReference
ProgesteroneBV-2 MicrogliaLPSiNOSDose-dependent attenuation
ProgesteroneBV-2 MicrogliaLPSCOX-2Dose-dependent attenuation
ProgesteroneUterine TissueLPSNitric OxidePrevention of LPS-induced increase

Table 3: Effect of Progestins on Inflammatory Signaling Pathways

ProgestinCell TypeInflammatory StimulusPathwayKey Proteins AffectedEffectReference
ProgesteroneBV-2 MicrogliaLPSNF-κBp-p65, p-IκBαDecreased phosphorylation and nuclear translocation of p65
ProgesteroneBV-2 MicrogliaLPSMAPKp-p38, p-JNK, p-ERKDecreased phosphorylation
ProgesteroneBovine Endometrial Stromal CellsLPS / E. coliNF-κBp-p65, p-IκBαDecreased phosphorylation
ProgesteroneMouse Oviduct Epithelial CellsLPSNF-κB, MAPK, PI3K/AktNF-κB p65, IκBα, p-p38, p-AktSignificant inhibition of protein expression

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in vitro. As this compound is converted to norethisterone in vivo, it is recommended to use norethisterone for these in vitro assays to directly assess the activity of its metabolite.

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

This protocol outlines the use of a macrophage cell line (e.g., RAW 264.7 or BV-2 microglia) to investigate the effects of norethisterone on lipopolysaccharide (LPS)-induced inflammation.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and nitric oxide assays, 24-well plates for cytokine analysis). Allow the cells to adhere for 24 hours.

2. Treatment:

  • Prepare stock solutions of norethisterone in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with varying concentrations of norethisterone for 1-2 hours. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Include a vehicle control (solvent only) and a positive control (e.g., dexamethasone).

3. Inflammatory Stimulation:

  • Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

4. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Secretion (ELISA):

    • Collect the cell culture supernatants.

    • Centrifuge to remove cellular debris.

    • Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits used.

  • COX-2 and iNOS Expression (Western Blot):

    • After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Protocol 2: Analysis of NF-κB Signaling Pathway

This protocol details the investigation of norethisterone's effect on the NF-κB signaling pathway.

1. Cell Treatment and Nuclear Extraction:

  • Culture and treat the cells with norethisterone and LPS as described in Protocol 1.

  • For analysis of protein phosphorylation, lyse the cells at an early time point (e.g., 30-60 minutes) after LPS stimulation.

  • For analysis of p65 nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercial kit.

2. Western Blot Analysis:

  • Perform Western blotting on the cell lysates or nuclear/cytoplasmic fractions.

  • Use primary antibodies to detect phosphorylated and total forms of IκBα and p65.

  • Analyze the band intensities to determine the effect of norethisterone on the phosphorylation and nuclear translocation of these proteins.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general experimental workflow for assessing the anti-inflammatory properties of this compound (via its active metabolite, norethisterone).

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Inflammatory Marker Analysis cluster_results Data Analysis start Start culture Cell Culture (e.g., RAW 264.7) start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treatment with Norethisterone seed->pretreat stimulate Stimulation with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa western Western Blot (COX-2, iNOS, NF-κB) stimulate->western analyze Analyze Data & Determine Anti-inflammatory Effect griess->analyze elisa->analyze western->analyze

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

NF_kB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Progestins Norethisterone (Active this compound) Progestins->IKK Inhibits NFkB NF-κB (p65/p50) Progestins->NFkB Inhibits Translocation IkB IκBα IKK->IkB Phosphorylates (p-IκBα) Leads to Degradation IkB_NFkB IκBα NF-κB IkB->IkB_NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by progestins.

MAPK_pathway cluster_pathways MAPK Cascades cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Progestins Norethisterone (Active this compound) p38 p38 Progestins->p38 Inhibits Phosphorylation JNK JNK Progestins->JNK Inhibits Phosphorylation ERK ERK Progestins->ERK Inhibits Phosphorylation MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors MKK4_7->JNK Phosphorylates JNK->Transcription_Factors MEK1_2->ERK Phosphorylates ERK->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Activates

Caption: Progestin-mediated inhibition of MAPK signaling pathways.

References

Application Notes and Protocols for Novel Drug Delivery Systems for Sustained Release of Lynestrenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynestrenol is a synthetic progestin used in hormonal contraceptives and for the treatment of various gynecological disorders. Conventional oral administration of this compound requires daily dosing, which can lead to fluctuations in plasma drug levels and potential issues with patient compliance. Sustained release drug delivery systems offer a promising solution by maintaining therapeutic drug concentrations for an extended period, improving efficacy, reducing side effects, and enhancing patient convenience.

This document provides detailed application notes and protocols for the development and characterization of two novel drug delivery systems for the sustained release of this compound: Transdermal Transfersomal Gel and Biodegradable Polymeric Microspheres .

Transdermal Transfersomal Gel for Sustained this compound Delivery

Transfersomes are ultradeformable vesicles capable of penetrating the skin barrier and delivering drugs to deeper layers of the skin and systemic circulation. A transfersomal gel formulation can provide a non-invasive, sustained release platform for this compound.

Quantitative Data Summary
Formulation CodePhosphatidylcholine (mg)Tween 80 (mg)Particle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Cumulative Drug Penetration (12h, Non-Fat Skin) (%)[1]Cumulative Drug Penetration (12h, Fat Skin) (%)[1]
F1 8515155.3 ± 2.10.231 ± 0.0485.2 ± 1.520.1317.38
F2 7525142.8 ± 1.80.198 ± 0.0292.7 ± 1.120.5617.50
F0 (Control Gel) -----19.5617.16
Experimental Protocols

Objective: To prepare this compound-loaded transfersomes with varying ratios of phosphatidylcholine and Tween 80.

Materials:

  • This compound

  • Phosphatidylcholine (Soya lecithin)

  • Tween 80

  • Ethanol

  • Phosphate Buffered Saline (PBS) pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Round bottom flask (250 mL)

Procedure:

  • Accurately weigh the required amounts of this compound, phosphatidylcholine, and Tween 80 (refer to Table 1 for F1 and F2 formulations).

  • Dissolve the weighed materials in a sufficient volume of ethanol in a round bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the ethanol under reduced pressure at a temperature of 45°C until a thin, dry lipid film is formed on the inner wall of the flask.

  • Further, dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a precise volume of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at room temperature.

  • Allow the resulting suspension to swell for 2 hours at room temperature.

  • Sonicate the vesicular suspension in a bath sonicator for 30 minutes to reduce the size of the vesicles.

Objective: To incorporate the prepared this compound transfersomes into a gel base for topical application.

Materials:

  • This compound-loaded transfersome suspension

  • Carbopol 940

  • Triethanolamine

  • Glycerin

  • Purified water

Procedure:

  • Disperse Carbopol 940 in purified water with continuous stirring.

  • Allow the dispersion to swell overnight to ensure complete hydration.

  • Slowly add the prepared this compound-loaded transfersome suspension to the Carbopol base with gentle mixing.

  • Add glycerin as a humectant and mix until uniform.

  • Neutralize the gel by adding triethanolamine dropwise while continuously stirring until a transparent gel of the desired consistency is formed.

A. Particle Size and Polydispersity Index (PDI) Analysis

  • Instrument: Dynamic Light Scattering (DLS) particle size analyzer.

  • Procedure:

    • Dilute the transfersomal suspension with filtered deionized water.

    • Analyze the sample using the DLS instrument to determine the average particle size and PDI.

B. Entrapment Efficiency (EE%)

  • Principle: Separation of the unentrapped drug from the transfersomal suspension by centrifugation, followed by quantification of the drug in the supernatant.

  • Procedure:

    • Centrifuge the transfersomal suspension at 15,000 rpm for 30 minutes.

    • Carefully collect the supernatant.

    • Disrupt the transfersomes in the pellet using a suitable solvent (e.g., ethanol).

    • Quantify the amount of this compound in the supernatant and the disrupted pellet using a validated HPLC method.

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

Objective: To evaluate the permeation of this compound from the transfersomal gel through an excised skin model.

Apparatus: Franz diffusion cell.

Procedure:

  • Excise full-thickness abdominal skin from a suitable animal model (e.g., rat).

  • Remove any adhering subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Fill the receptor compartment with a known volume of PBS (pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.

  • Apply a known quantity of the transfersomal gel to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw aliquots of the receptor medium and replace with an equal volume of fresh medium.

  • Analyze the withdrawn samples for this compound content using a validated HPLC method.

Visualization of Experimental Workflow

experimental_workflow_transfersomes cluster_prep Transfersome Preparation cluster_gel Gel Formulation cluster_char Characterization prep1 Dissolve this compound, Lecithin, Tween 80 in Ethanol prep2 Rotary Evaporation to form Lipid Film prep1->prep2 prep3 Hydration with PBS prep2->prep3 prep4 Sonication prep3->prep4 gel2 Incorporate Transfersomes prep4->gel2 char1 Particle Size & PDI (DLS) prep4->char1 char2 Entrapment Efficiency (HPLC) prep4->char2 gel1 Prepare Carbopol Base gel1->gel2 gel3 Neutralize to form Gel gel2->gel3 char3 In Vitro Permeation (Franz Cell) gel3->char3

Caption: Workflow for the preparation and characterization of this compound transfersomal gel.

Biodegradable Polymeric Microspheres for Injectable Sustained Release of this compound

Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) can be formulated into microspheres to encapsulate drugs for long-acting injectable applications. This approach can provide sustained release of this compound for several weeks to months.

Quantitative Data Summary (Hypothetical Data for this compound based on Progesterone Studies)
Formulation CodePolymer (PLGA Ratio)Drug Loading (%)Particle Size (µm)Encapsulation Efficiency (%)In Vitro Release (Day 30) (%)
LMS-1 50:501055 ± 1582 ± 445 ± 5
LMS-2 75:251060 ± 2085 ± 335 ± 4
LMS-3 50:502070 ± 2575 ± 655 ± 6
Experimental Protocols

Objective: To prepare this compound-loaded PLGA microspheres with a defined particle size and drug loading.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, various ratios)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Homogenizer

  • Magnetic stirrer

Procedure:

  • Dissolve a known amount of PLGA and this compound in dichloromethane to form the organic phase (oil phase).

  • Prepare an aqueous solution of PVA (e.g., 1% w/v) to be used as the continuous phase.

  • Add the organic phase to the aqueous phase while homogenizing at a specific speed (e.g., 5000 rpm) for a set time (e.g., 5 minutes) to form an oil-in-water (o/w) emulsion.

  • Transfer the emulsion to a larger volume of deionized water and stir continuously at room temperature for several hours (e.g., 4-6 hours) to allow for the evaporation of dichloromethane and the hardening of the microspheres.

  • Collect the hardened microspheres by filtration or centrifugation.

  • Wash the microspheres with deionized water several times to remove residual PVA and unencapsulated drug.

  • Lyophilize the microspheres to obtain a dry powder.

A. Particle Size and Morphology

  • Instrument: Scanning Electron Microscopy (SEM).

  • Procedure:

    • Mount the lyophilized microspheres onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with gold under vacuum.

    • Observe the morphology and measure the size of the microspheres using the SEM.

B. Drug Loading and Encapsulation Efficiency

  • Procedure:

    • Accurately weigh a small amount of the lyophilized microspheres.

    • Dissolve the microspheres in a suitable solvent (e.g., dichloromethane) to release the encapsulated drug.

    • Evaporate the solvent and reconstitute the residue in a mobile phase suitable for HPLC analysis.

    • Quantify the amount of this compound using a validated HPLC method.

    • Calculate Drug Loading and Encapsulation Efficiency using the following formulas:

      • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

      • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Objective: To determine the release profile of this compound from the PLGA microspheres over an extended period.

Procedure:

  • Accurately weigh a specific amount of this compound-loaded microspheres and suspend them in a known volume of release medium (e.g., PBS pH 7.4 with 0.02% Tween 80 to maintain sink conditions).

  • Incubate the suspension at 37°C in a shaking water bath.

  • At predetermined time intervals (e.g., daily for the first week, then weekly), centrifuge the samples.

  • Withdraw a known volume of the supernatant for analysis and replace it with an equal volume of fresh release medium.

  • Analyze the this compound concentration in the supernatant using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Visualization of Experimental Workflow

experimental_workflow_microspheres cluster_prep Microsphere Preparation cluster_char Characterization prep1 Dissolve this compound & PLGA in DCM prep2 Emulsify in PVA Solution prep1->prep2 prep3 Solvent Evaporation prep2->prep3 prep4 Collect, Wash & Lyophilize prep3->prep4 char1 Particle Size & Morphology (SEM) prep4->char1 char2 Drug Loading & EE% (HPLC) prep4->char2 char3 In Vitro Release Study prep4->char3

Caption: Workflow for the preparation and characterization of this compound-loaded PLGA microspheres.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

A validated HPLC method is essential for the accurate quantification of this compound in various samples during formulation development and characterization.

Chromatographic Conditions (Example)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 210 nm
Retention Time Approximately 4-5 minutes

Note: This is an example method and should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Conclusion

The development of novel drug delivery systems for this compound, such as transfersomal gels and biodegradable microspheres, holds significant potential for improving the therapeutic profile of this important progestin. The protocols and characterization methods outlined in these application notes provide a comprehensive framework for researchers and drug development professionals to formulate and evaluate sustained-release this compound products. Further in vivo studies are necessary to establish the pharmacokinetic profiles and efficacy of these advanced formulations.

References

Investigating the Impact of Progestins on the Gut Microbiome in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the direct impact of the synthetic progestin lynestrenol on the gut microbiome in animal models. Extensive literature searches did not yield specific studies on this compound's effects. However, significant research exists on the influence of the natural progestogen, progesterone, and other synthetic progestins on the gut microbiota. This document provides detailed application notes and protocols derived from these related animal studies, offering a foundational framework for investigating this compound.

This information is intended for researchers, scientists, and drug development professionals to guide the design and execution of experiments aimed at understanding the interaction between this compound and the gut microbiome.

Application Notes

Progestins, including progesterone, have been shown to modulate the composition and function of the gut microbiome, which can, in turn, influence host metabolism and physiology.[1][2] Animal studies, primarily in mice, have demonstrated that progesterone can lead to significant alterations in the gut microbial community, with effects that appear to be sex-specific.[1][2]

Key findings from studies on progesterone that may inform investigations into this compound include:

  • Alterations in Microbial Composition: Progesterone supplementation has been associated with changes in the relative abundance of specific bacterial taxa. For instance, an increased abundance of Bifidobacterium has been reported in response to progesterone.[3] Other studies have noted changes in the Firmicutes/Bacteroidetes ratio, a key indicator of gut microbiome health.

  • Metabolic Consequences: Changes in the gut microbiome induced by progestins have been linked to metabolic shifts in the host, such as weight gain. This suggests that the gut microbiome may mediate some of the metabolic side effects associated with progestin-based therapies.

  • Host-Microbiome Interactions: The relationship between progestins and the gut microbiome appears to be bidirectional. The gut microbiota can influence the metabolism of steroid hormones, including progestins, while these hormones simultaneously shape the microbial ecosystem.

Given these findings, it is plausible that this compound, as a synthetic progestin, could exert similar effects on the gut microbiome. The following protocols are adapted from established methodologies in progesterone and gut microbiome research and can be applied to investigate this compound.

Quantitative Data Summary

The following tables summarize quantitative data from animal studies on the effects of progestins on the gut microbiome and host physiology.

Table 1: Effects of Progesterone on Gut Microbiota Composition in Mice

Bacterial TaxonChange in Relative AbundanceAnimal ModelStudy Reference
BifidobacteriumIncreasedMice
LachnospiraIncreasedMice
Unclassified ClostridiaceaeIncreasedMice

Table 2: Effects of Levonorgestrel (LNG) and Desogestrel (DG) on Gut Microbiota and Blood Biomarkers in Female Wistar Rats

ParameterLNG TreatmentDG TreatmentControl GroupStudy Reference
Gut Microbiota
Firmicutes/Bacteroidetes RatioIncreasedIncreasedBaseline
DesulfovibrioIncreasedNot specifiedBaseline
AnaerovoraxIncreasedNot specifiedBaseline
OscillibacterIncreasedNot specifiedBaseline
Blood Biomarkers
Total Cholesterol (mg/dL)98.4 ± 4.6583.1 ± 3.9166.3 ± 4.22
Triglycerides (mg/dL)83.2 ± 2.76Not specified56.1 ± 2.98
Alanine Aminotransferase (ALT) (IU/L)89.5 ± 1.3375.8 ± 0.2834.1 ± 0.59
Aspartate Aminotransferase (AST) (IU/L)161.5 ± 4.59Not specified90.5 ± 2.92

Experimental Protocols

The following are detailed protocols for key experiments to investigate the impact of this compound on the gut microbiome in an animal model.

Protocol 1: Animal Model and this compound Administration
  • Animal Model: Utilize specific-pathogen-free (SPF) female mice (e.g., C57BL/6 strain), aged 8-10 weeks. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to a standard chow diet and water.

  • Acclimatization: Allow the mice to acclimatize to the housing conditions for at least one week prior to the start of the experiment.

  • Experimental Groups:

    • Control Group: Administer a vehicle control (e.g., sesame oil) subcutaneously daily.

    • This compound Group: Administer this compound at a clinically relevant dose, dissolved in the vehicle, subcutaneously daily. The exact dosage should be determined based on pharmacokinetic and pharmacodynamic studies of this compound in mice.

  • Treatment Duration: Treat the animals for a period of 3-4 weeks to allow for significant shifts in the gut microbiome to occur.

  • Monitoring: Monitor the body weight and food intake of the animals daily.

Protocol 2: Fecal Sample Collection and DNA Extraction
  • Sample Collection: Collect fresh fecal pellets from each mouse at baseline (before treatment) and at the end of the treatment period. Collect pellets directly into sterile microtubes and immediately freeze them at -80°C to preserve the microbial DNA.

  • DNA Extraction:

    • Use a commercially available fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions.

    • Briefly, weigh approximately 100-200 mg of frozen fecal sample.

    • Homogenize the sample in the provided bead-beating tubes.

    • Follow the kit's protocol for cell lysis, inhibitor removal, and DNA purification.

    • Elute the purified DNA in a low-salt buffer.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

Protocol 3: 16S rRNA Gene Sequencing and Analysis
  • Library Preparation:

    • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.

    • Perform PCR amplification in triplicate for each sample to minimize PCR bias.

    • Pool the triplicate PCR products and purify them using a PCR purification kit.

    • Perform a second PCR to attach dual indices and Illumina sequencing adapters.

    • Purify the final library and quantify it.

  • Sequencing:

    • Pool the indexed libraries in equimolar concentrations.

    • Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Denoising and Feature Table Generation: Use a pipeline such as QIIME 2 or DADA2 to denoise the sequences, merge paired-end reads, and generate an amplicon sequence variant (ASV) table.

    • Taxonomic Classification: Assign taxonomy to the ASVs using a pre-trained classifier (e.g., Greengenes, SILVA) within the QIIME 2 framework.

    • Diversity Analysis:

      • Alpha diversity: Calculate metrics such as the Shannon index, Simpson index, and observed ASVs to assess within-sample diversity.

      • Beta diversity: Use metrics like Bray-Curtis dissimilarity or weighted/unweighted UniFrac distances to compare the microbial community composition between groups. Visualize the results using Principal Coordinate Analysis (PCoA) plots.

    • Differential Abundance Analysis: Use tools like ANCOM-BC or LEfSe to identify specific taxa that are differentially abundant between the control and this compound-treated groups.

Visualizations

Experimental_Workflow cluster_animal_model Animal Model & Treatment cluster_sampling Sample Collection & Processing cluster_analysis Microbiome Analysis Animal_Model Female Mice (C57BL/6) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Grouping: - Control (Vehicle) - this compound Acclimatization->Grouping Treatment Daily Subcutaneous Administration (3-4 weeks) Grouping->Treatment Fecal_Collection Fecal Sample Collection (Baseline & Endpoint) Treatment->Fecal_Collection DNA_Extraction Fecal DNA Extraction Fecal_Collection->DNA_Extraction Sequencing 16S rRNA Gene Sequencing (V3-V4 region) DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis: - QIIME 2 / DADA2 Sequencing->Bioinformatics Data_Analysis Diversity & Differential Abundance Analysis Bioinformatics->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Biological Interpretation Signaling_Pathway cluster_host Host cluster_microbiome Gut Microbiome cluster_effects Potential Host Effects This compound This compound (Oral/Systemic) Gut_Lumen Gut Lumen This compound->Gut_Lumen Direct Effect Microbiota Gut Microbiota Composition Gut_Lumen->Microbiota Modulates Gut_Epithelium Gut Epithelium Systemic_Circulation Systemic Circulation Gut_Epithelium->Systemic_Circulation Barrier Function Metabolism Host Metabolism (e.g., Weight Gain) Systemic_Circulation->Metabolism Immune_Response Host Immune Response Systemic_Circulation->Immune_Response Microbiota->Gut_Lumen Metabolizes this compound Metabolites Microbial Metabolites (e.g., SCFAs) Microbiota->Metabolites Produces Metabolites->Gut_Epithelium Influences

References

Development of Lynestrenol Derivatives with Improved Pharmacological Profiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and pharmacological characterization of lynestrenol derivatives. This compound, a synthetic progestogen, serves as a scaffold for the synthesis of novel compounds with potentially improved therapeutic profiles, such as enhanced progestogenic activity and reduced off-target effects.

Introduction

This compound (17α-ethynylestr-4-en-17β-ol) is a pro-drug that is rapidly metabolized in the liver to its active form, norethisterone.[1][2] Norethisterone exerts its progestogenic effects by binding to and activating the progesterone receptor (PR).[3] The primary goals in developing this compound derivatives include enhancing selectivity for the PR, increasing progestational potency, and minimizing androgenic side effects associated with the parent compound.[4] A key strategy in modifying the pharmacological profile of this compound involves the introduction of substituents at the C11β-position of the steroid nucleus.[1]

Pharmacological Screening Workflow

The development and evaluation of novel this compound derivatives typically follow a structured workflow, beginning with chemical synthesis and progressing through a series of in vitro and in vivo assays to determine their pharmacological profile.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization Synthesis Synthesis of This compound Derivatives ReceptorBinding Progesterone Receptor (PR) Binding Assay Synthesis->ReceptorBinding FunctionalAssay PR Functional Assay (e.g., Reporter Gene) ReceptorBinding->FunctionalAssay ClaubergTest Progestational Activity (Clauberg Test in Rabbits) FunctionalAssay->ClaubergTest OvulationInhibition Ovulation Inhibition Assay (in Rats) ClaubergTest->OvulationInhibition Androgenicity Androgenic Activity Assessment OvulationInhibition->Androgenicity SAR Structure-Activity Relationship (SAR) Analysis Androgenicity->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: Workflow for the development and screening of this compound derivatives.

Data Presentation: Pharmacological Profiles of this compound and its Derivatives

The following tables summarize representative quantitative data for this compound and a hypothetical series of C11β-substituted derivatives. This data illustrates the potential for improved pharmacological profiles.

Table 1: Progesterone Receptor Binding Affinity

CompoundSubstituent (C11β)Relative Binding Affinity (RBA)¹
Progesterone-100%
This compound (active metabolite)H85%
Derivative 1-CH₃120%
Derivative 2-C₂H₅150%
Derivative 3-Cl110%
Derivative 4-OCH₃95%

¹Relative Binding Affinity (RBA) is determined by competitive binding assays, with progesterone as the reference compound.

Table 2: In Vivo Progestational and Ovulation Inhibition Activity

CompoundProgestational Activity (Clauberg Test, MED in mg)²Ovulation Inhibition (Rat Assay, ED₅₀ in µ g/day )³
This compound0.250
Derivative 10.130
Derivative 20.0520
Derivative 30.1540
Derivative 40.2560

²Minimum Effective Dose (MED) required to induce a progestational effect on the rabbit endometrium. ³Effective Dose (ED₅₀) required to inhibit ovulation in 50% of the treated rats.

Table 3: Androgenic Activity

CompoundRelative Androgenic Potency⁴
Testosterone100%
This compound5%
Derivative 12%
Derivative 21.5%
Derivative 33%
Derivative 44%

⁴Relative androgenic potency as determined by the increase in seminal vesicle and prostate weight in castrated male rats, relative to testosterone.

Experimental Protocols

Protocol 1: Synthesis of 11β-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of 11β-substituted this compound derivatives, analogous to published procedures for similar 19-nortestosterone analogs.

Signaling Pathway for Progesterone Action

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., Norethisterone) PR Progesterone Receptor (PR) Progestin->PR PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP Inactive PR-HSP Complex PR_HSP->PR HSP dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Simplified signaling pathway of progesterone receptor activation.

Materials:

  • Nortestosterone

  • Dithioglycol

  • Boron trifluoride

  • Sodium in liquid ammonia

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Potassium acetylide

  • Appropriate Grignard reagent or organocuprate for C11β substitution

  • Anhydrous solvents (THF, ether, etc.)

  • Reagents for purification (silica gel, solvents for chromatography)

Procedure:

  • Protection of the C3 Carbonyl Group: Convert nortestosterone to its dithioketal by reacting with dithioglycol in the presence of boron trifluoride.

  • Reduction of the C3 Carbonyl: Treat the dithioketal with sodium in liquid ammonia to afford the 3-desoxy analog.

  • Introduction of the C11β-Substituent: This step is a key modification. A common approach involves the formation of an enolate at C11, followed by reaction with an appropriate electrophile (e.g., an alkyl halide in the presence of a strong base). Alternatively, conjugate addition of an organocuprate to a Δ⁹⁻¹¹-enone precursor can be employed.

  • Oxidation of the C17 Hydroxyl Group: Oxidize the 17-hydroxyl group to a ketone using Jones reagent.

  • Ethynylation at C17: Introduce the 17α-ethynyl group by reacting the 17-ketone with potassium acetylide.

  • Purification: Purify the final product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized derivative using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Progesterone Receptor (PR) Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound derivatives for the progesterone receptor.

Materials:

  • Purified human progesterone receptor (or cytosol preparation from PR-rich tissue, e.g., rabbit uterus)

  • [³H]-Progesterone (radioligand)

  • Unlabeled progesterone (for standard curve)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., Tris-HCl with glycerol and dithiothreitol)

  • Scintillation cocktail and vials

  • Microplate and filtration apparatus

Procedure:

  • Prepare a dilution series of the unlabeled progesterone standard and the test compounds.

  • In a microplate, incubate the PR preparation with a fixed concentration of [³H]-progesterone and varying concentrations of either the standard or the test compounds.

  • Allow the binding to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

  • Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of the specific binding of [³H]-progesterone).

  • Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Progesterone / IC₅₀ of Test Compound) x 100%.

Protocol 3: Clauberg Test for Progestational Activity

Objective: To assess the in vivo progestational activity of this compound derivatives on the rabbit endometrium.

Materials:

  • Immature female rabbits (approximately 1 kg)

  • Estradiol benzoate

  • Test compounds and vehicle (e.g., sesame oil)

  • Surgical instruments for ovariectomy

  • Histological processing reagents (formalin, ethanol series, paraffin, hematoxylin, and eosin)

Procedure:

  • Priming: Prime immature female rabbits with daily subcutaneous injections of estradiol benzoate for 6 days to induce uterine growth.

  • Treatment: Administer the test compound or vehicle subcutaneously daily for 5 days.

  • Necropsy: On the day after the last treatment, euthanize the rabbits and dissect the uteri.

  • Histological Evaluation: Fix the uterine horns in formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin.

  • Scoring: Examine the endometrial sections microscopically and score the degree of glandular proliferation and arborization on a scale of 0 to +4 (McPhail scale).

  • Data Analysis: Determine the Minimum Effective Dose (MED) that produces a criterion level of endometrial proliferation (e.g., a score of +2).

Protocol 4: Ovulation Inhibition Assay in Rats

Objective: To determine the potency of this compound derivatives in inhibiting ovulation.

Materials:

  • Mature female rats with regular 4-day estrous cycles

  • Vaginal smear equipment (pipettes, microscope slides)

  • Test compounds and vehicle

  • Saline solution

Procedure:

  • Cycle Monitoring: Monitor the estrous cycles of female rats by daily vaginal smears. Select rats with at least two consecutive 4-day cycles.

  • Treatment: Administer the test compound or vehicle orally or subcutaneously on the day of proestrus (the day before expected ovulation).

  • Ovulation Check: On the morning of estrus, euthanize the rats and dissect the oviducts.

  • Ova Counting: Examine the oviducts under a dissecting microscope for the presence of ova in the ampulla.

  • Data Analysis: Calculate the percentage of rats in which ovulation is inhibited at each dose level. Determine the ED₅₀, the dose that inhibits ovulation in 50% of the animals.

Conclusion

The development of novel this compound derivatives with improved pharmacological profiles is a promising area of research in medicinal chemistry. By employing a systematic approach of chemical synthesis followed by a hierarchical screening process, it is possible to identify new progestins with enhanced potency and selectivity, and reduced androgenic side effects. The protocols outlined in this document provide a framework for the synthesis and evaluation of such compounds, paving the way for the development of safer and more effective progestin-based therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Lynestrenol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the responsible management of lynestrenol waste, ensuring personnel safety and environmental protection.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount. This compound, a synthetic progestin, requires careful management due to its hormonal activity and potential as an endocrine-disrupting chemical (EDC). Improper disposal can lead to environmental contamination, with adverse effects on aquatic ecosystems and the potential to re-enter the human food chain. Adherence to strict disposal protocols is, therefore, a critical aspect of laboratory safety and environmental stewardship.

Expired or waste pharmaceuticals, such as this compound, should be disposed of with careful consideration of regulations from the Drug Enforcement Administration (DEA), Environmental Protection Agency (EPA), and Food and Drug Administration (FDA). It is not appropriate to dispose of this compound by flushing it down the toilet or discarding it in the regular trash[1].

Immediate Safety and Spill Response

In the event of a this compound spill, immediate action is necessary to contain the material and protect laboratory personnel.

Personal Protective Equipment (PPE): Anyone involved in the cleanup should wear appropriate PPE, including:

  • Gloves (consider double gloving)

  • Protective clothing (laboratory coat, apron, or disposable suit)

  • Eye protection (safety glasses or goggles)

  • Face protection (face shield)

  • In case of dust, use a chemical fume hood or approved respiratory protection[2].

Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Limit access to the spill area to essential personnel.

  • Contain the Spill: For solid spills, sweep or vacuum up the material and place it in a suitable, labeled container for disposal. Avoid creating dust[3]. For liquid spills, absorb the material with sand, diatomite, acid binders, universal binders, or sawdust[2].

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent. For hormonal residues, products containing proteolytic enzymes and powerful emulsifiers can be effective[4].

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing and PPE, should be collected in a sealed container and disposed of as hazardous waste.

Regulatory Framework for Pharmaceutical Waste

In the United States, the primary regulatory body for pharmaceutical waste is the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA). Key regulations prohibit the flushing of hazardous waste pharmaceuticals down drains. Laboratory personnel must also comply with any additional state and local regulations, which may be more stringent than federal guidelines.

Step-by-Step Disposal Procedures for this compound

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Segregate this compound waste from other chemical waste to prevent cross-contamination and ensure proper disposal.

2. Containerization and Labeling:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for this service.

  • For unused or expired commercial products, it is best practice in a laboratory setting to manage them as pharmaceutical waste.

Quantitative Data on this compound

The following table summarizes key information for this compound.

PropertyValueSource
Chemical FormulaC₂₀H₂₈ODrugBank
GHS Hazard StatementsMay cause genetic defects, Suspected of causing cancer, May damage fertility, Suspected of damaging the unborn child, May cause damage to organs through prolonged or repeated exposure.Organon Safety Data Sheet
LOAEL (Fertility, Rat, males, Oral)20 mg/kg body weightOrganon Safety Data Sheet
LOAEL (Fertility, Rat, females, Oral)375 µg/kgOrganon Safety Data Sheet

Experimental Protocols: Decontamination of Labware

For the decontamination of labware contaminated with hormonal residues, the following general procedure using a specialized laboratory detergent can be employed:

  • Preparation of Cleaning Solution: Prepare a 1-3% solution of a detergent containing proteolytic enzymes and emulsifiers (e.g., Tergazyme® or Alconox®) in warm water.

  • Initial Rinse: If possible, safely rinse the labware with a suitable solvent to remove the bulk of the this compound residue. Collect this solvent rinse as hazardous waste.

  • Soaking: Submerge the contaminated labware in the prepared detergent solution. Allow it to soak for a sufficient time to break down the hormonal residue.

  • Scrubbing: If necessary, scrub the labware with a suitable brush to remove any remaining residue.

  • Rinsing: Thoroughly rinse the labware with purified water.

  • Drying: Allow the labware to dry completely before reuse.

  • Waste Disposal: The used cleaning solution and rinsate should be collected and disposed of as hazardous waste, in accordance with institutional policies.

Visualizing Disposal and Decontamination Workflows

To aid in understanding the proper procedures, the following diagrams illustrate the decision-making process for this compound disposal and a general workflow for laboratory decontamination.

Lynestrenol_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated waste_type Identify Waste Type (Pure compound, contaminated labware, solutions) start->waste_type segregate Segregate from other waste streams waste_type->segregate containerize Place in a labeled, leak-proof hazardous waste container segregate->containerize store Store in a designated, secure, and well-ventilated area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs end Disposed by licensed hazardous waste contractor contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

Decontamination_Workflow Laboratory Decontamination Workflow for Hormonal Residues start Contaminated Labware prepare_solution Prepare 1-3% solution of specialized laboratory detergent start->prepare_solution initial_rinse Initial rinse with solvent (collect as hazardous waste) prepare_solution->initial_rinse soak Soak labware in detergent solution initial_rinse->soak scrub Scrub if necessary soak->scrub rinse_water Thoroughly rinse with purified water scrub->rinse_water dry Dry labware completely rinse_water->dry end Decontaminated Labware Ready for Reuse dry->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Lynestrenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutical compounds like Lynestrenol. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

This compound is a synthetic progestogen that requires careful handling due to its potential health risks.[1] It is classified as a substance that may cause genetic defects, is suspected of causing cancer, and may damage fertility or the unborn child.[2][3] Adherence to strict safety protocols is therefore non-negotiable.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety glasses with side shields or gogglesIf the work environment involves dusty conditions, mists, or aerosols, appropriate goggles are necessary. A faceshield or other full-face protection should be worn if there is a potential for direct facial contact with the substance.[2][4]
Hand Protection Chemical-resistant glovesDouble gloving is recommended to minimize the risk of exposure. Gloves must be inspected before use, and proper removal techniques should be followed.
Body Protection Work uniform or laboratory coatAdditional protective garments such as sleevelets, aprons, or disposable suits should be used based on the specific task to prevent skin exposure. Fire/flame resistant and impervious clothing is also recommended.
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if symptoms like irritation are experienced. If adequate local exhaust ventilation is unavailable, respiratory protection is required. A combined particulate and organic vapor filter type is suggested.

Occupational Exposure Limits

ComponentTypeValueBasis
This compoundTWA1 µg/m³ (OEB 4)Internal
This compoundWipe limit10 µ g/100 cm²Internal

TWA (Time-Weighted Average), OEB (Occupational Exposure Band)

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the key steps from receipt to disposal.

G Operational Workflow for Handling this compound A Receiving and Unpacking - Inspect for damage - Wear appropriate PPE B Storage - Store in a designated, locked, and well-ventilated area - Keep container tightly closed A->B C Preparation and Weighing - Use a ventilated enclosure or containment system - Handle in a well-ventilated place B->C D Experimental Use - Minimize dust generation - Use closed systems where possible C->D E Decontamination - Clean work surfaces thoroughly - Decontaminate equipment D->E G Emergency Procedures - Have spill kits and first aid readily available D->G F Waste Disposal - Segregate waste - Dispose of in labeled, sealed containers E->F

Operational Workflow for Handling this compound

Step-by-Step Guidance:

  • Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks in a designated area. Wear appropriate PPE, including gloves and a lab coat, during unpacking.

  • Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed and properly labeled in a locked storage area.

  • Preparation and Weighing: All handling should be conducted in a well-ventilated area, preferably within a laboratory hood or a ventilated enclosure to minimize dust and aerosol formation. Use non-sparking tools and take precautions against static discharge.

  • Experimental Use: When using this compound, avoid contact with skin and eyes and prevent inhalation of dust. Whenever feasible, use closed processing systems or containment technologies. Do not eat, drink, or smoke in the handling area.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin. Clean all surfaces and equipment that may have come into contact with the substance.

  • Disposal: Dispose of all waste, including contaminated PPE, in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.

Hierarchy of Controls

To effectively manage the risks associated with handling this compound, a hierarchical approach to controls should be implemented. This prioritizes the most effective control measures.

G Hierarchy of Controls for this compound Handling cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective A Elimination / Substitution (Not always feasible in research) B Engineering Controls - Use of ventilated enclosures (fume hoods) - Closed system transfers A->B C Administrative Controls - Standard Operating Procedures (SOPs) - Safety training - Restricted access to handling areas B->C D Personal Protective Equipment (PPE) - Gloves, lab coats, eye protection - Respiratory protection as needed C->D

Hierarchy of Controls for this compound Handling

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, paper towels, and disposable lab coats, should be considered hazardous waste. These items must be collected in a designated, labeled, and sealed waste container.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash. Follow institutional and regulatory guidelines for chemical waste disposal.

  • Waste Containers: Use robust, leak-proof containers for all this compound waste. Ensure containers are clearly labeled with the contents and associated hazards.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding the disposal of pharmaceutical and hazardous waste. Consult with your institution's environmental health and safety department for specific guidance.

By implementing these comprehensive safety and handling procedures, research facilities can significantly mitigate the risks associated with this compound, ensuring the well-being of their personnel and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.